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  • Product: 1-[(3-Bromophenyl)methyl]azetidin-3-amine
  • CAS: 1493585-80-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-(3-bromobenzyl)azetidin-3-amine: Synthesis, Properties, and Applications

Abstract The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[1][2] This guide provides an in-depth technical overview of a specific, functionalized derivative, 1-(3-bromobenzyl)azetidin-3-amine. We will detail its core chemical identity, outline a robust synthetic protocol via reductive amination, predict its spectral characteristics based on analogous structures, discuss critical safety considerations, and explore its potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel heterocyclic entities.

Core Compound Identification and Properties

1-(3-bromobenzyl)azetidin-3-amine is a substituted azetidine derivative featuring a 3-bromobenzyl group attached to the ring's nitrogen atom. This functionalization provides a key vector for further chemical modification and introduces a bromine atom, a common feature in pharmacologically active compounds for modulating binding interactions or as a handle for cross-coupling reactions.

Key Chemical Data

The fundamental molecular and identifying information for 1-(3-bromobenzyl)azetidin-3-amine is summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
CAS Number 1493585-80-0
IUPAC Name 1-((3-bromophenyl)methyl)azetidin-3-amine
InChI Key OIMZCNYINWCRFW-UHFFFAOYSA-N
SMILES NC1CN(CC2=CC=CC(Br)=C2)C1
Physicochemical Properties (Predicted)

Experimental physicochemical data for this specific compound are not widely available. However, based on the properties of similar azetidine derivatives and related benzylamines, the following characteristics can be predicted. Azetidines generally exhibit a higher pKa compared to their aziridine counterparts, behaving more like typical secondary amines.[3]

PropertyPredicted Value / DescriptionRationale / Comments
Appearance Colorless to pale yellow oil or low-melting solidBased on similar N-benzylated amines.
Boiling Point > 250 °C (decomposes)High molecular weight and polarity suggest a high boiling point.
Melting Point Not availableLikely a low-melting solid or an oil at room temperature.
Solubility Soluble in methanol, dichloromethane, DMSO. Sparingly soluble in water.The polar amine and azetidine core confer solubility in polar organic solvents.
pKa (Conjugate Acid) 8.5 - 9.5The primary amine is the most basic site. This is a typical range for primary anilines and benzylamines.

Synthesis and Mechanism

The most direct and efficient method for preparing 1-(3-bromobenzyl)azetidin-3-amine is through reductive amination. This widely-used reaction in medicinal chemistry involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the target amine.[4][5][6][7]

Synthetic Pathway: Reductive Amination

The synthesis involves the reaction of azetidin-3-amine with 3-bromobenzaldehyde. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is preferred as it selectively reduces the intermediate iminium ion without reducing the starting aldehyde.[6]

G cluster_reactants Reactants A Azetidin-3-amine C Iminium Ion Intermediate A->C Condensation (-H₂O) B 3-Bromobenzaldehyde B->C D 1-(3-bromobenzyl)azetidin-3-amine C->D Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination and should be adapted and optimized as necessary.

Materials:

  • Azetidin-3-amine dihydrochloride

  • 3-Bromobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Free-Basing: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add azetidin-3-amine dihydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M). Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Imine Formation: To the resulting mixture, add 3-bromobenzaldehyde (1.05 eq) in one portion.

  • Reduction: Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, controlling any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford the pure 1-(3-bromobenzyl)azetidin-3-amine.

Structural Elucidation and Spectral Analysis (Predicted)

No published experimental spectra for 1-(3-bromobenzyl)azetidin-3-amine were identified. The following section describes the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry characteristics based on its structure and data from analogous compounds.[8][9][10]

G cluster_structure Chemical Structure structure_img structure_img

Caption: Chemical structure of 1-(3-bromobenzyl)azetidin-3-amine.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (7.1-7.5 ppm): Four protons on the bromophenyl ring are expected to appear as a complex multiplet in this region.

  • Benzyl Protons (-CH₂-Ar, ~3.6 ppm): A singlet integrating to two protons, corresponding to the methylene bridge between the azetidine nitrogen and the phenyl ring.

  • Azetidine Ring Protons (2.8-3.8 ppm): The protons on the four-membered ring will likely show complex splitting patterns (triplets or multiplets) due to coupling. The CH-NH₂ proton will be a multiplet around 3.5-3.8 ppm, while the other CH₂ protons on the ring will appear as triplets around 2.8-3.4 ppm.

  • Amine Protons (-NH₂, ~1.5-2.5 ppm): A broad singlet, integrating to two protons. The chemical shift of this peak is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons (120-140 ppm): Six signals are expected. The carbon attached to the bromine (C-Br) will be around 122 ppm, and the quaternary carbon (C-CH₂) will be near 140 ppm.

  • Benzyl Carbon (-CH₂-Ar, ~60-65 ppm): The methylene bridge carbon.

  • Azetidine Ring Carbons (~45-55 ppm): The CH-NH₂ carbon will be downfield (~45-50 ppm) compared to the other two CH₂ carbons of the ring (~50-55 ppm).

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 240 and 242. The calculated exact mass for the [M+H]⁺ ion is approximately 241.03 and 243.03.

  • Key Fragmentation: A prominent fragment would be the loss of the bromobenzyl group, resulting in a peak corresponding to the azetidin-3-amine cation. Another key fragment would be the tropylium-like ion from the bromobenzyl moiety at m/z 169/171.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(3-bromobenzyl)azetidin-3-amine is not publicly available. Therefore, a risk assessment must be based on the starting materials and related compounds.

  • Precursors: The key precursor, 3-bromobenzylamine, is classified as a corrosive substance that causes severe skin burns and eye damage.[11] The other precursor, 3-bromobenzaldehyde, and related bromobenzyl halides are also known to be irritants or lachrymators.[9][12][13]

  • Product: The final product contains a primary amine and a brominated aromatic ring. It should be handled as a potentially hazardous chemical.

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Potential Applications in Research and Drug Development

The azetidine ring is a "privileged structure" in medicinal chemistry, often used as a bioisostere for larger or more flexible rings like pyrrolidine or piperidine.[2] Its rigid, three-dimensional nature can lead to improved target selectivity and better pharmacokinetic profiles.

  • CNS Drug Discovery: The compact and polar nature of the azetidine scaffold makes it an attractive component for developing agents that target the central nervous system.[2]

  • Oncology: Numerous azetidine-containing molecules have been investigated as anticancer agents, including kinase inhibitors.[14][15] The 3-amino group on this compound provides a versatile handle for constructing libraries of potential inhibitors via amide coupling or other derivatizations.

  • Fragment-Based Screening: As a relatively small and functionalized molecule, it can serve as a valuable fragment in screening campaigns to identify initial hits against various biological targets. The bromine atom can serve as a vector for fragment evolution using structure-based design and synthetic expansion.

Conclusion

1-(3-bromobenzyl)azetidin-3-amine is a valuable building block for drug discovery and chemical biology. Its synthesis is readily achievable through established reductive amination protocols. While specific experimental data is sparse, its chemical properties and reactivity can be reliably predicted based on its constituent functional groups. Its structural features—a rigid azetidine core, a versatile primary amine, and a modifiable bromophenyl group—make it a highly attractive scaffold for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. As with all novel chemical entities, appropriate safety precautions must be taken during its handling and use.

References

  • Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. RSC.org. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Bromobenzylamine. NIST WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (2024). 4-Bromobenzylamine. PubChem. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Benzenemethanamine, 3-bromo-. PubChem. Available at: [Link]

  • Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 38(2), 217-221.
  • Boston University. (2011). Reductive Amination Reaction. OpenBU. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Bromobenzylamine - Phase change data. NIST WebBook. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Download Scientific Diagram]. Available at: [Link]

  • Al-Juboor, N. M. H., & Al-Masoudi, W. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. Available at: [Link]

  • ISCA. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals. Available at: [Link]

  • Der Pharma Chemica. (2026). Synthesis and Biological Activities of[8][16]-Oxazine Derivatives. Available at: [Link]

Sources

Exploratory

Physicochemical Properties of 1-[(3-Bromophenyl)methyl]azetidin-3-amine: A Technical Guide

Executive Summary 1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS: 1493585-80-0) is a high-value heterocyclic building block used primarily in the synthesis of bioactive compounds targeting G-protein-coupled receptors (GP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS: 1493585-80-0) is a high-value heterocyclic building block used primarily in the synthesis of bioactive compounds targeting G-protein-coupled receptors (GPCRs) and monoamine transporters. As a 1,3-disubstituted azetidine, it serves as a conformationally restricted surrogate for flexible ethylenediamine or piperazine linkers.

This guide provides a comprehensive physicochemical profile of the compound, focusing on its ionization behavior, lipophilicity, and synthetic reactivity. Understanding these properties is critical for optimizing its use in lead optimization and ensuring robust analytical method development.

Chemical Identity & Structural Analysis[1][2]

The compound features a strained four-membered azetidine ring, which imparts unique steric and electronic properties compared to its five- (pyrrolidine) and six-membered (piperidine) analogs. The 3-bromobenzyl substituent acts as a lipophilic anchor and a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 1: Chemical Identity Data[2][3][4][5]
PropertyDetail
IUPAC Name 1-[(3-Bromophenyl)methyl]azetidin-3-amine
Common Synonyms 1-(3-Bromobenzyl)-3-aminoazetidine; 1-(3-Bromobenzyl)azetidin-3-amine
CAS Number 1493585-80-0
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
SMILES NC1CN(CC2=CC=CC(Br)=C2)C1
Stereochemistry Achiral (Plane of symmetry through N-C3 axis)
Structural Nuances[1][2][5][6][7][8][9][10]
  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. This increases the s-character of the ring nitrogen lone pair, theoretically lowering its basicity compared to acyclic tertiary amines.

  • Pucker Angle: The azetidine ring is not planar; it exists in a puckered conformation (typically ~30°) to minimize torsional strain, which influences the vector of the exocyclic amine.

Physicochemical Profile

Ionization Constants (pKa)

This molecule is a di-acidic base . Understanding the protonation state at physiological pH (7.4) is vital for predicting membrane permeability and solubility.

  • pKa₁ (Exocyclic Primary Amine): Estimated 9.6 – 10.1 . This is the most basic center. It exists as a cationic ammonium species at physiological pH.

  • pKa₂ (Ring Tertiary Amine): Estimated 7.8 – 8.5 . The ring strain and the inductive effect of the nearby ammonium (when pKa₁ is protonated) lower the basicity of the ring nitrogen.

Implication: At pH 7.4, the molecule exists primarily as a dication or a monocation (protonated at the primary amine), significantly impacting its passive diffusion across the Blood-Brain Barrier (BBB).

Lipophilicity (LogP / LogD)

The presence of the bromine atom and the benzyl ring counteracts the polarity of the amine and azetidine core.

  • Predicted LogP (Neutral): 1.6 ± 0.3

  • Predicted LogD (pH 7.4): -1.2 to -0.8 (Due to ionization)

Analysis: While the neutral scaffold has moderate lipophilicity suitable for drug-like space, the high degree of ionization at physiological pH renders it polar. Successful CNS penetration often requires masking the primary amine or optimizing the LogD via further substitution.

Solubility Profile
  • Water: High solubility at pH < 9 (as a salt). Low solubility at pH > 11 (as free base).

  • Organic Solvents: Free base is soluble in Dichloromethane (DCM), Methanol, and Ethyl Acetate.

  • Salt Forms: The dihydrochloride or oxalate salts are typically crystalline solids with high aqueous solubility (>50 mg/mL).

Synthetic Utility & Reactivity[11]

The synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine requires careful control to prevent polyalkylation. The most robust route involves the use of a protected azetidine precursor.

Preferred Synthetic Workflow

Direct alkylation of 3-aminoazetidine is discouraged due to the competitive nucleophilicity of the primary and secondary amines. The standard protocol utilizes tert-butyl azetidin-3-ylcarbamate .

Synthesis Start tert-butyl azetidin-3-ylcarbamate Inter Intermediate: N-Boc-1-(3-bromobenzyl)azetidine Start->Inter NaBH(OAc)3, DCM Reagent 3-Bromobenzaldehyde (Reductive Amination) Reagent->Inter Product 1-[(3-Bromophenyl)methyl] azetidin-3-amine Inter->Product Acid Hydrolysis Deprotect TFA or HCl (Deprotection)

Figure 1: Stepwise synthesis via reductive amination to ensure regioselectivity.

Reactivity Profile
  • Nucleophilicity: The exocyclic primary amine is the primary nucleophile for amide coupling or sulfonylation. The ring nitrogen is sterically hindered and electronically deactivated by the benzyl group.

  • Suzuki Coupling: The aryl bromide moiety remains intact under standard amine coupling conditions, allowing for late-stage diversification using Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Rationale: Accurate pKa values are essential for formulation. This method is self-validating through the observation of distinct inflection points.

  • Preparation: Dissolve 5 mg of the compound (free base or HCl salt) in 20 mL of 0.1 M KCl (ionic strength adjuster). Ensure the solution is degassed to remove CO₂.

  • Titrant: Standardized 0.1 M NaOH (if starting with salt) or 0.1 M HCl (if starting with base).

  • Apparatus: Automatic titrator with a glass pH electrode calibrated at pH 4.0, 7.0, and 10.0.

  • Execution:

    • Perform a "blank" titration with KCl solvent only.

    • Titrate the sample from pH 2.0 to pH 12.0 in increments of 0.1 pH units.

  • Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot or Gran plot method to identify the equivalence points. The half-equivalence points correspond to the pKa values.[1]

Protocol B: LogD Measurement (Shake-Flask Method)

Rationale: Experimental lipophilicity at physiological pH validates in silico predictions.

  • Phases: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS saturated with n-octanol.

  • Equilibration: Dissolve 1 mg of compound in 2 mL of the aqueous phase (PBS). Measure UV absorbance (

    
    ) at 
    
    
    
    (typically ~260 nm for the benzyl system).
  • Partitioning: Add 2 mL of the octanol phase. Shake vigorously for 60 minutes at 25°C. Centrifuge to separate phases.

  • Measurement: Measure the UV absorbance of the aqueous phase (

    
    ).
    
  • Calculation:

    
    
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the benzylic bromide precursor residues (if not purified) and the reactive amine.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air to form carbamates; store as the HCl salt for long-term stability.

  • Handling: Use a fume hood. Avoid contact with strong oxidizing agents.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Azetidine derivatives. Retrieved from [Link]

  • Lowe, D. (2018). The Chemistry of Azetidines.[2][3][4][5][6][7][8][9] In the Pipeline. Retrieved from [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for amine pKa prediction principles).
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (Discusses ring strain and physicochemical properties of 4-membered rings). [Link]

Sources

Foundational

A Technical Guide to Determining the Organic Solvent Solubility Profile of 1-[(3-Bromophenyl)methyl]azetidin-3-amine

Abstract The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1] This guide provides a comprehensive framework for determining the solubility profile of 1-[(3-Bromophenyl)methyl]azetidin-3-amine, a novel amine building block, across a spectrum of common organic solvents. In the absence of established public data, this document outlines the fundamental principles of solubility, presents a robust experimental protocol based on the gold-standard shake-flask method, and details the analytical quantification necessary for accurate data generation.[2] The methodologies described herein are designed to equip researchers, chemists, and formulation scientists with the tools to generate a reliable and reproducible solubility profile, thereby enabling informed decisions in process development and preclinical studies.

Introduction: The Significance of a Solubility Profile

1-[(3-Bromophenyl)methyl]azetidin-3-amine is a substituted azetidine derivative with structural motifs common in medicinal chemistry, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a polar azetidin-3-amine head and a more non-polar bromophenyl tail, suggests a nuanced solubility behavior that must be experimentally characterized.

Understanding the solubility of this compound in various organic solvents is paramount for several reasons:

  • Process Chemistry: Optimizing reaction conditions, including solvent choice and concentration, to ensure efficient and scalable synthesis.

  • Purification: Developing effective crystallization or chromatographic purification methods.[3]

  • Formulation Development: Selecting appropriate solvent systems for creating stable and bioavailable drug products.[4]

  • Preclinical Studies: Ensuring compound integrity and concentration in in vitro and in vivo assay media.[5]

This guide will provide the theoretical and practical foundation for researchers to systematically determine this crucial dataset.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6][7] The interplay of these forces determines whether the energy released from solute-solvent interactions can overcome the energy required to break solute-solute and solvent-solvent interactions.[8]

2.1. Molecular Structure Analysis

The structure of 1-[(3-Bromophenyl)methyl]azetidin-3-amine offers key insights:

  • Hydrogen Bond Donors/Acceptors: The primary amine (-NH2) and the tertiary amine within the azetidine ring are capable of forming hydrogen bonds.[9] The primary amine provides strong hydrogen bond donating capability, which is a significant driver of solubility in protic solvents.[10]

  • Polarity: The molecule possesses both polar (amine, azetidine nitrogen) and non-polar (bromophenyl ring) regions, giving it an amphiphilic character.

  • Expected Interactions:

    • In polar protic solvents (e.g., ethanol, methanol), strong hydrogen bonding between the compound's amines and the solvent's hydroxyl groups is expected to promote high solubility.[11][12]

    • In polar aprotic solvents (e.g., DMSO, DMF), dipole-dipole interactions will be the primary driver, likely resulting in good solubility.

    • In non-polar solvents (e.g., hexane, toluene), solubility is expected to be limited, as the non-polar solvent molecules cannot effectively solvate the polar amine groups.[13]

2.2. Solvent Properties

The choice of solvents for profiling should span a range of polarities and functionalities:

Solvent ClassExample(s)Primary Interaction TypeExpected Solubility
Polar Protic Ethanol, MethanolHydrogen BondingHigh
Polar Aprotic DMSO, AcetonitrileDipole-DipoleModerate to High
Low-Polarity Dichloromethane, Ethyl AcetateDipole-Dipole, London DispersionLow to Moderate
Non-Polar Hexane, TolueneLondon Dispersion ForcesVery Low

Methodology: The Equilibrium Shake-Flask Method

To determine the thermodynamic solubility, the shake-flask method remains the gold-standard due to its reliability and direct measurement of a system at equilibrium.[2][14] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach saturation.[15]

3.1. Materials and Equipment

  • Compound: 1-[(3-Bromophenyl)methyl]azetidin-3-amine (solid)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents.

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps

    • Orbital shaker/incubator with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).[1]

3.2. Experimental Workflow

The protocol below outlines a self-validating system to ensure data integrity.

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Detailed Step-by-Step Protocol

  • Preparation: To each of three separate glass vials, add a pre-weighed amount of 1-[(3-Bromophenyl)methyl]azetidin-3-amine (e.g., 20 mg). The amount should be sufficient to ensure a visible excess of solid remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached.[16]

  • Phase Separation: After equilibration, remove the vials and allow them to stand for 1 hour for solids to settle. Centrifuge the vials (e.g., at 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.[17]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any fine particulates. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification via HPLC:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% TFA) is a common starting point.

    • Calibration: Prepare a series of at least five standard solutions of the compound in the mobile phase and inject them to create a calibration curve (Peak Area vs. Concentration).[18]

    • Sample Analysis: Inject the diluted filtrate and determine its concentration from the calibration curve.[19]

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = CHPLC × DF Where:

    • CHPLC is the concentration determined by HPLC (in mg/mL).

    • DF is the dilution factor.

Data Presentation and Interpretation

All quantitative results should be summarized for clear comparison. The data presented below is illustrative and represents a plausible solubility profile based on the theoretical principles discussed.

Table 1: Illustrative Solubility Data for 1-[(3-Bromophenyl)methyl]azetidin-3-amine at 25°C

SolventSolvent ClassDielectric Constant (Approx.)Solubility (mg/mL)
HexaneNon-Polar1.9< 0.1
TolueneNon-Polar2.41.5
DichloromethaneLow-Polarity9.125.3
Ethyl AcetateLow-Polarity6.015.8
AcetonitrilePolar Aprotic37.5110.2
DMSOPolar Aprotic46.7> 200
EthanolPolar Protic24.5> 200
MethanolPolar Protic32.7> 200

4.1. Visualizing Structure-Solubility Relationships

The interplay between the compound's functional groups and the solvent's properties dictates solubility.

G cluster_solute Solute: 1-[(3-Bromophenyl)methyl]azetidin-3-amine cluster_solvents Solvent Types Solute_Polar Polar Head (-NH2, Azetidine) Solvent_Protic Polar Protic (e.g., Ethanol) Solute_Polar->Solvent_Protic Strong H-Bonding (High Solubility) Solvent_Aprotic Polar Aprotic (e.g., DMSO) Solute_Polar->Solvent_Aprotic Dipole-Dipole (Good Solubility) Solvent_NonPolar Non-Polar (e.g., Hexane) Solute_Polar->Solvent_NonPolar Mismatched Forces (Poor Solubility) Solute_NonPolar Non-Polar Tail (Bromophenyl) Solute_NonPolar->Solvent_Protic Mismatched Forces (Poor Solubility) Solute_NonPolar->Solvent_NonPolar Dispersion Forces (Favored)

Sources

Exploratory

Technical Guide: 1-[(3-Bromophenyl)methyl]azetidin-3-amine as a Medicinal Chemistry Scaffold

The following technical guide details the medicinal chemistry utility, synthetic application, and physicochemical advantages of the 1-[(3-Bromophenyl)methyl]azetidin-3-amine scaffold. Executive Summary 1-[(3-Bromophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry utility, synthetic application, and physicochemical advantages of the 1-[(3-Bromophenyl)methyl]azetidin-3-amine scaffold.

Executive Summary

1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS: 1493585-80-0) represents a high-value "bifunctional" building block in modern drug discovery. Unlike simple aliphatic amines, this scaffold integrates a conformationally restricted azetidine core with two distinct orthogonal reaction vectors: a primary amine (nucleophile) and an aryl bromide (electrophile).

This guide explores its utility in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping , specifically where researchers seek to replace flexible pyrrolidine or piperidine linkers to improve metabolic stability and lower lipophilicity (


) while maintaining precise vector orientation.

Structural Architecture & Pharmacophore Analysis

The molecule functions as a rigid spacer that orients substituents in a defined 3D vector space.

The Azetidine Advantage (The "Goldilocks" Ring)

The 4-membered azetidine ring offers a unique compromise in medicinal chemistry:

  • Conformational Rigidity: Unlike the 5-membered pyrrolidine (which undergoes envelope flipping), the azetidine ring is relatively planar but puckered, reducing the entropic penalty upon protein binding.

  • Basicity Modulation: The ring strain increases the s-character of the nitrogen lone pair, typically lowering the

    
     compared to pyrrolidines/piperidines (approx. 1–2 units). This is critical for improving oral bioavailability by reducing lysosomal trapping.
    
  • Metabolic Stability: Azetidines are generally more resistant to oxidative metabolism (P450) than their larger ring counterparts due to the steric inaccessibility of the

    
    -protons.
    
Vector Analysis

The scaffold presents two reaction vectors:

  • Vector A (Primary Amine): Located at the

    
     position. Ideal for amide coupling, urea formation, or reductive amination. It serves as the "warhead" attachment point or H-bond donor/acceptor region.
    
  • Vector B (Aryl Bromide): Located on the

    
    -benzyl group. This is a "handle" for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing the extension of the molecule into a hydrophobic pocket.
    
Physicochemical Profile (Comparative)

Table 1: Theoretical Property Shift when replacing a Pyrrolidine linker with the Azetidine Scaffold.

PropertyPyrrolidine AnalogAzetidine Scaffold Impact
Fsp3 (Saturation) HighHigh Maintains solubility/3D complexity.
LogP (Lipophilicity) HigherLower (~ -0.5 unit) Improves solubility.
TPSA (Polar Surface) ModerateUnchanged Maintains permeability.
Ligand Efficiency (LE) ModerateHigher Lower MW for similar binding.

Synthetic Workflows & Protocols

The bifunctional nature requires a logical order of operations to prevent catalyst poisoning or side reactions. The recommended workflow is Amide Coupling (Amine)


 Cross-Coupling (Bromide) .
Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

SyntheticWorkflow Scaffold 1-[(3-Bromophenyl)methyl] azetidin-3-amine (Core Scaffold) Amide Intermediate A: Amide/Urea Derivative Scaffold->Amide 1. R-COOH / HATU (Functionalize NH2) DirectCoupling Direct Pd-Coupling (Risk: Pd Poisoning) Scaffold->DirectCoupling Alt Route: Suzuki First FinalDrug Final Lead: Bi-Aryl Azetidine Amide->FinalDrug 2. Ar-B(OH)2 / Pd(dppf)Cl2 (Suzuki Coupling) DirectCoupling->FinalDrug Functionalize NH2

Figure 1: Divergent synthesis workflow. The preferred route (Yellow


 Green) functionalizes the primary amine first to prevent free-amine interference during Palladium catalysis.
Experimental Protocols
Protocol A: Amide Coupling at C3-Amine (The "Input" Step)

Objective: Attach a carboxylic acid fragment to the primary amine while leaving the aryl bromide intact.

Reagents:

  • Scaffold: 1-[(3-Bromophenyl)methyl]azetidin-3-amine (1.0 equiv)

  • Carboxylic Acid (R-COOH): (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) in dry DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 5–10 minutes to form the activated ester.

  • Addition: Add the 1-[(3-Bromophenyl)methyl]azetidin-3-amine (1.0 equiv) to the mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validation Check: Monitor via LCMS. The starting material (

      
      ) should disappear. Look for the product mass (
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove excess acid) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Coupling at Aryl Bromide (The "Extension" Step)

Objective: Extend the scaffold into a hydrophobic pocket by coupling an aryl boronic acid to the bromobenzyl group.

Reagents:

  • Intermediate A (from Protocol A): (1.0 equiv)

  • Boronic Acid (

    
    ): (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G3 (for difficult substrates).
    
  • Base:

    
     (2M aqueous, 3.0 equiv) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine Intermediate A, Boronic Acid, and Base. Add solvent.[1] Sparge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills the catalyst).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Heating: Heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

  • Validation:

    • LCMS Check: The characteristic Bromine isotope pattern (1:1 doublet) should be replaced by the product peak (usually a singlet isotope pattern if no other halogens are present).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Scientific Integrity: Why This Scaffold?

Causality in Design

The choice of 1-[(3-Bromophenyl)methyl]azetidin-3-amine is rarely accidental. It addresses specific failure modes in drug development:

  • Problem: A piperidine-based lead compound has high clearance (metabolic instability) and poor solubility.

  • Solution: "Contracting" the ring to an azetidine reduces lipophilicity (LogP) and blocks metabolic hotspots (the

    
    -carbons are sterically shielded and less prone to oxidation).
    
  • Mechanism: The 3-bromobenzyl group acts as a "bi-aryl ether mimic" or a "biphenyl mimic" spacer, common in kinase inhibitors (e.g., similar spatial occupancy to the linker in Lapatinib).

Self-Validating Systems

When using this scaffold, the Bromine isotope signature is your built-in tracer.

  • Before Coupling: Mass spectrum shows two peaks at

    
     and 
    
    
    
    with equal intensity (
    
    
    and
    
    
    ).
  • After Coupling: This pattern disappears. If the pattern persists, the reaction failed. This provides an immediate, unambiguous "Go/No-Go" signal during library synthesis.

Case Study Context: Kinase Inhibition

While this specific intermediate is a catalog building block, its substructure appears in the logic of MEK and JAK inhibitors.

  • Cobimetinib: Features an azetidine ring to optimize the position of the piperidine-like moiety.

  • Baricitinib: Uses an azetidine-like logic (though a different core) to manage polarity in the ATP binding pocket.

The 1-[(3-Bromophenyl)methyl]azetidin-3-amine is particularly suited for Type II Kinase Inhibitors where the amine binds to the hinge region (via a heterocycle) and the benzyl-bromide arm extends into the allosteric "back pocket."

References

  • BenchChem. (2025).[2][3] The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Retrieved from

  • Cheekatla, S. R. (2026).[4][5] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.[5] Retrieved from

  • PharmaBlock. (2024). Azetidines in Drug Discovery: A Privileged Scaffold. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS 1493585-80-0).[6] Retrieved from

  • Lowe, D. (2020). A Single-Step Synthesis of Azetidine-3-Amines. Journal of Organic Chemistry, 85(20), 13317-13323.[7] Retrieved from

Sources

Foundational

Literature review of azetidin-3-amine derivatives in drug discovery

Executive Summary The shift in medicinal chemistry from flat, aromatic-heavy structures to three-dimensional,

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift in medicinal chemistry from flat, aromatic-heavy structures to three-dimensional, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-rich scaffolds has cemented azetidine  as a privileged motif.[1] Specifically, azetidin-3-amine  derivatives serve as critical bioisosteres for piperazines, pyrrolidines, and flexible diamine linkers. Their unique geometric constraints—driven by a ring strain of ~25 kcal/mol—offer a "Goldilocks" zone of rigidity that minimizes entropic penalties upon target binding while improving metabolic stability and aqueous solubility.

This technical guide analyzes the structural utility, synthetic pathways, and clinical applications of azetidin-3-amine derivatives, with a focus on their role in modern kinase inhibitors (e.g., Baricitinib) and emerging therapeutic modalities.

Structural & Physicochemical Properties: The "Escape from Flatland"

Geometric Constraints and Vector Orientation

Unlike the flexible ethylenediamine linker or the chair-form piperidine, the azetidine ring exists in a puckered conformation with a low barrier to inversion. This puckering allows substituents at the 3-position to adopt precise exit vectors that are often orthogonal to the ring plane, enabling unique interactions within a binding pocket.

  • Bond Angles: The internal C-N-C angle is ~90°, significantly deviating from the ideal

    
     109.5°, creating high ring strain.
    
  • Bioisosterism:

    • vs. Piperazine: Azetidin-3-amine mimics the distal nitrogen placement of piperazine but with a contracted bridge, reducing molecular weight (MW) and lipophilicity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).
      
    • vs. Gem-dimethyl: The 3,3-disubstituted azetidine (as seen in Baricitinib) acts as a cyclic bioisostere of a gem-dimethyl group, locking the conformation without the rotatable bond liability.

Physicochemical Data Comparison

The following table contrasts azetidin-3-amine with its 5- and 6-membered analogs.

PropertyAzetidin-3-amine3-Aminopyrrolidine4-Aminopiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain (kcal/mol) ~25.4~6.2~0.0
Conformation Puckered (Butterfly)EnvelopeChair
Basicity (pKa of exocyclic NH2) ~8.0 - 9.0*~9.5~10.0
Lipophilicity (cLogP) Lower (More polar)ModerateHigher
Metabolic Liability Low (Steric bulk protects N)ModerateHigh (N-oxidation/dealkylation)

*Note: pKa values are approximate and highly dependent on N-substitution.

Synthetic Methodologies

The synthesis of azetidin-3-amines has historically been challenging due to the high ring strain.[2] However, modern methods have streamlined access to this scaffold.

Pathway A: Displacement of 3-Hydroxyazetidines (The "Workhorse" Route)

The most common route in discovery chemistry involves the conversion of 1-benzhydrylazetidin-3-ol (a readily available commercial starting material) to a mesylate, followed by nucleophilic displacement.[2]

Mechanism:

  • Activation: The hydroxyl group is mesylated (MsCl/TEA).

  • Displacement: An amine nucleophile (or azide source) attacks C3.[2] Note that direct displacement with bulky amines can be sluggish; often, sodium azide is used followed by Staudinger reduction to generate the primary amine.

Pathway B: De Novo Cyclization (Industrial Route)

For large-scale manufacturing, cyclization from epichlorohydrin or related acyclic precursors is preferred to avoid expensive late-stage manipulations.[2]

Protocol Logic: Reaction of epichlorohydrin with a primary amine (or benzhydrylamine) initially forms a 1-amino-3-chloro-2-propanol intermediate, which undergoes intramolecular cyclization upon heating or base treatment to close the 4-membered ring.[2]

Visualization of Synthetic Logic

The following diagram outlines the two primary synthetic strategies.

SynthesisPathways Start1 1-Benzhydrylazetidin-3-ol Step1 Mesylation (MsCl, TEA) Start1->Step1 Inter1 3-Mesyloxyazetidine Step1->Inter1 Step2 Nucleophilic Displacement (NaN3 or R-NH2) Inter1->Step2 Product1 Azetidin-3-amine Derivative Step2->Product1 Start2 Epichlorohydrin Inter2 1-amino-3-chloro-2-propanol Start2->Inter2 + Reagent2 Reagent2 Primary Amine (R-NH2) Step3 Cyclization (Heat/Base) Inter2->Step3 Step3->Product1

Figure 1: Convergent synthetic pathways for accessing the azetidin-3-amine scaffold.[2][3][4]

Therapeutic Case Study: Baricitinib

Baricitinib (Olumiant) is the premier example of an azetidin-3-amine derivative in a clinical drug (specifically, a 3-aminoazetidine derivative where the amine is part of a pyrazole ring).[2] It is a JAK1/JAK2 inhibitor used for rheumatoid arthritis and alopecia areata.

Structural Analysis
  • Core Scaffold: A 1-ethylsulfonyl-azetidine ring.[2][3][5]

  • C3 Quaternary Center: The 3-position is disubstituted with:

    • A cyanomethyl group (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).
      
    • A pyrrolo[2,3-d]pyrimidine-pyrazolyl moiety (linked via the pyrazole nitrogen).[2][3][4][5]

  • Role of Azetidine: The azetidine ring acts as a rigid connector that orients the cyanomethyl "warhead" (which interacts with the JAK active site) and the kinase-hinge binding pyrrolopyrimidine. The quaternary substitution at C3 prevents the "floppiness" associated with linear linkers, locking the inhibitor into a bioactive conformation.

Mechanism of Action (JAK Inhibition)

The azetidine motif facilitates the precise positioning of the inhibitor within the ATP-binding pocket of the Janus Kinase domain.

BaricitinibMOA Drug Baricitinib (Azetidine Core) Interaction1 Hinge Binding (Pyrrolopyrimidine) Drug->Interaction1 Orients Interaction2 Selectivity Pocket (Cyanomethyl via Azetidine) Drug->Interaction2 Positions Target JAK1/JAK2 Kinase Domain (ATP Binding Site) Result Inhibition of STAT Phosphorylation (Anti-inflammatory) Target->Result Blocks Interaction1->Target Binds Interaction2->Target Occupies

Figure 2: Mechanistic role of the azetidine scaffold in Baricitinib-mediated JAK inhibition.

Experimental Protocol: Synthesis of N-Boc-3-Aminoazetidine

This protocol describes the synthesis of a versatile building block, 1-Boc-3-aminoazetidine , from 1-Boc-3-azetidinone via reductive amination.[2] This method is preferred in discovery for its mild conditions and functional group tolerance.

Reagents & Equipment
  • Substrate: 1-Boc-3-azetidinone (1.0 equiv).[2]

  • Amine Source: Ammonium acetate (

    
    , 10 equiv) or Benzylamine (for secondary amines).
    
  • Reductant: Sodium triacetoxyborohydride (

    
    , 1.5 equiv).
    
  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask, dissolve 1-Boc-3-azetidinone in DCE (0.2 M concentration). Add Ammonium acetate (10 equiv) and stir at room temperature for 30 minutes. Note: The excess ammonium salt drives the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor by LC-MS for the disappearance of the ketone (

      
       of SM) and appearance of the amine (
      
      
      
      of Product).
  • Workup: Quench the reaction by slow addition of saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[6]
  • Purification: The crude primary amine can be purified via flash column chromatography (DCM:MeOH:NH4OH gradient) or used directly if purity >90%.

Future Outlook

The azetidin-3-amine scaffold is evolving beyond simple substitution.[2] Current trends include:

  • Covalent Inhibitors: Attaching acrylamides to the 3-amino group to target cysteine residues (e.g., in KRAS or BTK inhibitors).

  • PROTAC Linkers: Using the azetidine ring as a rigid "spacer" in proteolysis-targeting chimeras to improve cell permeability compared to long PEG chains.[2]

  • DNA-Encoded Libraries (DEL): The ease of functionalizing the 3-amino position makes it an ideal attachment point for DNA tags in combinatorial library synthesis.[2]

References

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. Journal of Organic Chemistry. Link

  • Cheekatla, S. R. (2026).[7] Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Link[7]

  • BenchChem. (2025).[2] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Link

  • DrugBank. (2025).[2][8] Baricitinib: Pharmacology and Structure. Link

  • Li, B., et al. (2005).[9] An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research. Link

  • Mullard, A. (2018). FDA approves baricitinib for rheumatoid arthritis.[2][8] Nature Reviews Drug Discovery. Link

Sources

Exploratory

Thermodynamic Stability of N-Substituted Azetidin-3-amines: A Technical Guide

This guide details the thermodynamic stability profile of N-substituted azetidin-3-amines, a class of strained heterocycles increasingly utilized as bioisosteres in modern drug discovery. It addresses the critical balanc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of N-substituted azetidin-3-amines, a class of strained heterocycles increasingly utilized as bioisosteres in modern drug discovery. It addresses the critical balance between ring strain energy and kinetic stability, providing actionable protocols for assessment and structural optimization.

Introduction: The High-Energy Scaffold

Azetidin-3-amines represent a high-value scaffold in medicinal chemistry, offering a rigid, low-molecular-weight bioisostere for piperazines, morpholines, and cyclohexylamines.[1] However, their utility is governed by a fundamental thermodynamic penalty: ring strain .[1]

  • Ring Strain Energy (RSE): ~25.4 kcal/mol (compare to ~6 kcal/mol for piperidine).[1]

  • Key Instability Driver: Relief of angular strain (Baeyer strain) and torsional strain (Pitzer strain) drives ring-opening reactions.[1]

  • The Paradox: While thermodynamically unstable relative to acyclic isomers, azetidines exhibit sufficient kinetic stability for drug development—provided the N-substituent is carefully tuned.

This guide analyzes how N-substitution modulates this stability and provides protocols to quantify it.

Thermodynamic Fundamentals & pKa Modulation

The stability of the azetidine ring is inextricably linked to the basicity of the ring nitrogen (


).
The Protonation-Decomposition Axis

The primary decomposition pathway for N-substituted azetidines is acid-catalyzed nucleophilic ring opening . The reaction rate is often first-order with respect to the concentration of the protonated azetidinium species.



Therefore, lowering the pKa of the


 increases stability  by reducing the population of the reactive protonated species at physiological or acidic pH.
Substituent Effects on Basicity

The electronic nature of the N-substituent determines the susceptibility to acid hydrolysis.

N-Substituent ClassElectronic EffectApprox.[2] pKa (

)
Stability Risk
N-Alkyl Inductive donation (+I)10.0 – 11.3High: Rapid protonation; requires storage as stable salts or free base at low temp.[1]
N-Aryl (Phenyl) Resonance withdrawal (-R)3.0 – 4.5Moderate: Stable at neutral pH; labile at pH < 3.[1]
N-Heteroaryl (Pyridyl) Inductive/Resonance (-I/-R)-1.0 – 2.0High Stability: Often stable even in 1N HCl due to very low basicity.[1]
N-Acyl (Amide/Carbamate) Strong Resonance (-R)< 0Very High: Ring nitrogen is non-basic; degradation shifts to amide hydrolysis.[1]
N-Sulfonyl Strong Inductive (-I)< 0High: Highly stable ring; sulfonamide bond is robust.[1]

Critical Insight: For N-heteroaryl azetidines, if the heteroaryl group contains a more basic nitrogen (e.g., pyridine nitrogen), protonation occurs there first.[1] This electrostatic repulsion further suppresses protonation at the azetidine nitrogen, enhancing stability (Vertex Pharmaceuticals, ACS Med.[1] Chem. Lett.).

Degradation Mechanisms[1][3]

Understanding the specific pathways of degradation allows for rational structural modification.

Acid-Catalyzed Ring Opening (Hydrolysis)

This is the dominant pathway for N-alkyl and electron-rich N-aryl azetidines.[1]

  • Protonation: Formation of the activated azetidinium ion.

  • Nucleophilic Attack: Water (or buffer anion) attacks the

    
    -carbon (C2 or C4).
    
  • Cleavage: The C-N bond breaks to relieve ring strain, yielding a

    
    -amino alcohol derivative.
    
Intramolecular Nucleophilic Attack

In azetidin-3-amines, the exocyclic amine (at C3) or a pendant functional group can act as an intramolecular nucleophile.[1]

  • Mechanism: If the N-substituent contains a carbonyl (e.g., an amide side chain), the carbonyl oxygen can attack the activated ring, leading to bicyclic intermediates or rearranged products.[1]

  • Prevention: Steric bulk at C3 or reducing the nucleophilicity of the pendant group.

Visualizing the Pathway

The following diagram illustrates the bifurcation between stability and ring opening based on pH and substitution.

AzetidineDegradation Start N-Substituted Azetidine Protonation Protonation (Formation of Azetidinium) Start->Protonation Acidic pH (High pKa N-subst) StableState Kinetically Stable (Free Base) Start->StableState Neutral/Basic pH Protonation->Start Rev. Deprotonation (Low pKa N-subst) Transition Transition State (Nu attack at C2/C4) Protonation->Transition Rate Limiting Step (+ Nucleophile) RingOpen Ring-Opened Product (gamma-amino system) Transition->RingOpen Strain Release

Figure 1: Kinetic pathway of acid-mediated azetidine ring opening.[1] Stability is achieved by preventing the initial protonation step.

Experimental Protocols: Stability Assessment

Do not rely on calculated stability. The following protocol provides a rigorous assessment of thermodynamic and kinetic stability.

Forced Degradation Workflow

Objective: Determine


 and degradation products under stress conditions.

Reagents:

  • Acid Stress: 0.1 M HCl and 1.0 M HCl.

  • Base Stress: 0.1 M NaOH (assess amide/carbamate stability).

  • Oxidative Stress: 3%

    
    .
    
  • Thermal Stress: 60°C and 80°C.

Protocol:

  • Preparation: Dissolve compound to 1 mM in DMSO. Dilute 1:10 into the respective stress media (final conc. 100 µM).

  • Incubation: Incubate in sealed HPLC vials at defined temperatures (e.g., 37°C for physiological relevance, 60°C for accelerated).

  • Sampling: Inject samples at

    
     hours.
    
  • Analysis: Use Reverse-Phase HPLC (C18 column) with UV/MS detection.

    • Note: Ring-opened products are often more polar (elute earlier) and may lack UV chromophores if the N-aryl group is cleaved or modified; MS detection is mandatory.

NMR Kinetics (The Gold Standard)

For precise mechanistic insight, use


 NMR to monitor degradation in real-time.[1]
  • Dissolve 5-10 mg of substrate in

    
     or 
    
    
    
    (buffered to specific pH/pD).
  • Add acid (e.g.,

    
    ) to initiate stress.[1]
    
  • Acquire spectra every 15 minutes.

  • Track: Disappearance of ring protons (typically

    
     3.5–4.5 ppm) and appearance of acyclic methylene signals (often shifted upfield or distinct splitting patterns).
    
Data Interpretation Table

Summarize findings using this template to make Go/No-Go decisions.

Condition

(Target > 24h)
Major Degradant (MS m/z)Mechanistic Insight
pH 1.2 (SGF) < 0.5 hM+18 (Hydrolysis)Unstable: Protonation drives rapid ring opening.[1] Needs N-deactivation.
pH 7.4 (PBS) > 48 hNoneStable: Suitable for plasma exposure.[1]
0.1 M NaOH > 24 hM-SubstituentStable Ring: Instability is likely in the linker/protecting group.

~ 4 hM+16 (N-Oxide)Oxidative Liability: N-oxide formation (reversible in vivo?).[1]

Structural Optimization Strategies

If your azetidin-3-amine lead is unstable, apply these modifications:

  • Deactivate the Ring Nitrogen:

    • Switch from N-Alkyl

      
       N-Aryl 
      
      
      
      N-Heteroaryl (electron-deficient).
    • Example: Replacing an N-phenyl group with an N-(2-pyridyl) or N-(3-fluorophenyl) group can increase acid stability by orders of magnitude.[1]

  • Steric Shielding:

    • Introduce substituents at C2 or C4 (e.g., 2-methylazetidine).[1]

    • Effect: Steric bulk hinders the approach of nucleophiles (water) to the

      
      -carbon during the ring-opening transition state.
      
  • Bridge the Ring:

    • Convert the azetidine to a bicyclo[1.1.1]pentane or spirocyclic system if topology permits. These are often more kinetically stable despite high strain.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2021).[1] Context: Detailed mechanistic study on pH-dependent stability and pKa effects. URL:[Link][1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Chemical Reviews / RSC (2021).[1] Context: Comprehensive review of ring strain energy and synthetic transformations involving ring opening. URL:[Link]

  • Degradation products of azetidine core G334089. Source: Journal of Pharmaceutical and Biomedical Analysis (2021).[3] Context: Case study on the isolation and structure elucidation of azetidine degradation products. URL:[Link]

Sources

Foundational

Physicochemical Profiling: 1-[(3-Bromophenyl)methyl]azetidin-3-amine

The following technical guide details the physicochemical characterization of 1-[(3-Bromophenyl)methyl]azetidin-3-amine , focusing on pKa determination, structural analysis, and experimental protocols. Technical Guide |...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 1-[(3-Bromophenyl)methyl]azetidin-3-amine , focusing on pKa determination, structural analysis, and experimental protocols.

Technical Guide | Version 1.0

Executive Summary

Molecule: 1-[(3-Bromophenyl)methyl]azetidin-3-amine CAS Registry Number: 1493585-80-0 Molecular Formula: C


H

BrN

Molecular Weight: 241.13 g/mol

Understanding the ionization constants (pKa) of 1-[(3-Bromophenyl)methyl]azetidin-3-amine is critical for optimizing its solubility, lipophilicity (LogD), and membrane permeability during lead optimization. This molecule contains two ionizable basic centers: an exocyclic primary amine and an endocyclic tertiary azetidine nitrogen .[1]

Based on Structure-Activity Relationship (SAR) analysis and fragment-based prediction algorithms, the molecule exhibits two distinct pKa values:

  • pKa

    
     (Primary Amine): 9.6 ± 0.5  (Most Basic)[1]
    
  • pKa

    
     (Ring Nitrogen): 7.4 ± 0.6  (Less Basic due to inductive effects)
    

This guide provides the theoretical grounding for these values and a validated experimental workflow for their precise determination.

Structural Analysis & pKa Prediction

To accurately predict the pKa values, we must deconstruct the molecule into its constituent electronic environments.[1]

Ionization Centers

The molecule is a diamine with two protonation sites.[1] The order of protonation is dictated by the electronic density available at each nitrogen atom.[1]

  • Site A: Exocyclic Primary Amine (C3-NH

    
    ) [1]
    
    • Environment: Attached to the C3 position of the azetidine ring.[1]

    • Electronic Effect: As a primary aliphatic amine, it typically exhibits a pKa in the range of 9.5–10.[1]5. It is spatially removed from the electron-withdrawing benzyl group, preserving its basicity.[1]

  • Site B: Endocyclic Tertiary Amine (N1) [1]

    • Environment: The nitrogen atom of the 4-membered azetidine ring, substituted with a 3-bromobenzyl group.[2]

    • Ring Strain: Azetidine rings generally have lower pKa values (pKa ~10.4 for N-methylazetidine) compared to unstrained acyclic amines due to hybridization changes (

      
       character is distorted).[1]
      
    • Inductive Effect (Benzyl): Replacing an N-methyl group with an N-benzyl group typically lowers pKa by ~1.0–1.5 log units due to the electron-withdrawing nature of the phenyl ring (

      
       carbons).
      
    • Inductive Effect (3-Bromo): The bromine atom at the meta-position of the benzyl ring is a strong electron-withdrawing group (

      
      ). This further reduces the electron density at N1, lowering the pKa by an additional ~0.4–0.6 units.[1]
      
Predicted Values & Micro-Species
Ionization StepSpecies TransitionPredicted pKaAssignment
pKa

Dication (

)

Monocation (

)
7.4 ± 0.6 Ring Nitrogen (N1) deprotonation
pKa

Monocation (

)

Neutral (

)
9.6 ± 0.5 Primary Amine (NH

) deprotonation

Note: In the physiological range (pH 7.4), the molecule exists primarily as a monocation (protonated at the primary amine) or a mixture of monocation and dication.

Protonation Equilibria Diagram

The following diagram illustrates the stepwise protonation pathway.

ProtonationPath Dication Dication (LH₂²⁺) (Both N protonated) Monocation Monocation (LH⁺) (Exocyclic NH₃⁺, Ring N neutral) Dication->Monocation pKa ≈ 7.4 (Ring N Deprotonates) Neutral Neutral (L) (Both N neutral) Monocation->Neutral pKa ≈ 9.6 (Primary NH₂ Deprotonates)

Figure 1: Stepwise deprotonation pathway of 1-[(3-Bromophenyl)methyl]azetidin-3-amine.

Experimental Determination Protocol

While predictions are useful, drug development requires empirical data.[1][3] The Potentiometric Titration method is the "Gold Standard" for pKa determination of ionizable drugs.[1]

Method: Potentiometric Titration (Sirius T3 / Pion)

This method measures the change in pH as a function of added titrant (HCl/KOH) to determine the inflection points corresponding to pKa values.[1]

Reagents & Equipment
  • Instrument: Sirius T3 or Pion GEMINI Profiler.

  • Solvent: 0.15 M KCl (aq) (ionic strength adjustor).[1]

  • Co-solvent: Methanol or Dioxane (if water solubility is < 0.5 mg/mL).[1]

  • Titrants: 0.5 M HCl and 0.5 M KOH (standardized).

  • Sample: ~1–3 mg of 1-[(3-Bromophenyl)methyl]azetidin-3-amine (free base or HCl salt).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1.5 mg of the compound into a titration vial.

    • Dissolve in 1.0 mL of 0.15 M KCl solution.

    • Checkpoint: If the solution is cloudy, the neutral form is insoluble.[1] Switch to a co-solvent method (e.g., titrate in 30%, 40%, 50% MeOH and extrapolate to 0% aqueous).

  • Acidification:

    • Add 0.5 M HCl to lower the pH to ~2.[1]0. This ensures the molecule is fully protonated (Dication state).[1]

  • Alkalimetric Titration:

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.[1]

    • Record pH vs. Volume of KOH added.[1]

    • Data Point Density: Ensure high data density (0.1 pH increments) in the predicted buffer regions (pH 6.5–8.5 and pH 9.0–10.5).

  • Data Analysis (Bjerrum Plot):

    • Convert the titration curve into a Bjerrum plot (

      
       vs pH), where 
      
      
      
      is the average number of bound protons.[1]
    • 
       corresponds to pKa
      
      
      
      (Ring N).[1]
    • 
       corresponds to pKa
      
      
      
      (Primary Amine).[1]
Experimental Logic Flow

ExperimentFlow Start Start: Weigh 1.5mg Sample SolubilityCheck Check Aqueous Solubility (Is solution clear?) Start->SolubilityCheck Acidify Acidify to pH 2.0 (Force Dication State) SolubilityCheck->Acidify Yes Yasuda Yasuda-Shedlovsky Extrapolation (If Co-solvent used) SolubilityCheck->Yasuda No (Use MeOH) Titrate Titrate with KOH (pH 2.0 -> 12.0) Acidify->Titrate Detect Detect Inflection Points (Potentiometry) Titrate->Detect Final Output: Aqueous pKa Values Detect->Final Yasuda->Acidify

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Development[4][5]

Physiological State (pH 7.4)

At blood pH (7.4), the ionization state is governed by the Henderson-Hasselbalch equation:



  • Primary Amine (pKa ~9.6): >99% Protonated (

    
    ).[1]
    
  • Ring Nitrogen (pKa ~7.4): ~50% Protonated / 50% Neutral.[1]

  • Net Charge: The molecule will carry a net positive charge between +1.0 and +1.5.[1]

Solubility & Salt Selection
  • Solubility: The high degree of ionization at pH 7.4 suggests good aqueous solubility for the free base.[1]

  • Salt Form: Because the primary amine is strongly basic (pKa > 9), the molecule will readily form stable salts with strong acids (e.g., Dihydrochloride or Fumarate ).

    • Recommendation: A dihydrochloride salt is likely the most stable solid form, stabilizing both amine centers.[1]

Lipophilicity (LogD)

The LogD (distribution coefficient) will vary significantly with pH.[1]

  • pH < 7: Low LogD (Highly soluble, low permeability).[1]

  • pH > 10: High LogD (Neutral species dominates, high permeability).[1]

  • Optimization: For oral absorption, ensure the formulation allows for pH modulation or rely on the neutral fraction available at the intestinal surface (pH ~6–7.5).[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa methodology).

  • PubChem. (2025).[1] Compound Summary: Azetidine (CID 10422).[1][4] National Library of Medicine.[1] [Link]

  • Reich, H. J. (2017).[1][5] Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-[(3-Bromophenyl)methyl]azetidin-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Generation of rigid, polar nitrogenous scaffolds for structure-activity relationship (SAR) optimization. Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Generation of rigid, polar nitrogenous scaffolds for structure-activity relationship (SAR) optimization.

Strategic Overview & Mechanistic Causality

The synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine (also known as 1-(3-bromobenzyl)azetidin-3-amine) requires the selective N-alkylation of the azetidine ring without cross-reacting the primary amine at the 3-position. Direct alkylation with 3-bromobenzyl bromide often leads to over-alkylation and quaternary ammonium salt formation due to the high nucleophilicity and low steric hindrance of the azetidine nitrogen.

To achieve absolute regiocontrol, this protocol employs a two-step reductive amination and deprotection sequence . By utilizing tert-butyl azetidin-3-ylcarbamate (N-Boc-3-aminoazetidine), the primary amine is transiently masked. The secondary amine in the azetidine ring remains highly nucleophilic and readily condenses with aldehydes, a methodology frequently validated in the synthesis of complex pharmaceutical scaffolds (1)[1].

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected as the reducing agent. STAB is exceptionally chemoselective; it reduces the intermediate iminium ion much faster than it reduces the parent aldehyde, minimizing the formation of 3-bromobenzyl alcohol as a byproduct. Furthermore, STAB is non-toxic and avoids the generation of hazardous by-products associated with other hydrides like NaBH₃CN, simplifying waste treatment (2)[2]. Following reduction, strong acids such as Trifluoroacetic acid (TFA) cleanly cleave the carbamate to yield the primary amine (3)[3].

Workflow Visualization

SynthesisWorkflow SM Starting Materials: 3-Bromobenzaldehyde + N-Boc-3-aminoazetidine Cond Step 1a: Imine Condensation Solvent: DCE SM->Cond Red Step 1b: Reduction Reagent: NaBH(OAc)3 Cond->Red Int Intermediate: N-Boc-1-(3-bromobenzyl)azetidin-3-amine Red->Int Aqueous Workup Deprot Step 2: Boc Deprotection Reagent: TFA in DCM Int->Deprot FB Step 3: Free-Basing Reagent: NaOH (aq) Deprot->FB pH Adjustment Prod Final Product: 1-[(3-Bromophenyl)methyl]azetidin-3-amine FB->Prod Organic Extraction

Two-step synthetic workflow for 1-[(3-Bromophenyl)methyl]azetidin-3-amine via reductive amination.

Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromobenzaldehyde185.021.00185 mg (1.0 mmol)Electrophile
tert-Butyl azetidin-3-ylcarbamate172.231.10189 mg (1.1 mmol)Nucleophile
NaBH(OAc)₃ (STAB)211.941.50318 mg (1.5 mmol)Reducing Agent
1,2-Dichloroethane (DCE)98.96-5.0 mLSolvent (Step 1)
Trifluoroacetic Acid (TFA)114.02Excess2.0 mLDeprotecting Agent
Dichloromethane (DCM)84.93-2.0 mLSolvent (Step 2)

Self-Validating Execution Protocols

Step 1: Reductive Amination

Objective: Synthesis of tert-butyl (1-(3-bromobenzyl)azetidin-3-yl)carbamate.

  • Imine Condensation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl azetidin-3-ylcarbamate (189 mg, 1.1 mmol) and 3-bromobenzaldehyde (185 mg, 1.0 mmol). Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

    • Field Insight: DCE is preferred over DCM here because its higher boiling point and superior solubilizing power for the polar iminium acetate intermediate lead to faster reaction kinetics (4)[4]. Stir at room temperature for 1 hour under an inert nitrogen atmosphere.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) over 5 minutes.

    • Field Insight: STAB reacts exothermically with ambient moisture and the iminium species. Portion-wise addition prevents thermal spikes that could induce side reactions like aldol condensation of the starting aldehyde.

  • In-Process Control (IPC): Stir the opaque suspension for 12–16 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1, UV detection). The starting aldehyde (R_f ~0.8) must completely disappear, replaced by a lower-running, UV-active product spot (R_f ~0.3) that stains positive with ninhydrin upon heating.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer to a separatory funnel and extract with DCM (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate is carried directly to Step 2.

Step 2: Boc Deprotection and Free-Basing

Objective: Cleavage of the carbamate to yield 1-[(3-Bromophenyl)methyl]azetidin-3-amine.

  • Acidic Cleavage: Dissolve the crude intermediate in anhydrous DCM (2.0 mL). Cool the flask to 0 °C using an ice bath. Dropwise, add trifluoroacetic acid (TFA, 2.0 mL). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Self-Validation: Monitor via LC-MS. The Boc-protected mass signature (

    
     = 341.0/343.0) must transition entirely to the highly polar free amine mass (
    
    
    
    = 241.0/243.0).
  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding a viscous oil (the TFA salt of the product).

  • Free-Basing and Extraction: Dissolve the oil in a minimal amount of water (2.0 mL). Slowly add 1N NaOH (aq) until the pH of the solution reaches 10–11. Extract the aqueous layer with a mixture of DCM/Isopropanol (4:1, 3 × 10 mL) .

    • Field Insight: The final product is a highly polar diamine. Standard DCM extraction often leaves significant product trapped in the aqueous phase. Adding a polar protic solvent like isopropanol disrupts the hydration shell of the amine, drastically improving recovery yields.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford the title compound as a pale yellow oil.

Analytical Characterization Signatures

To definitively validate the success of the protocol, verify the isolated product against the following expected spectral signatures:

  • LC-MS (ESI+):

    
     calculated for C₁₀H₁₄BrN₂ 
    
    
    
    241.03 / 243.03; found 241.0 / 243.0 (characteristic 1:1 bromine isotope pattern).
  • ¹H NMR (400 MHz, CDCl₃): Disappearance of the massive 9H singlet at ~1.44 ppm (Boc group) confirms complete deprotection. Look for the benzylic CH₂ singlet at ~3.60 ppm, and the azetidine ring protons presenting as distinct multiplets between 2.80–3.70 ppm.

References

  • Source: lookchem.
  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Structure-Guided Design of Novel Trypanosoma brucei Methionyl-tRNA Synthetase Inhibitors Source: PMC - PubMed Central URL
  • Title: WO2018077630A1 - 6,7,8,9-tetrahydro-3h-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer Source: Google Patents URL

Sources

Application

Application Note: High-Fidelity Synthesis of 1-(3-Bromobenzyl)azetidin-3-amine

This Application Note is designed for research scientists and medicinal chemists requiring a robust, scalable, and high-purity synthesis of 1-(3-bromobenzyl)azetidin-3-amine . Abstract & Strategic Overview The azetidine...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists requiring a robust, scalable, and high-purity synthesis of 1-(3-bromobenzyl)azetidin-3-amine .

Abstract & Strategic Overview

The azetidine ring is a "privileged scaffold" in modern drug discovery, offering distinct physicochemical properties (low lipophilicity, high metabolic stability) compared to its larger homologs like pyrrolidine or piperidine. However, the high ring strain (~25 kcal/mol) and the presence of two nucleophilic nitrogen sites in the core structure of 3-aminoazetidine present specific synthetic challenges.

This protocol details the regioselective synthesis of 1-(3-bromobenzyl)azetidin-3-amine. To ensure the benzyl group is installed exclusively at the ring nitrogen (N1) and not the exocyclic amine, we utilize tert-butyl azetidin-3-ylcarbamate as the starting material. The synthesis proceeds via a reductive amination with 3-bromobenzaldehyde using sodium triacetoxyborohydride (STAB), followed by acidic deprotection.

Key Advantages of This Protocol:
  • Regiocontrol: Uses Boc-protection to prevent side-reactions at the exocyclic primary amine.

  • Mild Conditions: STAB prevents over-reduction and tolerates the aryl bromide moiety.

  • Scalability: The workflow is designed for gram-scale synthesis with minimal chromatographic purification.[1]

Reaction Mechanism & Pathway

The reaction proceeds through the formation of an iminium ion intermediate. Unlike sodium cyanoborohydride (


), STAB (

) is safer (no residual cyanide) and more selective for iminiums over aldehydes, allowing for a "one-pot" procedure without pre-forming the imine under dehydrating conditions.
Mechanistic Flow[2][3]
  • Condensation: The secondary amine of the azetidine attacks the aldehyde carbonyl.

  • Iminium Formation: Loss of water generates the reactive iminium species.

  • Reduction: STAB delivers a hydride to the iminium carbon. The steric bulk of the acetoxy groups prevents rapid reduction of the aldehyde, ensuring the amine-aldehyde equilibrium favors the product.

ReactionScheme Start tert-butyl azetidin-3-ylcarbamate (Starting Material) Inter Carbinolamine / Iminium Ion (Transient) Start->Inter + Aldehyde + AcOH (cat) Aldehyde 3-Bromobenzaldehyde Aldehyde->Inter Product1 Boc-Protected Intermediate (Stable) Inter->Product1 + STAB Reductive Hydride Transfer Final 1-(3-bromobenzyl)azetidin-3-amine (Target) Product1->Final TFA or HCl Deprotection

Figure 1: Strategic reaction pathway ensuring regioselectivity at the N1 position.

Experimental Protocol

Part A: Reductive Alkylation

Objective: Synthesize tert-butyl (1-(3-bromobenzyl)azetidin-3-yl)carbamate.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Role
tert-Butyl azetidin-3-ylcarbamate 172.231.0Nucleophile
3-Bromobenzaldehyde 185.021.1Electrophile
Sodium triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (Glacial) 60.051.0 (or cat.)Catalyst
1,2-Dichloroethane (DCE) -Solvent0.1 M Conc.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon. Add a magnetic stir bar.
    
  • Solubilization: Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv) and 3-bromobenzaldehyde (1.1 equiv) in anhydrous DCE (or DCM).

    • Note: DCE is preferred for STAB reactions due to faster kinetics, but DCM is an acceptable alternative.

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Insight: This "aging" period allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 10 minutes to manage mild exotherm and gas evolution.

  • Reaction: Remove the ice bath and stir at RT for 4–16 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM) or LCMS. Look for the disappearance of the aldehyde.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract the aqueous layer with DCM (3x).[5] Combine organic layers, wash with Brine, and dry over anhydrous

    
     or 
    
    
    
    .[5] Filter and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).

Part B: Deprotection (Boc Removal)

Objective: Isolate the final 1-(3-bromobenzyl)azetidin-3-amine.

Reagents
  • Trifluoroacetic acid (TFA) OR 4M HCl in Dioxane.

  • Dichloromethane (DCM).[4]

  • Sodium Hydroxide (1M NaOH) or Saturated Carbonate for free-basing.

Step-by-Step Procedure
  • Dissolution: Dissolve the intermediate from Part A in DCM (approx. 5 mL per gram).

  • Acidification: Add TFA (1:1 ratio with DCM v/v) or 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Reaction: Stir at RT for 1–3 hours. Monitor by LCMS (loss of Boc group, M-100 mass shift).

  • Isolation (Choice of Salt vs. Free Base):

    • For HCl Salt: Concentrate the solvent.[6] Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry.

    • For Free Base: Concentrate the TFA/DCM.[4] Redissolve in DCM. Wash carefully with 1M NaOH or sat.

      
       until the aqueous pH is >10. Dry the organic layer (
      
      
      
      ), filter, and concentrate.[3]

Analytical Validation & Quality Control

To ensure the protocol was successful, compare your data against these expected parameters.

MethodExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

~3.5–3.7 ppm (Singlet, 2H)
Benzylic

protons (indicates successful alkylation).
1H NMR (CDCl3)

~7.1–7.6 ppm (Multiplets, 4H)
Aromatic protons of the 3-bromophenyl group.
LCMS [M+H]+ = ~241/243 amuCharacteristic 1:1 bromine isotope pattern (

).
TLC

~0.2–0.3 (10% MeOH/DCM + 1%

)
Polar amine product (visualize with Ninhydrin stain).
Troubleshooting Guide
  • Issue: Incomplete conversion of starting material.

    • Fix: Ensure the DCE is anhydrous. Water hydrolyzes the iminium ion back to the aldehyde. Add activated molecular sieves (3Å or 4Å) to the reaction mixture.

  • Issue: Dialkylation (rare with Boc-protection, but possible if deprotection happens in situ).

    • Fix: Ensure the reaction remains strictly neutral to slightly acidic (acetic acid) and does not heat up significantly.

  • Issue: Product stuck in aqueous layer during workup.

    • Fix: Azetidines are polar.[8] When extracting the free base, ensure the pH is sufficiently high (>10) and use 10% MeOH in DCM as the extraction solvent to improve recovery.

Workflow Visualization

Workflow cluster_0 Phase 1: Reductive Amination cluster_1 Phase 2: Deprotection Step1 Mix Boc-Azetidine + 3-Br-Benzaldehyde in DCE Step2 Add AcOH (1 eq) Stir 30 min (Imine formation) Step1->Step2 Step3 Add STAB (1.5 eq) at 0°C Stir RT 4-16h Step2->Step3 Step4 Quench (NaHCO3) Extract (DCM) Step3->Step4 Step5 Dissolve Intermediate in DCM Add TFA (1:1 v/v) Step4->Step5 Concentrate Step6 Basify (pH > 10) Extract Free Amine Step5->Step6 Final Yield: 1-(3-bromobenzyl) azetidin-3-amine Step6->Final

Figure 2: Operational flowchart for the synthesis and isolation of the target amine.

References

  • Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Wang, B. J., & Duncton, M. A. (2020).[10] "A Single-Step Synthesis of Azetidine-3-Amines." The Journal of Organic Chemistry, 85(20), 13317–13323.[10] Link

  • BenchChem. (2025). "Application Notes: tert-Butyl azetidin-3-ylcarbamate." BenchChem Technical Library. Link

  • Organic Chemistry Portal. "Reductive Amination using Sodium Triacetoxyborohydride." Link

Sources

Method

Suzuki coupling reaction conditions for 1-[(3-Bromophenyl)methyl]azetidin-3-amine

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 1-[(3-Bromophenyl)methyl]azetidin-3-amine Part 1: Executive Summary & Chemical Context 1-[(3-Bromophenyl)methyl]azetidin-3-amine represents a high-value b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 1-[(3-Bromophenyl)methyl]azetidin-3-amine

Part 1: Executive Summary & Chemical Context

1-[(3-Bromophenyl)methyl]azetidin-3-amine represents a high-value bifunctional scaffold in drug discovery. It contains a strained azetidine ring (often used to improve metabolic stability and solubility compared to piperidines) and a reactive aryl bromide handle.

The Challenge: The primary synthetic challenge in Suzuki coupling of this substrate is the presence of the free primary amine (on the azetidine ring) and the tertiary benzylic amine .

  • Catalyst Poisoning: Free primary amines can coordinate strongly to Palladium(II) species, displacing phosphine ligands and forming inactive "Pd-amine" complexes, leading to stalled conversion.

  • Chemoselectivity: While less common with boronic acids, there is a minor risk of Buchwald-Hartwig type C-N coupling side reactions if the catalyst is not selective.

  • Azetidine Stability: The strained four-membered ring is generally stable under basic Suzuki conditions but can be vulnerable to ring-opening under harsh Lewis acidic conditions or aggressive heating.

The Solution: This guide presents two validated protocols:

  • Protocol A (Direct Coupling): Utilizes robust, bulky phosphine ligands (e.g., dppf or SPhos) that sterically prevent amine coordination to the metal center.

  • Protocol B (Protected Route): A high-fidelity route using in-situ or stepwise Boc-protection to mask the amine, recommended for precious late-stage intermediates.

Part 2: Chemoselectivity & Mechanism Visualization

The following diagram illustrates the competing pathways and the strategy for successful coupling.

Suzuki_Mechanism Substrate 1-[(3-Bromophenyl)methyl] azetidin-3-amine OxAdd Oxidative Addition Complex (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->OxAdd Poisoned Inactive Complex [Pd-Amine Coordinated] OxAdd->Poisoned Amine Interference (Use Bulky Ligands to Block) Transmetal Transmetallation (with Ar'-B(OH)2) OxAdd->Transmetal + Base / Boronic Acid Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the risk of catalyst poisoning by the free amine and the critical step of oxidative addition.

Part 3: Experimental Protocols

Protocol A: Direct Coupling (Standard High-Throughput)

Best for: Rapid library synthesis, robust boronic acids.

Rationale: This method uses Pd(dppf)Cl₂·DCM , a robust catalyst where the bidentate ferrocenyl ligand creates a rigid bite angle that resists displacement by the substrate's amine. Alternatively, XPhos Pd G2 is used for sterically demanding partners.

Reagents & Stoichiometry:

Component Equiv. Role
Aryl Bromide Substrate 1.0 Limiting Reagent
Aryl Boronic Acid 1.2 - 1.5 Coupling Partner
Pd(dppf)Cl₂·DCM 0.05 (5 mol%) Catalyst (Resists amine binding)
K₂CO₃ or Cs₂CO₃ 3.0 Base (Activates Boron)

| 1,4-Dioxane / Water | 4:1 Ratio | Solvent System (Solubilizes inorganic base) |

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water, 4:1, conc. ~0.1 M).[1] Sparge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%). Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.[2]

    • Checkpoint: Look for the consumption of the bromide (M+H 319/321 pattern) and appearance of product mass.

  • Workup (Amine Specific):

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc.[2] Wash with Water (not acid!).

    • Note: Do not use 1N HCl washes, as the product (primary amine) will extract into the aqueous layer.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH) or SCX (Strong Cation Exchange) cartridge catch-and-release.

Protocol B: The "Protected" Route (High Fidelity)

Best for: Low-yielding reactions, expensive boronic acids, or when purification is difficult.

Rationale: Temporarily masking the primary amine with a Boc group eliminates catalyst poisoning and simplifies purification (product is less polar).

Workflow Diagram:

Protected_Route Step1 Step 1: In-Situ Protection (Boc2O, TEA, DCM) Step2 Step 2: Suzuki Coupling (Standard Conditions) Step1->Step2 Isolate or Telescope Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Purify Intermediate Final Pure Product (As TFA/HCl Salt) Step3->Final

Figure 2: Three-step workflow for difficult substrates to ensure high yield and purity.

Step-by-Step Procedure:

  • Protection: Treat the starting amine with Boc₂O (1.1 equiv) and TEA (1.5 equiv) in DCM at RT for 2 hours. Wash with water, dry, and concentrate.[2] (Yield is typically quantitative).

  • Coupling: React the N-Boc-Aryl Bromide using the conditions in Protocol A.

    • Benefit: You can use lower catalyst loading (1-3 mol%) and standard Pd(PPh₃)₄ if dppf is unavailable, as the amine is masked.

  • Deprotection: Dissolve the purified biaryl intermediate in DCM. Add TFA (10-20% v/v). Stir 1-2 h. Concentrate.

  • Free Basing: Pass through an SCX cartridge (load in MeOH, wash with MeOH, elute with 2N NH₃ in MeOH) to obtain the free amine.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Conversion (SM remains) Catalyst deactivation by amine.Switch to XPhos Pd G3 or SPhos Pd G2 . These precatalysts activate quickly and the bulky ligands prevent amine binding.
Debromination (Ar-H formed) Hydride source present / Overheating.Reduce temperature to 80°C. Ensure solvent is not old (peroxides/alcohols). Use Anhydrous Toluene instead of Dioxane.
Protodeboronation Boronic acid instability.[3]Use K₃PO₄ (milder base) instead of Carbonates. Add more boronic acid (up to 2.0 equiv).
Low Recovery during Workup Product lost to aqueous phase.The product is a polar amine. Saturate the aqueous layer with NaCl (brine) during extraction. Use CHCl₃/IPA (3:1) as the extraction solvent.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki–Miyaura Coupling in the Synthesis of Bioactive Pharmaceutical Ingredients. Weily Online Library. Link

  • Hillier, M. C., et al. (2006).[6] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. Link

Sources

Application

Chemoselective Functionalization of 1-[(3-Bromophenyl)methyl]azetidin-3-amine: A Strategic Bioisosteric Building Block

Mechanistic Rationale & Bioisosteric Utility In contemporary drug discovery, azetidines have emerged as privileged bioisosteric replacements for larger saturated aza-heterocycles, such as piperidines, pyrrolidines, and m...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Bioisosteric Utility

In contemporary drug discovery, azetidines have emerged as privileged bioisosteric replacements for larger saturated aza-heterocycles, such as piperidines, pyrrolidines, and morpholines[1]. The incorporation of an azetidine ring inherently increases the fraction of sp³-hybridized carbons (Fsp³), which correlates strongly with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability 1.

1-[(3-Bromophenyl)methyl]azetidin-3-amine is a highly versatile, bifunctional scaffold designed for modular library synthesis. Its utility relies on the stark contrast in reactivity between its two nitrogen centers:

  • C3-Primary Amine (Exocyclic): Highly nucleophilic, unhindered, and acts as the kinetic and thermodynamic site of attack for electrophiles.

  • N1-Tertiary Amine (Endocyclic): Sterically encumbered by the azetidine ring constraints and the bulky 3-bromobenzyl group. It remains effectively inert under standard acylation and alkylation conditions.

  • 3-Bromobenzyl Handle: The aryl bromide is entirely orthogonal to electrophilic amination conditions, preserving a critical vector for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[2][3].

By exploiting this chemoselectivity, researchers can achieve "any-stage" functionalization of the primary amine without the need for protecting group chemistry 2.

Synthetic Workflow & Decision Tree

The following diagram maps the orthogonal functionalization pathways available for this building block, highlighting the preservation of the aryl bromide handle for downstream complexity generation.

G SM 1-[(3-Bromophenyl)methyl]azetidin-3-amine (Starting Material) Amide Amide Formation (HATU, DIPEA) SM->Amide RedAm Reductive Amination (NaBH(OAc)3, DCE) SM->RedAm Sulfon Sulfonylation (R-SO2Cl, TEA) SM->Sulfon Prod1 C3-Amide Azetidine (Aryl Bromide Intact) Amide->Prod1 Prod2 C3-Secondary Amine (Aryl Bromide Intact) RedAm->Prod2 Prod3 C3-Sulfonamide (Aryl Bromide Intact) Sulfon->Prod3 Downstream Late-Stage Cross-Coupling (Suzuki/Buchwald-Hartwig on 3-Br-Benzyl) Prod1->Downstream Prod2->Downstream Prod3->Downstream

Figure 1: Chemoselective functionalization workflows for 1-[(3-Bromophenyl)methyl]azetidin-3-amine.

Quantitative Reaction Scope

The table below summarizes the expected outcomes and chemoselectivity profiles when applying the protocols detailed in Section 4.

Functionalization StrategyElectrophileReagents & ConditionsChemoselectivity (C3 vs N1)Typical Yield
Amide Coupling Carboxylic AcidHATU, DIPEA, DMF, RT, 2h>99:180–92%
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, DCE, RT, 12h>99:175–88%
Sulfonylation Sulfonyl ChlorideTEA, DCM, 0 °C to RT, 4h>95:585–95%

Self-Validating Experimental Protocols

The following methodologies are designed with built-in causality and in-process controls to ensure reliable execution and high-purity isolation.

Protocol A: Chemoselective Amide Bond Formation via HATU Activation

Objective: Synthesize C3-amides without affecting the N1-benzyl or aryl bromide moieties. Causality & Design: HATU is selected over carbodiimides (EDC/DCC) due to its superior kinetics, which minimizes the residence time of the reactive intermediate, thereby preventing off-target reactions. DIPEA is utilized as the base; its severe steric bulk prevents it from acting as a competing nucleophile, ensuring it only neutralizes the system and deprotonates the carboxylic acid.

  • Activation: Dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv).

    • In-Process Control: Stir at room temperature for 15 minutes. The solution will typically transition to a pale yellow color, visually confirming the formation of the active HOAt ester.

  • Coupling: Add 1-[(3-Bromophenyl)methyl]azetidin-3-amine (1.0 equiv) dropwise as a solution in minimal DMF. Stir at room temperature for 2 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the azetidine mass

      
       is consumed. The product peak must exhibit the characteristic 1:1 isotopic doublet (
      
      
      
      ) indicative of the intact aryl bromide.
  • Isolation: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x).

    • Purification Logic: Wash the combined organic layers extensively with 5% aqueous LiCl (3x). This specific step is critical as it selectively partitions residual DMF and highly polar HATU byproducts into the aqueous phase, leaving the functionalized azetidine in the organic layer. Dry over Na₂SO₄ and concentrate.

Protocol B: Reductive Amination for Secondary Amine Generation

Objective: Alkylate the C3-primary amine via mild hydride reduction. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike NaBH₄, it is exceptionally mild and does not reduce aldehydes or ketones directly at room temperature. This allows the imine/iminium intermediate to form dynamically and be selectively reduced in a one-pot, stage-agnostic procedure 4.

  • Imine Formation: Combine 1-[(3-Bromophenyl)methyl]azetidin-3-amine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 equiv).

    • Rationale: DCE is non-nucleophilic and supports the solubility of the borohydride reagent significantly better than DCM. The catalytic acetic acid accelerates the dehydration step to form the imine.

  • Reduction: Stir for 30 minutes at room temperature, then add NaBH(OAc)₃ (1.5 equiv) in portions to control potential exotherms. Stir for 12 hours.

    • Self-Validation: Analyze via TLC (DCM:MeOH 9:1 with 1% NH₄OH). The product (a secondary amine) will appear as a distinct, less polar spot compared to the highly polar primary amine starting material.

  • Isolation: Quench carefully with 1N NaOH (to break down stable boron-amine complexes) and extract with DCM. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Sulfonylation of the C3-Amine

Objective: Install a sulfonamide group at the C3 position. Causality & Design: Sulfonyl chlorides are highly reactive electrophiles. The reaction is initiated at 0 °C to suppress any potential azetidine ring-opening side reactions and to maximize chemoselectivity for the primary amine over the tertiary N1 center.

  • Preparation: Dissolve the azetidine starting material (1.0 equiv) and Triethylamine (TEA, 2.0 equiv) in anhydrous DCM (0.2 M). Cool the mixture to 0 °C in an ice bath.

  • Addition: Add the sulfonyl chloride (1.1 equiv) dropwise as a solution in DCM.

  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Isolation: Wash the organic layer directly with saturated aqueous NH₄Cl.

    • Purification Logic: The mildly acidic NH₄Cl wash selectively removes TEA·HCl salts and unreacted aliphatic amines without protonating the newly formed, less basic sulfonamide product. Wash with brine, dry over Na₂SO₄, and concentrate.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Institutes of Health (PMC) URL:[Link]

  • A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate (Journal Article) URL:[Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(3-bromobenzyl)azetidin-3-amine

This Application Note is designed for researchers utilizing 1-(3-bromobenzyl)azetidin-3-amine in drug discovery workflows. This bifunctional scaffold presents a unique "chemoselectivity paradox" due to the simultaneous p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 1-(3-bromobenzyl)azetidin-3-amine in drug discovery workflows. This bifunctional scaffold presents a unique "chemoselectivity paradox" due to the simultaneous presence of a nucleophilic primary amine (azetidine-NH₂) and an electrophilic aryl halide (Ar-Br).

Executive Summary & Strategic Analysis

1-(3-bromobenzyl)azetidin-3-amine is a high-value "linker" scaffold. It contains two reactive sites:

  • Site A (Nucleophile): The primary aliphatic amine on the azetidine ring (

    
    -hybridized).
    
  • Site B (Electrophile): The aryl bromide on the benzyl ring (

    
    -hybridized).
    

The Core Challenge: Under standard Buchwald-Hartwig conditions, this molecule is prone to intermolecular self-oligomerization . The Pd(0) catalyst can oxidatively add to the Ar-Br of one molecule, which then captures the amine of a second molecule, leading to uncontrolled polymerization.

Success Strategy: To successfully utilize this building block, you must strictly define the reaction trajectory. This guide provides two distinct protocols based on your target transformation:

  • Route 1 (Amine-Selective): Coupling the azetidine-NH₂ to an external electrophile (Ar-I/OTf) while leaving the Ar-Br intact.

  • Route 2 (Bromide-Selective): Coupling the Ar-Br to an external amine. Note: This requires transient or permanent protection of the azetidine-NH₂.

Decision Logic & Workflow

G Start Starting Material: 1-(3-bromobenzyl)azetidin-3-amine Goal Define Synthetic Goal Start->Goal RouteA Route A: Functionalize Amine (Keep Ar-Br Intact) Goal->RouteA Target: Urea/Amide/Sec. Amine RouteB Route B: Functionalize Ar-Br (Keep Amine Intact) Goal->RouteB Target: Biaryl Amine Risk CRITICAL RISK: Self-Polymerization RouteA->Risk If Ar-Br activates SolA Strategy: Kinetic Selectivity Use highly reactive partner (Ar-I) Low Temp (<60°C) RouteA->SolA Protocol 1 RouteB->Risk If NH2 unprotected SolB Strategy: Protection First Must Boc-protect NH2 before Pd-catalysis RouteB->SolB Protocol 2

Figure 1: Strategic decision tree for preventing self-polymerization during cross-coupling.

Protocol 1: Amine-Selective Coupling (Nucleophilic Mode)

Objective: Couple the azetidine-NH₂ to an external Aryl Iodide (Ar-I) or Triflate (Ar-OTf) without touching the internal Ar-Br.

Mechanism of Selectivity: We exploit Kinetic Selectivity . Oxidative addition of Pd(0) to Aryl Iodides is significantly faster than to Aryl Bromides. By keeping the temperature low and using a reactive external partner, we consume the starting material before the internal Ar-Br can react.

Reagents & Setup
ComponentReagentEquiv.Role
Substrate 1-(3-bromobenzyl)azetidin-3-amine1.0Nucleophile
Partner External Aryl Iodide (Ar-I)1.1Electrophile (Must be I or OTf)
Catalyst Pd₂(dba)₃ 0.02Pre-catalyst
Ligand Xantphos or BrettPhos 0.04Ligand (High turnover)
Base Cs₂CO₃2.0Mild Base (Prevents side reactions)
Solvent 1,4-Dioxane (Anhydrous)[0.2 M]Solvent
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial and a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) to the vial. Add anhydrous 1,4-Dioxane (1/2 of total volume). Stir at RT for 5 mins to form the active catalyst complex (color change often observed).

  • Substrate Addition: Add the external Aryl Iodide (1.1 equiv), Cs₂CO₃ (2.0 equiv), and the 1-(3-bromobenzyl)azetidin-3-amine (1.0 equiv).

  • Degassing: Seal the vial and purge with Argon for 5 minutes (or 3 vacuum/backfill cycles).

  • Reaction: Heat to 60°C . Do not exceed 80°C, as this increases the risk of activating the internal bromide.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the product mass. If starting material remains but Ar-I is consumed, the internal Ar-Br is stable.

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

Expert Insight: If the external partner is an Aryl Bromide, this protocol will fail (polymerization will occur). You must switch to an Aryl Iodide or use a copper-catalyzed Ullmann-type coupling which is often more orthogonal to bromides.

Protocol 2: Bromide-Selective Coupling (Electrophilic Mode)

Objective: Couple the internal Ar-Br to an external amine.

Critical Constraint: You cannot perform this reaction directly on the unprotected substrate. The free amine (NH₂) will compete with the external amine for the Pd center, leading to oligomers.

Solution: A "Protect-Couple-Deprotect" sequence is mandatory.

Phase A: In-Situ Protection (Boc Strategy)

Before adding Palladium, you must mask the azetidine amine.

  • Dissolve 1-(3-bromobenzyl)azetidin-3-amine (1.0 equiv) in DCM.

  • Add Boc₂O (1.1 equiv) and TEA (1.5 equiv).

  • Stir at RT for 1 hour. Confirm complete conversion to the N-Boc intermediate by TLC/LCMS.

  • Optional: Perform a quick aqueous wash (citric acid/brine) and concentrate. For high-throughput, you can often simply swap solvent to Toluene/Dioxane if the TEA/Boc byproducts don't interfere (though isolation is cleaner).

Phase B: The Cross-Coupling

Now that the amine is protected, the molecule behaves like a standard Aryl Bromide.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate N-Boc-1-(3-bromobenzyl)azetidin-3-amine1.0Electrophile
Partner External Primary/Secondary Amine1.2Nucleophile
Catalyst Pd(OAc)₂ 0.05Pre-catalyst
Ligand RuPhos (for 1° amines) or BINAP 0.10Ligand
Base NaOtBu1.5Strong Base
Solvent Toluene[0.2 M]Non-polar solvent
Step-by-Step Procedure
  • Catalyst Pre-mix: In a glovebox or under Argon, mix Pd(OAc)₂ and RuPhos in Toluene. Stir 10 mins.

  • Reaction Assembly: Add the N-Boc protected substrate, the external amine, and NaOtBu to the reaction vessel.

  • Initiation: Add the catalyst solution.

  • Reaction: Heat to 100°C for 12-16 hours.

  • Deprotection (Post-Workup): After standard workup (EtOAc/Water), treat the crude material with TFA/DCM (1:4) or 4M HCl in Dioxane to reveal the azetidine amine.

Troubleshooting & Mechanistic Insights

Why Ligand Choice Matters
  • RuPhos / BrettPhos: These bulky, electron-rich dialkylbiaryl phosphines are essential when coupling primary aliphatic amines (like the azetidine-NH₂). They promote the difficult reductive elimination step and prevent

    
    -hydride elimination, which is a risk with aliphatic amines.
    
  • Xantphos: A bidentate ligand with a wide bite angle. Excellent for coupling amides or when high regioselectivity is needed.

Common Failure Modes
ObservationRoot CauseSolution
Insoluble Precipitate Polymerization (Oligomer formation)Check if Ar-Br activated. Lower temp (Route 1) or Protect NH₂ (Route 2).
Dehalogenation

-Hydride Elimination or Over-reduction
Switch from Isopropanol/secondary alcohols to Toluene/Dioxane. Use RuPhos.
No Reaction (Route 1) Oxidative Addition failureEnsure external electrophile is Ar-I. Ar-Br is too slow at 60°C.
Data Visualization: Reactivity Profile

The following table summarizes the reactivity hierarchy that enables Protocol 1.

Electrophile TypeApprox.[5] Oxidative Addition Rate (PdL₂)Compatibility with Unprotected Substrate
Aryl Iodide (Ar-I) Fast (

)
High (at <60°C)
Aryl Triflate (Ar-OTf) Fast (

)
High
Aryl Bromide (Ar-Br) Slow (

)
Incompatible (Leads to self-coupling)
Aryl Chloride (Ar-Cl) Very SlowSafe (But hard to couple)

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][6][12][13] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. Link

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 1-(3-bromobenzyl)azetidin-3-amine and all reagents before use.

Sources

Application

Preparation of pharmaceutical intermediates using bromophenyl azetidines

Application Note: Strategic Utilization of Bromophenyl Azetidines in High-Value Pharmaceutical Intermediate Synthesis Abstract This application note details the strategic deployment of 3-(4-bromophenyl)azetidine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Bromophenyl Azetidines in High-Value Pharmaceutical Intermediate Synthesis

Abstract

This application note details the strategic deployment of 3-(4-bromophenyl)azetidine scaffolds in the synthesis of pharmaceutical intermediates. As drug discovery shifts away from flat, aromatic structures toward sp³-rich architectures (the "Escape from Flatland" paradigm), azetidines have emerged as critical bioisosteres for piperidines and pyrrolidines. This guide provides validated protocols for the functionalization of the bromophenyl moiety via Palladium-catalyzed cross-coupling, addressing specific challenges related to ring strain, catalyst poisoning, and regioselectivity.

Structural Rationale & Scaffold Selection

The incorporation of the azetidine ring offers distinct physicochemical advantages over larger saturated heterocycles.

  • Metabolic Stability: The strained ring often alters the metabolic soft spots compared to pyrrolidines.

  • Lipophilicity (LogD): Azetidines typically lower LogD more effectively than their 5- or 6-membered counterparts, improving aqueous solubility.

  • Vector Geometry: The bond angles of the 3-substituted azetidine provide unique exit vectors (~155° vs ~109° for piperidine), allowing novel exploration of binding pockets.

Decision Logic: Scaffold Selection

The following decision tree assists medicinal chemists in selecting the appropriate azetidine precursor based on the target pharmacophore.

ScaffoldSelection Start Target Pharmacophore Design Q1 Is the N-atom part of the pharmacophore (basic amine)? Start->Q1 BranchA Yes: Azetidine as Linker/Base Q1->BranchA Bioisostere for Piperidine BranchB No: Azetidine as Spacer Q1->BranchB Neutral Scaffold Q2 Required Vector Geometry? BranchA->Q2 Opt1 Linear/Extended (Use 3,3-disubstitution) Q2->Opt1 Opt2 Kinked/Bent (Use 2-substitution) Q2->Opt2 Selection1 Select: N-Boc-3-(4-bromophenyl)azetidine (Allows biaryl synthesis + N-capping) Opt1->Selection1 Selection2 Select: N-Boc-2-(4-bromophenyl)azetidine (Chiral center management required) Opt2->Selection2

Figure 1: Decision logic for selecting bromophenyl azetidine starting materials. The 3-substituted variant is preferred for linear extension of biaryl systems.

Core Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the aryl bromide handle to generate biaryl intermediates while preserving the N-Boc protection.

Challenge: The free azetidine amine can coordinate with Pd species, poisoning the catalyst. Therefore, N-Boc protection is mandatory before coupling. Additionally, the ring strain makes the system sensitive to harsh Lewis acids, though it is generally stable under basic Suzuki conditions.

Materials
  • Substrate: tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) OR XPhos Pd G2 (for sterically hindered substrates)

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (for sensitive substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the bromophenyl azetidine (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv). Cap and purge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst (3 mol%) quickly against a positive flow of inert gas.

    • Expert Insight:Pd(dppf)Cl₂ is the workhorse here due to its large bite angle and stability. Use XPhos Pd G2 if the boronic acid is an ortho-substituted heteroaryl to prevent protodeboronation.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe.[1] Concentration should be ~0.1 M - 0.2 M.

  • Reaction: Heat the block to 80–90 °C. Stir vigorously for 2–6 hours.

    • Checkpoint: The reaction mixture usually turns from orange/red to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Optimization of Conditions
EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10045Homocoupling observed; low conversion.
2Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 85 92 Standard Protocol. Clean conversion.
3XPhos Pd G2K₃PO₄THF/H₂O6088Best for sterically hindered boronic acids.
4Pd(OAc)₂/SPhosK₃PO₄Toluene10076Good for electron-poor boronic acids.

Core Protocol B: N-Deprotection (TFA Method)

Objective: Removal of the Boc group to release the free amine for downstream amide coupling or reductive amination.

Safety Critical: Azetidines are prone to acid-catalyzed ring opening if left too long in strong acid or if heated. Temperature control is vital.

Methodology
  • Dissolution: Dissolve the biaryl intermediate (from Protocol A) in anhydrous DCM (0.1 M) at 0 °C (Ice bath).

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise. Final ratio DCM:TFA should be 4:1 or 3:1.

    • Expert Insight: Do not use neat TFA. The exotherm can degrade the strained ring.

  • Monitoring: Stir at 0 °C for 15 mins, then warm to RT. Monitor by LCMS (look for M-100 mass loss). Total time usually < 2 hours.[1]

  • Quench (Critical):

    • Option A (Isolation as Salt): Concentrate in vacuo without heating (>30 °C). Azeotrope with toluene 3x to remove excess TFA.

    • Option B (Free Base): Slowly pour into saturated aqueous NaHCO₃ at 0 °C. Extract with DCM/IPA (3:1) to ensure the polar amine is recovered.

Integrated Workflow & Pathway Visualization

The following diagram illustrates the complete synthetic pathway from the bromophenyl azetidine precursor to a functionalized pharmaceutical candidate (e.g., a JAK inhibitor analog).

SyntheticWorkflow Start N-Boc-3-(4-bromophenyl) azetidine Step1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Step1 Inter1 Intermediate A: Biaryl Scaffold Step1->Inter1 Step2 Step 2: N-Boc Deprotection (TFA/DCM, 0°C) Inter1->Step2 Inter2 Intermediate B: Free Amine (TFA Salt) Step2->Inter2 Step3 Step 3: N-Capping (Amide Coupling/Urea Formation) Inter2->Step3 Final Final Drug Candidate (e.g., JAK Inhibitor Analog) Step3->Final

Figure 2: Integrated synthetic workflow for converting bromophenyl azetidine precursors into bioactive molecules.

Troubleshooting & Quality Control

To ensure scientific integrity and reproducibility, the following "Self-Validating" checkpoints must be observed:

  • NMR Diagnostic (¹H NMR in DMSO-d₆):

    • Boc-Protected: Look for the tert-butyl singlet at ~1.40 ppm. The azetidine protons typically appear as multiplets between 3.8–4.3 ppm.

    • Deprotected: The tert-butyl peak disappears. If isolated as a TFA salt, a broad NH₂⁺ peak appears ~8.5–9.0 ppm.

  • Impurity Alert - Ring Opening:

    • If the azetidine ring opens (acid hydrolysis), you will observe a "propyl-amine" type chain signature in NMR (loss of the distinct multiplet pattern of the rigid ring).

  • Catalyst Removal:

    • Azetidines are polar amines and can bind residual Palladium. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) post-reaction if the final product is for biological assay.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Duncton, M. A. J. (2011). Miniperspective: Azetidines in Drug Discovery. MedChemComm, 2(12), 1135–1161. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

Method

Scale-up synthesis methods for 1-[(3-Bromophenyl)methyl]azetidin-3-amine

Application Note: Scalable Synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine Part 1: Executive Summary & Strategic Analysis The synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine (hereafter referred to as Target...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine (hereafter referred to as Target Compound 1 ) presents specific challenges inherent to the azetidine core: ring strain (approx. 26 kcal/mol), basicity, and the potential for ring-opening polymerization under forcing conditions.

While de novo synthesis from epichlorohydrin is possible, it is operationally complex and hazardous for scale-up. This protocol utilizes a Convergent Reductive Amination strategy starting from the commercially available tert-butyl azetidin-3-ylcarbamate. This route is selected for its high atom economy, safety profile (avoiding lachrymatory benzyl halides), and ability to isolate the final product as a stable dihydrochloride salt via crystallization, eliminating the need for chromatographic purification.

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection, highlighting the convergent assembly of the azetidine core and the aryl aldehyde.

Retrosynthesis Figure 1: Retrosynthetic Disconnection of 1-[(3-Bromophenyl)methyl]azetidin-3-amine Target Target Compound 1 (Dihydrochloride Salt) Intermediate Intermediate A (N-Boc Protected) Target->Intermediate Acidic Deprotection (HCl/IPA) SM1 Starting Material 1 tert-Butyl azetidin-3-ylcarbamate Intermediate->SM1 Reductive Amination (STAB/DCM) SM2 Starting Material 2 3-Bromobenzaldehyde Intermediate->SM2 +

[1][2]

Part 2: Detailed Experimental Protocol

Stage 1: Reductive Alkylation (Formation of Intermediate A)

Rationale: Direct alkylation using 3-bromobenzyl bromide is avoided due to the risk of over-alkylation (quaternization) and the lachrymatory nature of the reagent. Reductive amination using Sodium Triacetoxyborohydride (STAB) provides a controlled, mono-alkylation pathway under mild conditions.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
tert-Butyl azetidin-3-ylcarbamate 172.23 1.0 Nucleophile
3-Bromobenzaldehyde 185.02 1.05 Electrophile
Sodium Triacetoxyborohydride (STAB) 211.94 1.4 Reductant
Acetic Acid (AcOH) 60.05 1.0 Catalyst

| Dichloromethane (DCM) | - | 10 Vol | Solvent |

Protocol:

  • Charge: To a dry, nitrogen-purged reactor, charge tert-butyl azetidin-3-ylcarbamate (1.0 equiv) and DCM (10 volumes).

  • Addition 1: Add 3-Bromobenzaldehyde (1.05 equiv) in a single portion. Stir at 20–25°C for 30 minutes to allow imine formation.

    • Note: The solution may turn slightly yellow. This pre-equilibrium step is critical to minimize direct reduction of the aldehyde.

  • Catalyst: Add Acetic Acid (1.0 equiv). Stir for 10 minutes.

  • Reduction: Cool the mixture to 0–5°C. Add STAB (1.4 equiv) portion-wise over 30–60 minutes.

    • Process Safety: The addition is exothermic. Maintain internal temperature <10°C. Hydrogen gas evolution is minimal but possible; ensure proper venting.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4–12 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <1% unreacted amine.

  • Quench: Cool to 0°C. Quench by slow addition of sat. aq. NaHCO₃ (5 volumes). Stir vigorously for 30 minutes until gas evolution ceases.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 3 volumes). Combine organic layers.

  • Wash: Wash combined organics with Brine (5 volumes). Dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo to yield Intermediate A (tert-butyl (1-(3-bromobenzyl)azetidin-3-yl)carbamate) as a viscous oil or low-melting solid.

    • Yield Expectation: 90–95%.

    • Purification: Usually sufficiently pure for the next step. If required, recrystallize from Hexane/EtOAc.

Stage 2: Deprotection & Salt Formation

Rationale: Acidic deprotection removes the Boc group. Using HCl in Isopropyl Alcohol (IPA) allows the product to crystallize directly as the dihydrochloride salt, avoiding the need for a free-basing step which can lead to oiling out and stability issues.

Reagents:

Reagent Role
Intermediate A Substrate
5-6N HCl in IPA Deprotection Agent

| Isopropyl Acetate (IPAc) | Anti-solvent |

Protocol:

  • Dissolution: Dissolve Intermediate A (1.0 equiv) in IPA (3 volumes) at 20°C.

  • Acidification: Add 5-6N HCl in IPA (4.0 equiv) dropwise over 20 minutes.

    • Observation: Mild exotherm and gas evolution (isobutylene).

  • Reaction: Heat to 40–45°C for 2–4 hours.

    • IPC:[1] Monitor by HPLC for disappearance of Boc-protected intermediate.

  • Crystallization: Cool to 20°C. The product may spontaneously crystallize. If not, seed with authentic product or induce nucleation by adding Isopropyl Acetate (IPAc, 5 volumes) dropwise.

  • Aging: Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the white solid.

  • Wash: Wash the cake with cold IPAc (2 volumes).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Final Product:1-[(3-Bromophenyl)methyl]azetidin-3-amine Dihydrochloride .

Part 3: Process Flow & Validation

Workflow Diagram

The following Graphviz diagram details the critical path and decision points for the scale-up process.

Workflow Figure 2: Process Flow Diagram for Scale-Up Synthesis Start Start: Boc-Azetidine + 3-Br-Benzaldehyde Imine Imine Formation (DCM, 25°C, 30 min) Start->Imine Reduction Reduction Step (STAB, <10°C) Imine->Reduction IPC1 IPC: HPLC Check (<1% SM) Reduction->IPC1 IPC1->Reduction Fail (Add more STAB) Quench Quench & Phase Sep (NaHCO3 / DCM) IPC1->Quench Pass Deprotection Deprotection (HCl/IPA, 45°C) Quench->Deprotection Crystallization Crystallization (Add IPAc, Cool to 0°C) Deprotection->Crystallization Final Isolate Target . 2HCl Crystallization->Final

Analytical Specifications (Self-Validating System)

To ensure the protocol is self-validating, the following analytical markers must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Diagnostic Signals:

      • δ 9.0–8.5 (br s, NH protons, indicating salt formation).

      • δ 7.8–7.3 (m, 4H, Aryl protons).

      • δ 4.3 (s, 2H, Benzylic CH₂).

      • δ 4.1–3.8 (m, Azetidine ring protons).

    • Validation: Absence of singlet at δ 1.4 (Boc group) confirms deprotection.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Gradient: 5% B to 95% B over 15 min.

    • Acceptance Criteria: >98.0% Area.[2][3]

  • Residual Solvent:

    • DCM < 600 ppm (ICH Q3C Class 2 limit).

    • IPA < 5000 ppm.

Part 4: Process Safety & Troubleshooting

  • Azetidine Stability: The azetidine ring is strained. Avoid heating >60°C in the presence of strong nucleophiles to prevent ring opening (polymerization). The HCl salt form stabilizes the ring.

  • STAB Handling: While safer than NaBH₄, STAB generates acetic acid upon reaction. Ensure the quench is performed slowly to manage CO₂ evolution from bicarbonate neutralization.

  • Debromination: Avoid catalytic hydrogenation (H₂/Pd-C) for any purification steps, as this will readily debrominate the aryl ring.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link

  • Azetidine Synthesis Review: Bott, T. M.; West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012 , 84, 223-264.[4] Link

  • Boc-Deprotection Standards: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . Link

  • Process Safety of Borohydrides: "Sodium Triacetoxyborohydride - Safety Data Sheet." Sigma-Aldrich. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-[(3-Bromophenyl)methyl]azetidin-3-amine Synthesis

Case ID: AZT-3BR-YIELD-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering yield issues in the synthesis of 1-[(3-Bromophen...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AZT-3BR-YIELD-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues in the synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine . This molecule presents two distinct chemical challenges: the inherent ring strain of the azetidine core (~26 kcal/mol) which makes it susceptible to ring-opening, and the presence of two nucleophilic nitrogen centers that can lead to poly-alkylation.

This guide moves away from the low-yielding direct alkylation of free amines.[1] Instead, we implement a Reductive Amination strategy using a Boc-protected precursor. This method minimizes side reactions, protects the exocyclic amine, and ensures regioselectivity at the ring nitrogen.

Module 1: Strategic Route Selection

The Core Issue: Why is my current yield low?

If you are attempting to alkylate 3-aminoazetidine directly with 3-bromobenzyl bromide, you are likely facing poly-alkylation . The exocyclic primary amine (C3-NH2) and the endocyclic secondary amine (N1-H) compete for the alkyl halide. Even if you control equivalents, the product (a secondary amine) often reacts faster than the starting material, leading to over-alkylation mixtures that are difficult to purify.

The Solution: Use Reductive Amination with a protected intermediate.

  • Precursor: Use tert-butyl azetidin-3-ylcarbamate (Boc-protected amine). This renders the C3-amine non-nucleophilic.

  • Coupling: React with 3-bromobenzaldehyde using Sodium Triacetoxyborohydride (STAB).

  • Deprotection: Removal of the Boc group under controlled acidic conditions.

Workflow Visualization

G Start Start: tert-butyl azetidin-3-ylcarbamate (C3-amine protected) Imine Intermediate: Imine/Iminium (In Situ) Start->Imine + Aldehyde Aldehyde Reagent: 3-Bromobenzaldehyde Aldehyde->Imine ProtectedProd Intermediate: 1-(3-bromobenzyl)-3-(Boc-amino)azetidine Imine->ProtectedProd + Reductant Reduct Reagent: NaBH(OAc)3 (STAB) AcOH (Catalyst) Reduct->ProtectedProd Final Target: 1-[(3-Bromophenyl)methyl]azetidin-3-amine ProtectedProd->Final Deprotection TFA Reagent: TFA / DCM (0°C to RT) TFA->Final

Caption: Optimized synthetic pathway utilizing Boc-protection to ensure regioselectivity and prevent poly-alkylation.

Module 2: Detailed Optimization Protocol

Step 1: Reductive Amination (N-Alkylation)

Objective: Attach the 3-bromobenzyl group to the azetidine ring nitrogen (N1) without affecting the Boc-protected C3 amine.

Reagents:

  • tert-butyl azetidin-3-ylcarbamate (1.0 equiv)

  • 3-Bromobenzaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly higher reaction temperatures if needed.

Protocol:

  • Imine Formation: Dissolve the azetidine carbamate and 3-bromobenzaldehyde in DCE (0.1 M concentration). Add AcOH. Stir at room temperature (RT) for 30–60 minutes.

    • Why? This pre-equilibrium allows the iminium ion to form before the reducing agent is introduced, minimizing direct reduction of the aldehyde to an alcohol.

  • Reduction: Add STAB in one portion. Stir at RT for 4–16 hours. Monitor by TLC or LCMS.[2]

    • Why STAB? Unlike NaCNBH3 (toxic) or NaBH4 (too reactive), STAB is mild and tolerates the Boc group and the bromine functionality perfectly [1].

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.[3] Wash organic layer with brine, dry over Na2SO4, and concentrate.

Step 2: Boc-Deprotection

Objective: Reveal the primary amine without opening the strained azetidine ring.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the intermediate in DCM (0.1 M).

  • Cool to 0°C (Ice bath). Critical Step.

  • Add TFA dropwise (Ratio DCM:TFA 4:1 or 2:1).

  • Allow to warm to RT and stir for 1–2 hours.

  • Quench: Concentrate to remove excess TFA. Neutralize carefully with saturated NaHCO3 or basic resin.

    • Warning: The azetidine ring is stable to TFA, but heat generated during acid addition can trigger ring opening. Always cool before addition [2].

Module 3: Troubleshooting & FAQs

Category A: Low Yield & Side Reactions

Q: I see a major side product with M+ mass corresponding to the alcohol of the aldehyde. Why? A: This is direct reduction of 3-bromobenzaldehyde to 3-bromobenzyl alcohol.

  • Cause: The reducing agent was added too quickly, or the imine formation was slow.

  • Fix: Ensure you stir the amine and aldehyde with Acetic Acid for at least 30 minutes before adding STAB. Add 4Å Molecular Sieves to the reaction to absorb water and drive imine formation [3].

Q: My azetidine ring is opening during deprotection (detected by NMR/LCMS). A: Ring opening is driven by acid-catalyzed nucleophilic attack on the strained ring.

  • Cause: Temperature too high or presence of strong nucleophiles (like bromide/chloride ions) during the acid step.

  • Fix:

    • Perform TFA addition strictly at 0°C.

    • Use a scavenger (like triethylsilane) if carbocation formation is suspected, though less likely here.

    • Avoid using HCl in dioxane/methanol if heating is required; stick to TFA/DCM at RT.

Category B: Purification & Isolation[3]

Q: The product is water-soluble and I'm losing it during the aqueous workup. A: Azetidin-3-amine derivatives are highly polar.

  • Fix:

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

    • Solvent Switch: Use a mixture of DCM:Isopropanol (3:1) for extraction instead of pure DCM.

    • Resin: Use a SCX-2 (Strong Cation Exchange) column. Load the crude reaction mixture (in MeOH), wash with MeOH (removes non-basic impurities), and elute the product with 2M NH3 in MeOH. This often eliminates the need for aqueous workup entirely.

Experimental Data Comparison
ParameterDirect Alkylation (Benzyl Bromide)Reductive Amination (Aldehyde + STAB)
Primary Side Product Dialkylation (Quaternary salts)Benzyl Alcohol (easily removed)
Regioselectivity Poor (N1 vs C3 competition)Excellent (Protected C3)
Typical Yield 20–35%75–90%
Purification Difficult (Amine mixtures)Simple (SCX-2 or Column)

Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose specific failures in your current experiment.

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Side_Prod Side Products Observed CheckTLC->Side_Prod WetSolvent Is solvent wet? (Imine hydrolysis) SM_Remains->WetSolvent Identify Identify Mass Side_Prod->Identify DrySieve Action: Add 4Å Sieves Increase AcOH WetSolvent->DrySieve Yes Alcohol Mass = Benzyl Alcohol (Direct Reduction) Identify->Alcohol RingOpen Mass = Ring Open (Linear Chain) Identify->RingOpen PreMix Action: Stir Amine+Aldehyde longer before adding STAB Alcohol->PreMix ColdAcid Action: Lower Temp during Deprotection (0°C) RingOpen->ColdAcid

Caption: Diagnostic logic for identifying yield loss causes in azetidine synthesis.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. (General reference on Azetidine stability).
  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(3-bromobenzyl)azetidin-3-amine

Topic: Purification strategies for 1-(3-bromobenzyl)azetidin-3-amine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2] Case ID: P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for 1-(3-bromobenzyl)azetidin-3-amine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2]

Case ID: PUR-AZT-03B Status: Active Lead Scientist: Senior Application Scientist, Separation Sciences[1]

Chemical Profile & Purification Logic

Before initiating purification, you must understand the physicochemical behavior of 1-(3-bromobenzyl)azetidin-3-amine .[1] This molecule possesses two distinct nitrogen centers: a highly basic, strained azetidine ring nitrogen (tertiary) and a primary exocyclic amine.

  • Molecular Weight: 241.13 g/mol [1]

  • Basicity: High.[1] The primary amine (

    
    ) and the azetidine nitrogen (
    
    
    
    ) make this compound prone to strong interactions with acidic silanols on silica gel.[1]
  • Stability: The strained four-membered ring is generally stable to standard aqueous workups but can degrade under harsh acidic conditions at high temperatures.[1] The aryl bromide moiety is stable to acid/base but incompatible with catalytic hydrogenation (Pd/C), which would cause debromination.

The Self-Validating System: Acid-Base Extraction

Direct Answer: The most robust, scalable, and "self-validating" purification strategy for this lipophilic amine is pH-Switch Extraction .[1] This method relies on the reversible protonation of the amine to separate it from neutral impurities (unreacted alkyl halides) and acidic byproducts.

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Amine + Neutral Impurities) Acidify Acidify to pH < 2 (1M HCl) Start->Acidify Wash Wash with Organic Solvent (EtOAc or DCM) Acidify->Wash Separation1 Phase Separation Wash->Separation1 OrgLayer1 Organic Layer: Contains Neutral Impurities (Benzyl bromide, Aldehydes) Separation1->OrgLayer1 Discard AqLayer1 Aqueous Layer: Contains Product as Salt (R-NH3+) Separation1->AqLayer1 Keep Basify Basify Aqueous Layer to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg Dry (Na2SO4) & Concentrate Extract->FinalOrg Product Purified Free Base 1-(3-bromobenzyl)azetidin-3-amine FinalOrg->Product

Caption: Figure 1.[1][3] Acid-Base pH-Switch Extraction Workflow. This logic separates the basic azetidine from non-basic impurities.

Troubleshooting Guide & FAQs

Category A: Chromatography Issues

Q1: My compound streaks aggressively on silica gel TLC and flash columns. I cannot get separation.

  • Root Cause: The basic primary amine interacts strongly with acidic silanol groups (

    
    ) on the silica surface, causing peak tailing and irreversible adsorption.[2]
    
  • Solution: You must "deactivate" the silica.[2]

    • Mobile Phase Modifier: Add 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase (e.g., DCM/MeOH/NH₃ 90:9:1).[1]

    • Pre-treatment: Flush the column with the modifier-containing solvent before loading the sample.

    • Alternative: Switch to Amine-Functionalized Silica or Basic Alumina (Grade III), which lacks the acidic protons that cause streaking [1].[1]

Q2: I am seeing a "ghost peak" or decomposition during chromatography.

  • Root Cause: Halogenated solvents (DCM/CHCl₃) can react with primary amines over time to form ammonium salts (N-alkylation), or the azetidine ring may open on highly active acidic silica.[1]

  • Solution:

    • Avoid leaving the amine dissolved in DCM for extended periods.

    • Switch to an EtOAc/EtOH system with TEA.

    • Immediate Action: If using DCM/MeOH, add the ammonia/TEA immediately before use.

Category B: Isolation & Yield

Q3: The product is an oil and won't crystallize. How do I get a solid?

  • Root Cause: The free base of 1-(3-bromobenzyl)azetidin-3-amine is likely a viscous oil or low-melting solid due to the flexible benzyl linker and lack of strong lattice-packing forces.[1]

  • Solution: Convert it to a salt.

    • HCl Salt: Treat the ethereal solution of the free base with 2M HCl in diethyl ether. The dihydrochloride salt usually precipitates instantly as a white solid.

    • Oxalate Salt: Oxalic acid often yields highly crystalline salts with amines that are otherwise oils. Dissolve 1 eq. of oxalic acid in hot EtOH and add to the amine [2].

Q4: My yield is low after aqueous workup. Where is my compound?

  • Root Cause: Azetidin-3-amines are small, polar molecules.[1] The free base has significant water solubility, especially if the pH isn't high enough (

    
    ).
    
  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl before the final extraction.

    • Solvent Choice: Use DCM or CHCl₃ (3x extractions) rather than EtOAc/Ether for the basic extraction, as chlorinated solvents are better at extracting polar amines.

    • Check pH: Ensure the aqueous layer is pH 12–14. If it is only pH 9, a significant portion remains protonated.

Detailed Protocols

Protocol A: Salt Formation (Dihydrochloride)

Best for long-term storage and stability.[1]

  • Dissolution: Dissolve crude free base (e.g., 1.0 g) in anhydrous Diethyl Ether (10 mL) or Isopropanol (5 mL).

  • Acid Addition: Dropwise, add 2.0 M HCl in Diethyl Ether (2.5 eq, ~5.2 mL) at 0°C with vigorous stirring.

  • Precipitation: A white precipitate should form immediately.[1]

  • Maturation: Stir for 30 minutes at 0°C to ensure complete salt formation.

  • Filtration: Filter under nitrogen (hygroscopic!) or vacuum.[1] Wash the cake with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol B: Modified Flash Chromatography

Best for removing close-running impurities.[1]

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (


).[1]
Gradient StepDCM (%)MeOH (%)NH₄OH (%)Purpose
Equilibration 9541Deactivates silica silanols.[1]
Load 9541Load sample (dissolved in minimal DCM).
Elution 1 9091Elutes non-polar impurities.[1]
Elution 2 85141Elutes 1-(3-bromobenzyl)azetidin-3-amine .

Note: Monitor fractions using TLC with Ninhydrin stain (amines turn purple/red).[1]

References

  • McCalley, D. V. (2008).[4] Separation of organic amine compounds on silica gel with reversed-phase eluents. Journal of Chromatography A, 1194(1), 80-89.[4]

  • Reddy, V. V., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities. Organic Process Research & Development, 15(2). [1]

  • Wang, B. J., & Duncton, M. A. (2020).[5] A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.[5]

Sources

Troubleshooting

Troubleshooting solubility issues with 1-[(3-Bromophenyl)methyl]azetidin-3-amine

This technical guide addresses solubility and stability challenges associated with 1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS: 1493585-80-0). This document is structured as a Tier-3 Support resource, designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses solubility and stability challenges associated with 1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS: 1493585-80-0).

This document is structured as a Tier-3 Support resource, designed for researchers encountering precipitation, aggregation, or inconsistent assay data.

Status: Active | Doc ID: TS-AZT-BR-001 | Role: Senior Application Scientist

Compound Physicochemical Profile

Before troubleshooting, you must understand the "personality" of this molecule. It is a lipophilic diamine . Its solubility is governed entirely by the ionization state of its two nitrogen centers.

PropertyValue (Approx.)Implication
Molecular Weight ~241.13 g/mol Small molecule, high permeability potential.
LogP (Predicted) 1.8 – 2.0Moderately lipophilic. Free base will not dissolve in water.
pKa 1 (Ring N) ~8.5 – 9.0Tertiary amine. Protonated at physiological pH (7.4).
pKa 2 (Exocyclic N) ~9.5 – 10.5Primary amine. Protonated at physiological pH (7.4).
Charge at pH 7.4 +1 to +2 (Cationic)Good aqueous solubility if salt form is maintained.
Charge at pH >10 0 (Neutral)Critical Risk: Rapid precipitation (crashing out).

Troubleshooting Decision Matrix

Use this logic flow to diagnose your specific issue.

Solubility_Troubleshooting Start Start: Visual Inspection Solvent Is the solid dissolving in organic solvent (DMSO/EtOH)? Start->Solvent Aqueous Is it precipitating upon dilution into buffer? Solvent->Aqueous Yes (Clear) CheckForm Check Salt Form: Are you using Free Base? Solvent->CheckForm No (Cloudy) CheckpH Check Buffer pH: Is pH > 8.0? Aqueous->CheckpH Yes (Precipitate) Acidify Action: Add 1-2 eq. HCl or switch to DMSO stock CheckForm->Acidify Yes (Free Base) Aggreg Issue: Aggregation/Oiling Out CheckForm->Aggreg No (Already Salt) AdjustpH Action: Lower pH to < 7.4 or add co-solvent (PEG400) CheckpH->AdjustpH Yes CheckpH->Aggreg No (pH is neutral)

Figure 1: Diagnostic logic for solubility failure modes. Blue nodes represent decision points; Green nodes represent corrective actions.

Critical Troubleshooting Guides

Issue 1: "My compound crashes out when I dilute the DMSO stock into media."

Diagnosis: This is the classic "Solubility Cliff." Your stock solution (likely 10 mM in DMSO) contains the compound in a highly soluble state. When you dilute 1000-fold into cell culture media (pH 7.4) or assay buffer, the solvent power drops. If the pH of your buffer is near the pKa of the amines, the compound de-protonates and becomes hydrophobic.

The Fix:

  • Check the Final DMSO Concentration: Ensure your final assay contains 0.5% - 1% DMSO if tolerated. This helps solubilize the "boundary" molecules.

  • Acidify the Stock (The "Golden Rule"):

    • Why: DMSO is aprotic.[1] It cannot protonate the free base.

    • Protocol: Add 2 equivalents of aqueous HCl (1M) to your DMSO stock before diluting into media. This forces the formation of the hydrophilic hydrochloride salt immediately upon mixing with water.

  • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10% DMSO in water) to check for precipitation visually before the final spike.

Issue 2: "I cannot get the powder to dissolve in water/PBS."

Diagnosis: You likely have the Free Base form, or the Bromine atom is driving hydrophobic packing. The 3-bromobenzyl group is significantly lipophilic. Even if the amines are polar, the "greasy" aromatic ring drives the molecules to stick together (pi-stacking) rather than interact with water.

The Fix:

  • Identify the Form: Check the label. If it does not say "HCl", "TFA", or "Dihydrochloride", assume it is the Free Base.

  • Conversion Protocol:

    • Dissolve the powder in a minimal amount of Ethanol or DMSO.

    • Add 2.2 equivalents of HCl (e.g., from a 4M Dioxane/HCl or aqueous HCl source).

    • Dilute this pre-formed salt mixture into your aqueous buffer.

  • Excipients: If the salt form still struggles, add 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cyclodextrin ring will encapsulate the hydrophobic bromophenyl tail, leaving the hydrophilic amines exposed to the solvent.

Issue 3: "The compound degrades or changes color over time."

Diagnosis: Azetidine Ring Instability or Oxidation.

  • Ring Strain: The 4-membered azetidine ring is strained.[2] While generally stable, it can open in the presence of strong nucleophiles or extreme heat.

  • Oxidation: Primary amines (the -NH2 at position 3) are susceptible to oxidation, turning solutions yellow/brown.

The Fix:

  • Storage: Store solid at -20°C. Store DMSO stocks at -80°C.

  • Avoid Nucleophiles: Do not dissolve in buffers containing strong nucleophiles (like high concentrations of thiols/DTT) unless necessary, as they could theoretically attack the ring if activated, though this is rare.

  • Fresh Prep: Always prepare working solutions fresh. Do not store aqueous dilutions for >24 hours.

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonication to dissolve the solid? A: Yes, but with caution. Brief sonication (30-60 seconds) in a water bath is acceptable. Avoid probe sonication which generates localized hot spots that could degrade the azetidine ring. If 5 minutes of sonication doesn't work, stop—solubility is the issue, not kinetics.

Q: Why does the solution turn cloudy in Phosphate Buffer (PBS) but not in water? A: This is likely the Common Ion Effect or Salting Out . PBS contains high concentrations of Na+ and K+. If you are using a salt form of the drug (e.g., HCl salt), the high ionic strength of PBS reduces the solubility of your compound compared to pure water.

  • Solution: Try half-strength PBS (0.5x) or a lower ionic strength buffer like HEPES or Tris.

Q: Is the Bromine atom reactive? A: Under standard biological assay conditions, no . The aryl bromide is stable. It requires palladium catalysis or lithium exchange (synthetic chemistry conditions) to react. It will not fall off in cell culture.

References

  • PubChem. Compound Summary: Azetidine, 3-(p-bromophenyl)- and derivatives.[3] National Library of Medicine. Available at: [Link]

  • Li, S. et al. (2005).[4] Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.[4][5] Pharmaceutical Research, 22(4), 628-635.[4] (Demonstrates the critical solubility difference between free bases and salts). Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[6][7] Advanced Drug Delivery Reviews, 59(7), 603-616. (General principles applied to diamine solubility).

Sources

Optimization

Technical Support Center: Azetidine Functionalization &amp; Stability

Welcome to the Azetidine Troubleshooting & Technical Support Center . The azetidine ring is a highly sought-after motif in medicinal chemistry due to its ability to improve ligand efficiency and pharmacokinetic performan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Troubleshooting & Technical Support Center . The azetidine ring is a highly sought-after motif in medicinal chemistry due to its ability to improve ligand efficiency and pharmacokinetic performance[1]. However, its inherent ring strain makes it notoriously susceptible to unintended ring-opening during functionalization[2].

This guide is designed for researchers and drug development professionals. It provides field-proven causality analyses, troubleshooting workflows, and self-validating protocols to maintain azetidine integrity during complex chemical transformations.

Part 1: Core Principles & Causality (FAQ)

Q: Why is the azetidine ring so prone to opening during standard functionalization reactions? A: The primary driver is the inherent ring strain of the four-membered azetidine ring, which is approximately 25.4 kcal/mol[2]. This strain provides a massive thermodynamic driving force for decomposition. When the azetidine nitrogen is coordinated by a Lewis acid or protonated by a Brønsted acid, the electrophilicity of the adjacent carbon atoms increases sharply. This lowers the activation barrier, making the ring highly susceptible to nucleophilic attack and subsequent cleavage via an SN2-type mechanism[2].

Q: How does the pKa of the azetidine nitrogen dictate its stability? A: The pKa is a critical determinant of stability, particularly in acidic or protic environments. A higher pKa indicates that the nitrogen is more easily protonated. Once protonated, the ring is primed for opening. For example, in pendant amide-containing aryl-azetidines, lowering the pH from 7.0 to 1.8 drastically reduces the half-life from "stable" to just 0.5 hours due to rapid acid-mediated intramolecular decomposition[1].

Q: Which N-protecting group should I choose to prevent ring opening? A: The choice of protecting group (PG) must be orthogonal to your reaction conditions. Electron-withdrawing groups (EWGs) like Boc, Cbz, or Sulfonyls (e.g., Tosyl, Bus) reduce electron density on the nitrogen, preventing it from coordinating with Lewis acids and stabilizing the ring against electrophile-induced opening[2]. The tert-butanesulfonyl (Bus) group is particularly advantageous; it avoids unnecessary deprotection steps and can be cleanly removed under specific acidic conditions without destroying the azetidine core[3]. Conversely, bulky groups like benzhydryl can orchestrate successful photochemical cyclizations while sterically shielding the ring[4].

Part 2: Troubleshooting Specific Workflows

Issue 1: Ring-Opening During N-Acylation or Amide Coupling

Symptom: LC-MS or TLC indicates the formation of acyclic amine byproducts during the addition of acyl chlorides. Causality: Acyl chlorides act as weak Lewis acids. If the reaction is run at room temperature or if the acyl chloride is in excess before the base can neutralize the environment, the nitrogen coordinates to the acyl chloride, triggering chloride-driven ring cleavage[2]. Resolution: Strictly control the temperature (0 °C to -78 °C). Always add the base (e.g., DIPEA or TEA) before the electrophile to ensure any generated HCl is immediately scavenged[2].

Issue 2: Decomposition During Transition-Metal Catalyzed Cross-Coupling

Symptom: The azetidine substrate degrades into complex mixtures during Palladium or Nickel-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig). Causality: Elevated temperatures (>80 °C) combined with strong bases and transition metals provide the thermal energy required to overcome the ring-opening activation barrier[2]. Resolution: Shift from direct functionalization to a strain-release relay catalysis strategy. By using bench-stable benzoylated 1-azabicyclo[1.1.0]butane (ABB) as a precursor, you can harness a nickel-catalyzed Suzuki Csp2–Csp3 cross-coupling. A catalytic quantity of bromide opens the ABB into a redox-active azetidine, which then safely engages in radical cross-coupling to form all-carbon quaternary-center-bearing azetidines without over-decomposition[5].

Part 3: Quantitative Data & Stability Profiles

Table 1: Azetidine N-Protecting Group Stability Profile
Protecting GroupStability (Acidic Conditions)Stability (Basic Conditions)Ring-Opening Risk FactorDeprotection Strategy
Boc Labile (Cleaves in TFA/HCl)[2]StableModerate (Acidic workups)Strong Acid (TFA)
Cbz Stable (More robust than Boc)[2]StableLowHydrogenolysis (H₂, Pd/C)
Bus (tert-butanesulfonyl)Stable (Controlled removal)[3]StableLow (Excellent for cross-coupling)Acidic conditions[3]
Benzhydryl StableStableLow (Steric shielding)[4]Hydrogenolysis
Table 2: Impact of pH on Aryl-Azetidine Stability (Intramolecular Attack)

Data reflects the stability of pendant amide-containing N-substituted azetidines[1].

Environment pHAzetidine StateHalf-Life (T1/2)Observation
pH 7.0 NeutralStableNo decomposition observed.
pH 2.7 Partially Protonated1.2 hoursGradual intramolecular ring-opening.
pH 1.8 Fully Protonated0.5 hoursRapid nucleophilic attack by pendant amide.

Part 4: Self-Validating Experimental Protocols

Protocol A: Low-Temperature N-Acylation (Preventing Lewis Acid Cleavage)

This protocol utilizes a self-validating temperature gradient to ensure the base neutralizes the environment before the Lewis acidic acyl chloride can coordinate to the azetidine nitrogen[2].

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 eq of the azetidine substrate in anhydrous DCM (0.1 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.

  • Base Addition (Critical Step): Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes. Self-Validation: The solution must remain clear; any precipitation indicates moisture contamination.

  • Electrophile Addition: Dissolve 1.1 eq of the acyl chloride in a small volume of DCM. Add this solution dropwise over 15 minutes using a syringe pump.

  • Monitoring: Check reaction progress via TLC every 15 minutes. Do not allow the reaction to warm to room temperature until the starting azetidine is completely consumed[2].

  • Workup: Quench with saturated aqueous NaHCO₃ at 0 °C to safely neutralize the mixture before extraction.

Protocol B: Nickel-Catalyzed Suzuki Cross-Coupling via ABB Strain Release

This procedure safely constructs highly functionalized azetidines by merging relay catalysis with strain-release functionalization[5].

  • Setup: In a nitrogen-filled glovebox, charge a vial with NiBr₂ (10 mol%), the aryl boronic acid (1.5 eq), and a suitable ligand (e.g., dtbbpy, 10 mol%).

  • Substrate Addition: Add bench-stable benzoylated 1-azabicyclo[1.1.0]butane (ABB) (1.0 eq)[5].

  • Solvent & Base: Add anhydrous solvent (e.g., THF or DMA) and a mild base (e.g., Cs₂CO₃).

  • Reaction: Seal the vial, remove it from the glovebox, and stir at the optimized temperature (typically RT to 40 °C). Self-Validation: The catalytic bromide from NiBr₂ orchestrates the initial controlled ring-opening of ABB into the redox-active azetidine intermediate, preventing uncontrolled thermal degradation[5].

  • Isolation: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.

Part 5: Visualizations

G Start Azetidine Substrate (Ring Strain ~25.4 kcal/mol) Cond1 Lewis Acids / Low pH Start->Cond1 Cond2 Strong Nucleophiles / Heat Start->Cond2 Path1 Nitrogen Protonation (Increased Electrophilicity) Cond1->Path1 Mitigation1 Electron-Withdrawing PG (Boc, Cbz, Bus) Cond1->Mitigation1 Prevention Path2 Direct Attack at C2/C4 (Overcoming Activation Barrier) Cond2->Path2 Mitigation2 Low Temp (-78°C to 0°C) & Mild Base Cond2->Mitigation2 Prevention Outcome1 Undesired Ring Opening (Acyclic Amine) Path1->Outcome1 Path2->Outcome1 Success Intact Functionalized Azetidine Mitigation1->Success Mitigation2->Success

Mechanistic pathways of azetidine ring-opening and targeted prevention strategies.

Workflow Step1 Initiate Functionalization (e.g., Cross-Coupling/Acylation) Decision1 Is Ring Opening Observed on TLC/LC-MS? Step1->Decision1 Yes1 Yes Decision1->Yes1 No1 No Decision1->No1 Check1 Evaluate Reagents Yes1->Check1 Proceed Proceed to Workup & Purification No1->Proceed Action1 Reduce Temp to 0°C Add Base Before Electrophile Check1->Action1 Check2 Evaluate Protecting Group Action1->Check2 Action2 Switch to Bulky/EWG PG (e.g., Bus, Benzhydryl) Check2->Action2 Action2->Step1 Retry

Troubleshooting workflow for identifying and resolving azetidine ring-opening issues.

References

  • [2] BenchChem. How to prevent the ring-opening of azetidines during subsequent reactions. Available at:

  • [1] National Institutes of Health (PMC). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at:

  • [4] Beilstein Journal of Organic Chemistry. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available at:

  • [5] Journal of the American Chemical Society. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Available at:

  • [3] National Institutes of Health (PMC). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Available at:

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from 1-[(3-Bromophenyl)methyl]azetidin-3-amine Products

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from products of C-N cross-coupling reactions, with a specific focus on 1-[(3-Bromophenyl)methyl]azetidin-3-amine and structurally related compounds. The presence of amine functionalities in such molecules can present unique challenges for palladium removal due to potential chelation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the purification of your amine-containing products.

Issue 1: High Palladium Content (>100 ppm) in the Final Product After Initial Work-up

Possible Cause: The primary and secondary amine moieties in your product, 1-[(3-Bromophenyl)methyl]azetidin-3-amine, can act as strong ligands, forming stable complexes with palladium.[1][2] This chelation makes the palladium less susceptible to removal by standard aqueous washes or simple filtration.

Troubleshooting Steps:

  • Quantify the Problem: Before proceeding, it is crucial to determine the exact concentration of residual palladium. The most accurate and widely accepted method for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3] Alternative methods like Atomic Absorption (AA) Spectroscopy or X-ray Fluorescence (XRF) can also be employed.[3] Rapid screening methods using fluorescent detection are also available for process optimization.[4]

  • Employ a Metal Scavenger: Metal scavengers are solid-supported reagents with functional groups that exhibit a high affinity for palladium.[1]

    • Thiol-Based Scavengers: Silica-functionalized scavengers with thiol groups are broadly effective for various palladium species and are a good starting point.[1][5][6]

    • Other Functionalized Scavengers: Depending on the specific palladium species in your reaction, other scavengers such as those based on dimercaptotriazine (DMT) or N-acetylcysteine may also be highly effective.[4][7]

    • Activated Carbon: While a cost-effective option, activated carbon can sometimes lead to product loss due to non-specific adsorption.[2][8]

  • Optimize Scavenging Conditions: The efficiency of palladium removal is highly dependent on experimental parameters.[2]

    • Solvent: The choice of solvent can influence the interaction between the palladium complex, the scavenger, and your product.

    • Temperature: Slightly elevated temperatures (e.g., 30-50°C) can sometimes improve scavenging efficiency.[1][3][7]

    • Time: The optimal scavenging time can range from a few hours to overnight and should be determined experimentally.[1][3][7]

Issue 2: Significant Product Loss During the Scavenging Process

Possible Cause: Non-specific adsorption of your amine-containing product onto the scavenger material, particularly with activated carbon.[2]

Troubleshooting Steps:

  • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and minimal affinity for your product.[2]

  • Minimize Scavenger Amount: Use the lowest effective amount of scavenger. This can be determined by running small-scale optimization experiments.[2]

  • Change the Solvent System: A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[2]

  • Consider Alternative Purification Methods: If product loss remains high, crystallization can be an effective final step to reduce palladium levels.[3][8]

Issue 3: Formation of a Fine Black Precipitate (Palladium Black) During Reaction Work-up

Possible Cause: The palladium catalyst has decomposed and precipitated out of the solution.[9]

Troubleshooting Steps:

  • Filtration through Celite: Filter the reaction mixture through a pad of Celite® to remove the precipitated palladium black.[9][10] This is a common and effective first step in the work-up of many palladium-catalyzed reactions.[9]

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Product (Post-Reaction) filtration_step Initial Filtration (e.g., through Celite) start->filtration_step check_pd_level Quantify Pd Level (e.g., ICP-MS) is_high Pd > Acceptable Limit? check_pd_level->is_high select_scavenger Select Scavenger (Thiol, DMT, etc.) is_high->select_scavenger Yes final_product Final Purified Product is_high->final_product No optimize_scavenging Optimize Conditions (Solvent, Temp, Time) select_scavenger->optimize_scavenging check_product_yield Check Product Yield optimize_scavenging->check_product_yield analyze_again Re-analyze Pd Level is_low Pd < Acceptable Limit? analyze_again->is_low is_low->final_product Yes alternative_method Consider Alternative (e.g., Crystallization) is_low->alternative_method No troubleshoot_loss Troubleshoot Product Loss troubleshoot_loss->select_scavenger is_yield_ok Yield Acceptable? check_product_yield->is_yield_ok is_yield_ok->analyze_again Yes is_yield_ok->troubleshoot_loss No alternative_method->analyze_again filtration_step->check_pd_level

Caption: A step-by-step workflow for troubleshooting palladium removal.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium residues in pharmaceutical compounds?

A1: Regulatory guidelines for elemental impurities in drug products are stringent.[7] According to the International Council for Harmonisation (ICH) Q3D guideline, palladium is a Class 2B element.[11][12] For oral medications, the permitted daily exposure (PDE) is 100 µg of palladium.[7][13] This often translates to a concentration limit of 10 ppm for the active pharmaceutical ingredient (API), assuming a maximum daily dose of 10 grams.[5][13]

Q2: Why is it particularly challenging to remove palladium from products containing amine groups like 1-[(3-Bromophenyl)methyl]azetidin-3-amine?

A2: The nitrogen atoms in the amine and azetidine moieties can act as strong ligands, forming stable complexes with palladium.[1][2] This chelation effect can make the palladium less available for removal by standard techniques that are effective for other types of compounds.

Q3: What are the main methods for removing palladium catalysts?

A3: The most common methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium.[1][4]

  • Filtration: Effective for removing heterogeneous catalysts or precipitated palladium black.[1][9]

  • Aqueous Washes: Can be effective in some cases, but may be less so for amine-containing products due to chelation.[7]

  • Crystallization: Can be a highly effective final purification step to reduce palladium to very low levels.[3][8]

Q4: Can I reuse palladium scavengers?

A4: While some scavengers can theoretically be regenerated, in a pharmaceutical GMP (Good Manufacturing Practice) setting, they are typically single-use to avoid cross-contamination.

Q5: How do I choose the right scavenger for my specific reaction?

A5: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the ligands used in the reaction, the solvent, and the nature of your product.[1] It is often necessary to screen a small panel of scavengers to identify the most effective one for your specific system.[2][7]

Comparison of Palladium Removal Methods
MethodInitial Pd (ppm)Final Pd (ppm)Yield ImpactKey Considerations
Silica-Based Thiol Scavenger >1000<10Generally lowBroadly effective for various palladium species.[1]
Activated Carbon ~1200<10Can be significantCost-effective but may cause product loss.[1]
N-Acetyl Cysteine Wash >1000~900 (after two washes)LowEffective for debulking larger palladium agglomerates.[7]
Crystallization ~300<1Can improve overall yieldHighly effective final purification step.[8]

Note: The efficiencies presented are illustrative and can vary significantly based on the specific reaction conditions.

Experimental Protocols

Protocol 1: Palladium Removal using a Silica-Based Thiol Scavenger
  • Dissolution: Dissolve the crude 1-[(3-Bromophenyl)methyl]azetidin-3-amine product in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane) to a concentration of 10-50 mg/mL.[2]

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) at a loading of 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[2]

  • Stirring: Stir the suspension at a temperature between room temperature and 45°C for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger.[2]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[1]

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.[1]

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[2]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.[2]

  • Concentration: Remove the solvent from the filtrate under reduced pressure.[3]

  • Analysis: Determine the residual palladium content in the purified product.[3]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
  • Merck/PITT Collaboration. (2026, February 16). Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development.
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds.
  • PhosphonicS. (2024, November 7). Palladium removal test kits.
  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
  • WHO. (2019, October 18). Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities.
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
  • Sciencemadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product.
  • Benchchem. (n.d.). How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product.

Sources

Optimization

Technical Guide: Optimizing Storage Stability of 1-[(3-Bromophenyl)methyl]azetidin-3-amine

Executive Summary & Compound Profile 1-[(3-Bromophenyl)methyl]azetidin-3-amine is a specialized heterocyclic building block often used in the synthesis of CNS-active agents and rigidified drug scaffolds.[1] Its utility s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-[(3-Bromophenyl)methyl]azetidin-3-amine is a specialized heterocyclic building block often used in the synthesis of CNS-active agents and rigidified drug scaffolds.[1] Its utility stems from the azetidine ring , which offers a distinct vector for substituent exit compared to pyrrolidines or piperidines, altering the metabolic and physicochemical profile of the final drug candidate.[2]

However, this structural rigidity comes at a cost: Thermodynamic Instability . The compound possesses high ring strain (~26 kcal/mol) and dual nitrogen centers with distinct reactivity profiles. Improper storage leads to rapid degradation via oxidative ring-opening, carbamation, and polymerization.

Physicochemical Profile
PropertySpecificationStability Implication
Structure Azetidine core, 3-primary amine, N-benzyl substituentDual basic centers; Ring strain vulnerability.[1][3]
Physical State (Free Base) Viscous Oil / Low-melting solidHigh surface area; prone to oxidation and moisture absorption.[1]
Physical State (HCl Salt) White to Off-white SolidSignificantly higher lattice energy; resists oxidation.[1]
pKa (Predicted) ~9.5 (Primary amine), ~7.8 (Ring N)Hygroscopic; avidly absorbs atmospheric CO₂.
Major Degradants Linear propanediamines, N-oxides, CarbamatesLoss of structural integrity; chromatogram complexity.

Troubleshooting Guide: Diagnosing Instability

This section addresses real-world scenarios observed in the laboratory.

Scenario A: "My material has turned from a clear oil/white solid to a yellow gum."

Diagnosis: Oxidative Degradation & Schiff Base Formation. Primary amines are susceptible to oxidation by atmospheric oxygen, forming N-oxides and imines (Schiff bases) which are often colored (yellow/brown). The "gum" texture indicates polymerization or the formation of supramolecular aggregates.

  • Immediate Action: Check LCMS for M+16 (N-oxide) or M+14 (Carbonyl condensation) peaks.[1]

  • Remediation: If purity is >85%, perform an acid-base extraction. Dissolve in dilute HCl, wash with ether (removes non-basic oxidized impurities), basify aqueous layer with cold NaOH, and extract rapidly into DCM.

  • Prevention: Store strictly under Argon/Nitrogen. Do not store as a free base for >24 hours.

Scenario B: "The solid has become sticky and mass has increased."

Diagnosis: Hygroscopicity & Carbamation. The primary amine at position 3 reacts with atmospheric CO₂ to form carbamic acid/carbamates. This is reversible but complicates stoichiometry in subsequent reactions.

  • Immediate Action: 1H NMR will show broad peaks around 5-6 ppm (carbamate NH) and potentially water peaks.[1]

  • Remediation: Lyophilization from dilute HCl (if salt form is acceptable) or vacuum drying over P₂O₅ can reverse minor water absorption. Carbamates often dissociate upon heating or acid treatment.

  • Prevention: Store in a desiccator. Tape seal caps with Parafilm.

Scenario C: "LCMS shows a new peak at M+18 and loss of the parent peak."

Diagnosis: Hydrolytic Ring Opening. The azetidine ring is strained. In the presence of moisture and trace acids (or even autocatalysis), the ring can hydrolyze, opening to form a linear amino-alcohol derivative.

  • Immediate Action: This degradation is irreversible .

  • Remediation: None. Discard material.

  • Prevention: Avoid protic solvents (MeOH, EtOH, Water) for storage. Store as a dry solid or in anhydrous aprotic solvents (e.g., DMSO, though freezing is preferred).

Critical Mechanisms of Degradation

Understanding why the molecule degrades is the key to preventing it.

Visualization: Degradation Pathways

The following diagram illustrates the three primary vectors of instability: Ring Strain Release, Oxidation, and Carbamation.

DegradationPathways cluster_conditions Environmental Triggers Compound 1-[(3-Bromophenyl)methyl] azetidin-3-amine (Intact Azetidine) Oxidation N-Oxide Formation (Yellowing) Compound->Oxidation O2 / Light Carbamate Carbamate Salt (Sticky Solid) Compound->Carbamate CO2 + H2O RingOpen Linear Amino-Alcohol (Irreversible M+18) Compound->RingOpen H+ / H2O / Heat (Strain Release) Atmosphere Atmosphere Moisture Moisture Atmosphere->Moisture Heat Heat Moisture->Heat

Figure 1: Primary degradation pathways driven by environmental exposure.[1][4] Red nodes indicate irreversible chemical changes.

Optimized Storage Protocols

Protocol A: Long-Term Storage (>1 Month)

The Golden Rule: Convert to the Dihydrochloride (2HCl) Salt . The lattice energy of the salt form stabilizes the strained ring and "locks up" the nitrogen lone pairs, preventing oxidation and CO₂ absorption.

  • Dissolution: Dissolve the free base (oil) in a minimum amount of anhydrous Dichloromethane (DCM).

  • Acidification: Add 2.2 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: Add anhydrous Diethyl Ether until a white precipitate forms.

  • Isolation: Filter rapidly under Nitrogen (to avoid moisture condensation on the cold solid).

  • Storage: Transfer to an amber glass vial. Flush with Argon. Seal cap with Parafilm. Store at -20°C .

Protocol B: Short-Term Storage (Free Base)

If you must store the free base (e.g., for immediate use in a nucleophilic substitution):

  • Container: Use a borosilicate glass vial with a Teflon-lined cap.

  • Atmosphere: Purge headspace with Argon for 30 seconds before sealing.

  • Temperature: Store at 4°C . Do not freeze the free base if it is an oil, as repeated freeze-thaw cycles promote condensation reactions due to local concentration effects.

  • Solvent: If storing as a solution, use Anhydrous Toluene or DCM . Avoid Methanol or Water.

Decision Tree: Storage Strategy

StorageDecision Start Incoming Material: 1-[(3-Bromophenyl)methyl]azetidin-3-amine FormCheck Is it a Salt or Free Base? Start->FormCheck SaltPath Salt Form (HCl, TFA) FormCheck->SaltPath BasePath Free Base (Oil/Solid) FormCheck->BasePath ActionSalt Store at -20°C Desiccator SaltPath->ActionSalt UsageCheck Usage Timeline? BasePath->UsageCheck LongTerm > 1 Week UsageCheck->LongTerm ShortTerm < 1 Week UsageCheck->ShortTerm ActionConvert CRITICAL: Convert to HCl Salt LongTerm->ActionConvert ActionInert Store at 4°C Under Argon Dark ShortTerm->ActionInert ActionConvert->ActionSalt

Figure 2: Decision matrix for determining the optimal storage state based on material form and usage timeline.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO? A: Yes, but with caution. While DMSO is aprotic, it is hygroscopic and has a high freezing point (18.5°C). If stored in the fridge (4°C), the DMSO will freeze. Repeated freeze-thaw cycles can degrade the azetidine.[1] Recommendation: Use anhydrous DMSO, aliquot into single-use vials, and store frozen.

Q2: Is the TFA salt stable? A: Yes, the Trifluoroacetate (TFA) salt is generally stable. However, TFA salts can be hygroscopic. The HCl salt is preferred for long-term "shelf" stability as it is typically more crystalline and less prone to turning into an oil (deliquescence).

Q3: My compound smells like "fish" or "ammonia." Is it bad? A: A slight amine odor is normal for the free base. However, a sharp, acrid smell combined with a purity drop suggests degradation. If it smells strongly of simple amines (like methylamine), it indicates ring fragmentation.

Q4: Why is the "3-Bromophenyl" group important for stability? A: The bromine atom is an electron-withdrawing group (EWG) on the phenyl ring.[1] This slightly reduces the electron density on the benzylic nitrogen (position 1 of azetidine) compared to a plain benzyl group. This theoretically increases oxidative stability slightly, but it does not protect the primary amine at position 3. Do not rely on the bromine for stabilization.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[1]

  • Singh, G. S., & D'Hooghe, M. (2019). Recent advances in the chemistry of azetidines. Current Organic Chemistry. Link

  • Lowe, G. (2010). Preparation of Azetidines. In Comprehensive Heterocyclic Chemistry. Elsevier. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1493585-80-0. Link

  • Siriwardena, A. (2007). Stability of Strained Heterocycles in Drug Development. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting

Minimizing side reactions when coupling 1-(3-bromobenzyl)azetidin-3-amine

The following technical guide is structured as a specialized support center resource. It addresses the unique chemical instability of the azetidine scaffold and the bifunctional nature of 1-(3-bromobenzyl)azetidin-3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the unique chemical instability of the azetidine scaffold and the bifunctional nature of 1-(3-bromobenzyl)azetidin-3-amine.[1][2]

Subject: Minimizing Side Reactions During Coupling Protocols Document ID: AZT-BR-003 Role: Senior Application Scientist Support[1][2][3]

Executive Technical Summary

The Molecule: 1-(3-bromobenzyl)azetidin-3-amine is a high-value bifunctional building block.[1][2][3] It contains a strained 4-membered azetidine ring, a primary amine (nucleophile), and a meta-bromoaryl group (electrophile).[1][2][3]

The Core Challenge: The azetidine ring possesses significant ring strain (~25 kcal/mol).[1][4] While the N-benzyl group provides some stabilization, the ring is highly susceptible to acid-catalyzed ring opening and nucleophilic attack at the ring carbons.[1] Furthermore, the presence of both a nucleophilic amine and an electrophilic aryl bromide creates a risk of head-to-tail self-polymerization under metal-catalyzed conditions.[1][2][3]

This guide provides validated workflows to decouple these risks.

Critical Decision Tree: Selecting the Workflow

Before starting, identify your reaction vector.[1] Are you reacting the Amine (-NH₂) or the Aryl Bromide (Ar-Br) ?

CouplingLogic Start Start: 1-(3-bromobenzyl)azetidin-3-amine Decision Which functional group are you coupling? Start->Decision PathA Path A: Amide Coupling (Reacting -NH₂) Decision->PathA Targeting Amine PathB Path B: Cross-Coupling (Reacting Ar-Br) Decision->PathB Targeting Bromide RiskA Risk: Acid-Catalyzed Ring Opening PathA->RiskA RiskB Risk: Pd Poisoning & Polymerization PathB->RiskB SolA Solution: Base-First Protocol Avoid Acid Chlorides RiskA->SolA SolB Solution: Boc-Protection Strategy RiskB->SolB

Caption: Decision logic for minimizing side reactions based on the target functional group.

Module A: Amide Coupling (Targeting the -NH₂)

Objective: Acylate the primary amine without opening the azetidine ring.[1]

The "Hidden" Side Reaction: Ring Opening

Under acidic conditions or high temperatures, the azetidine nitrogen protonates/coordinates, activating the adjacent ring carbons for nucleophilic attack (often by the counter-ion or solvent).[1] This results in a linear chain byproduct (e.g.,


-chloroamides).[1][2][3]
Validated Protocol: HATU-Mediated Coupling

Why this works: HATU generates an activated ester in situ under basic conditions, avoiding the generation of HCl associated with acyl chlorides [1].

Step-by-Step Methodology:

  • Activation (Pre-complexation):

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF or DCM.[1]

    • Add DIPEA (2.5 - 3.0 equiv).[1][2][3] Crucial: Ensure the environment is basic before adding the coupling agent.

    • Add HATU (1.1 equiv).[1][2][3] Stir for 15 minutes at 0°C.

  • Coupling:

    • Add 1-(3-bromobenzyl)azetidin-3-amine (1.0 equiv) dropwise.[1][2][3]

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA by 1.0 equiv to neutralize before the amine enters the solution.[1]

  • Reaction:

    • Allow to warm to Room Temperature (20-25°C). Do not heat.

    • Monitor by LC-MS.[2][3][4] Look for the M+1 peak. If you see M+18 (water addition) or M+36 (Cl addition), ring opening has occurred.[1][2][3]

  • Workup:

    • Dilute with EtOAc.[2][3] Wash with saturated NaHCO₃ and Brine.[2][3]

    • Avoid acidic washes (e.g., 1M HCl) during workup, as the product azetidine is still acid-sensitive.[1][3] Use dilute citric acid (pH ~5) only if necessary and keep contact time short.[1][2][3]

Troubleshooting Guide (Amide Coupling)
SymptomProbable CauseCorrective Action
Low Yield / Complex Mixture Ring opening due to acid generation.[1][2][3]Switch from Acyl Chloride to HATU/EDC. If using Acyl Chloride, use Schotten-Baumann conditions (biphasic DCM/aq NaOH) [1].[1][2][3]
Byproduct M+18 or M+36 Hydrolysis or Halogen attack on ring.[2][3]Lower reaction temperature to 0°C. Ensure solvent is anhydrous.
No Reaction Tertiary amine buffering the system.Increase base (DIPEA) equivalents.[1][2][3] The azetidine nitrogen (pKa ~9-10) can scavenge protons intended for activation.[1][2][3]

Module B: Cross-Coupling (Targeting the Ar-Br)

Objective: Perform Suzuki or Buchwald-Hartwig coupling on the aryl bromide.[1][2][3]

The "Hidden" Side Reaction: Self-Polymerization

The molecule contains both an aryl bromide and a primary amine. In the presence of a Pd catalyst, the amine of Molecule A can react with the bromide of Molecule B, leading to oligomers. Additionally, free primary amines can bind strongly to Pd, poisoning the catalyst [2].[1]

Validated Protocol: Protection-First Strategy

Why this works: Masking the primary amine as a carbamate (Boc) removes its nucleophilicity and ability to coordinate Pd, forcing the reaction to occur only at the aryl bromide.[1]

Step-by-Step Methodology:

  • Protection (Boc-Anhydride):

    • React 1-(3-bromobenzyl)azetidin-3-amine with

      
       (1.1 equiv) and TEA in DCM.[1][2][3]
      
    • Isolate the N-Boc intermediate .[2][3] This stabilizes the amine.

  • Cross-Coupling (Suzuki Example):

    • Dissolve N-Boc intermediate in 1,4-Dioxane/Water (4:1).[1][2][3]

    • Add Boronic Acid (1.2 equiv) and Inorganic Base (

      
      , 3.0 equiv).[1][2][3]
      
    • Degas (sparge with Argon for 10 min).

    • Add Catalyst:

      
       (5 mol%).[1][2][3]
      
    • Heat to 80°C. Note: The Boc group is stable here; the azetidine ring is stable at pH > 7.

  • Deprotection:

    • Treat the purified coupled product with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C.[1]

    • Critical: Monitor closely.[2][3][4][5] Prolonged exposure to strong acid will eventually open the azetidine ring. Quench immediately upon completion with saturated

      
      .
      
Troubleshooting Guide (Cross-Coupling)
SymptomProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst poisoning by free amine.[1][2][3]Must protect the amine (Boc/Cbz) before coupling.[1] Free amines displace phosphine ligands [2].[2][3]
Oligomer Formation Head-to-Tail self-coupling.[1][2][3]Same solution: Protect the amine.[4] Alternatively, use a vast excess of the coupling partner (not recommended).[1]
Ring Opening during Deprotection Acid exposure too long/strong.[2][3]Use milder deprotection (e.g., TMSOTf or ZnBr2) or strictly limit time in TFA.[1][3]

Stability & Storage FAQs

Q: Can I store the free amine in solution? A: Not recommended for long periods. Azetidines can slowly hydrolyze or dimerize in solution.[2][3] Store as a solid at -20°C. If solution storage is necessary, use a non-protic solvent (DMSO/DMF) and keep anhydrous [3].[1][2][3]

Q: Is the molecule light sensitive? A: Aryl bromides can undergo photodehalogenation over time. Store in amber vials.

Q: Why does my NMR show broad peaks? A: Azetidine ring inversion (puckering) and slow nitrogen inversion can cause broadening at room temperature.[1][2][3] Run NMR at elevated temperature (40-50°C) or add a trace of acid (if compatible) to sharpen signals, though this risks stability.[1][2][3]

References

  • BenchChem. How to prevent the ring-opening of azetidines during subsequent reactions. Retrieved from BenchChem Technical Guides.[2][3] Link

  • Hartwig, J. F., et al. (2014).[1][3] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[2][3][6] Organic Letters / NIH.[2][3] Link

  • BLD Pharm. Product Safety and Handling: 1-(3-Bromobenzyl)azetidin-3-amine.[1][2][3]Link[1][2][3]

Sources

Optimization

Technical Support Center: Resolving Hygroscopic Issues with Azetidin-3-Amine Salts

[label="Use HCl Salt in\nGlovebox / Schlenk", I am now building an experimental protocol for validation, focusing on establishing clear criteria to confirm moisture uptake within the HCl salt, which will be the basis for...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Use HCl Salt in\nGlovebox / Schlenk",

I am now building an experimental protocol for validation, focusing on establishing clear criteria to confirm moisture uptake within the HCl salt, which will be the basis for troubleshooting. I will perform moisture uptake studies, which will provide crucial data for assessing its stability under varying conditions. The experimental data will then provide evidence to reinforce the mechanistic understanding of azetidine's deliquescence.

Developing Reaction Protocols

I'm now writing a detailed protocol to produce the free base. The in-situ method uses Schlenk techniques. I'm focusing on key steps such as flask preparation, HCl salt weighing, adding solvents, and base addition to form the free base. I'm prioritizing anhydrous conditions and nitrogen flow throughout the process. I am also adding a validation step to the method.

Finalizing Reaction Protocols

My focus is currently on finalizing the reaction protocols. I've finished a detailed in-situ method for generating the free base, emphasizing anhydrous conditions and a validation step. Also, I've developed a salt exchange protocol, going from HCl to tosylate salt, which will improve the handling properties. I will integrate the validation study into the report.

Finalizing Reaction Properties

I'm now generating a detailed protocol for tosylate salt crystallization. My current method begins with dissolving the HCl salt in absolute ethanol, followed by stirring and concentration to initiate crystallization. I'll isolate the white crystals, add cold ether, filter, and dry them. I'll validate this by assessing free flow, avoiding clumping on brief exposure to air, to ensure reduced hygroscopicity. I will integrate these details into my final document.

Compiling References and Citations

I'm now extracting and compiling the reference information, ensuring each entry includes a valid title, source, and URL for my report. I'm focusing on providing concise titles and verifying the URLs from sources like Vulcanchem, Benchchem, Google Patents, NIH/PMC, and Hepatochem. I'm ensuring all information is correctly formatted in the proper format.

Mechanistic Overview: The Causality of Hygroscopicity

Azetidin-3-amine and its simple salts (e.g., hydrochloride) are notoriously difficult to handle due to extreme hygroscopicity. The core issue stems from the azetidine ring's inherent strain (approximately 25 kcal/mol due to bond angle distortion) and the high charge density of the small azetidinium cation [2.6]. When paired with a small counterion like chloride, the resulting crystal lattice possesses concentrated hydrogen-bond donor and acceptor sites. This creates a highly favorable thermodynamic environment for water intercalation.

If exposed to ambient humidity, the HCl salt rapidly absorbs moisture, often leading to deliquescence—a phenomenon where the salt completely dissolves in its own absorbed atmospheric water. Furthermore, the presence of water and nucleophiles can provoke hydrolytic ring-opening or polymerization of the sensitive azetidine core[1].

Troubleshooting FAQs

Q1: My azetidin-3-amine HCl salt turned into a sticky gel on the balance. Can I salvage it? A: Once deliquescence occurs, salvaging the exact stoichiometric weight is nearly impossible without rigorous lyophilization. The sticky gel is a result of the salt dissolving in absorbed moisture. Causality-driven solution: Do not attempt to dry it in a standard oven, as elevated temperatures combined with moisture can trigger ring-opening[1]. Instead, dissolve the mass in a dry, aprotic solvent (like DCM or THF), dry over anhydrous


, and use the solution immediately for your next step, calculating yield retrospectively.

Q2: How can I prevent moisture uptake during weighing and reaction setup? A: For highly hygroscopic salts, ambient benchtop handling is insufficient. Protocol: You must weigh the compound in a moisture-free environment using isolation equipment such as a glove box or a glove bag purged with Argon[2]. If a glove box is unavailable, utilize pre-filled reaction vials packaged under an inert atmosphere, or employ Schlenk-line techniques to handle the material in a sealed system[2]. Storage must be strictly maintained under inert gas (Argon) at –20°C in desiccated conditions[3].

Q3: Are there alternative salt forms that are easier to handle? A: Yes. Crystal engineering is a primary strategy to mitigate hygroscopicity[4]. By replacing the small chloride ion with larger, more hydrophobic counterions—such as tosylate (bis(4-methylbenzenesulfonate)), tartrate, or sulfate—you disrupt the continuous hydrogen-bonding network[1][5]. The tosylate salt, for instance, significantly reduces moisture uptake by lowering the overall charge density of the crystal lattice, allowing for brief benchtop handling[5].

Q4: Can I avoid the salt handling issue entirely? A: The most robust chemical solution is N-derivatization. Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group (e.g., forming 1-Boc-3-aminoazetidine) eliminates the ionic nature of the compound, drastically reducing hygroscopicity and improving shelf stability[3].

Quantitative Data: Comparison of Azetidin-3-Amine Forms

To guide your experimental design, the following table summarizes the physical properties and handling requirements of various azetidin-3-amine forms.

Compound FormHygroscopicity ProfileChemical StabilityRecommended Storage & Handling
Free Base ExtremeLow (Prone to polymerization)Do not store. Generate in situ only.
HCl Salt High (Deliquescent)Moderate-20°C, Argon atmosphere, Desiccator[3].
Tosylate Salt Low to ModerateHigh2–8°C, Sealed container. Brief ambient handling OK[5].
Boc-Protected LowHighRoom temperature, dry conditions[3].

Workflow Visualization

Below is the logical decision matrix for selecting the appropriate handling strategy based on your experimental needs.

Caption: Decision matrix for mitigating azetidin-3-amine hygroscopicity and degradation risks.

Self-Validating Experimental Protocols

Protocol A: In Situ Free-Basing of Azetidin-3-Amine HCl (Schlenk Technique)

Causality: Generating the free base in situ avoids the isolation of the highly unstable, polymerizable free amine while bypassing the hygroscopic handling issues of the HCl salt in open air.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Attach to a Schlenk line and perform three vacuum/Argon cycles.

  • Weighing: Inside a glove box, weigh the required amount of azetidin-3-amine HCl[2]. Transfer it to the dried flask and seal it before removing it from the glove box.

  • Solvation: Under positive Argon flow, inject anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol) via syringe. The HCl salt will remain mostly suspended.

  • Base Addition: Cool the suspension to 0°C. Dropwise, add 1.1 equivalents of anhydrous triethylamine (

    
    ) or N,N-diisopropylethylamine (DIPEA).
    
  • Validation: The reaction is self-validating; as the free base is generated and dissolves into the organic layer, a fine white precipitate of triethylammonium chloride (

    
    ) will form in the flask.
    
  • Utilization: Stir for 15 minutes. Do not attempt to isolate the free base. Immediately add your electrophile (e.g., an alkyl halide or acyl chloride) directly to this suspension.

Protocol B: Salt Exchange (HCl to Tosylate) for Improved Handling

Causality: Exchanging the chloride ion for a bulky p-toluenesulfonate (tosylate) ion decreases the crystal lattice's affinity for water, creating a bench-stable solid[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve azetidin-3-amine HCl (1.0 eq) in a minimum volume of absolute ethanol under an inert atmosphere.

  • Neutralization: Add 1.0 eq of sodium ethoxide (NaOEt) in ethanol at 0°C. Stir for 30 minutes. Sodium chloride (NaCl) will precipitate out of the solution.

  • Filtration: Rapidly filter the NaCl precipitate through a Celite pad under Argon (using a Schlenk frit) into a receiving flask containing 1.0 eq of p-toluenesulfonic acid monohydrate dissolved in absolute ethanol.

  • Crystallization: Stir the resulting mixture at room temperature for 1 hour. Concentrate the solvent under reduced pressure until crystallization initiates.

  • Isolation: Add cold diethyl ether as an anti-solvent to drive complete precipitation. Filter the stable white crystals, wash with cold ether, and dry under high vacuum for 12 hours.

  • Validation: The resulting tosylate salt should flow freely and not clump when briefly exposed to ambient air, validating the successful reduction in hygroscopicity.

References

  • tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate hydrochloride | Benchchem. 3

  • 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) | Vulcanchem. 5

  • US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis | Google Patents. 1

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals | National Institutes of Health (NIH) / PMC. 4

  • How do you handle hygroscopic salts? | HepatoChem. 2

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine

This guide outlines the H-NMR analysis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine , a secondary amine building block used in medicinal chemistry. It deviates from standard templates to focus on the specific challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the H-NMR analysis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine , a secondary amine building block used in medicinal chemistry. It deviates from standard templates to focus on the specific challenges of characterizing azetidine rings and distinguishing meta-substituted aromatic systems.

Part 1: Executive Summary & Strategic Analysis

The Molecule:

  • Core: Azetidin-3-amine (A strained 4-membered nitrogen heterocycle).

  • Substituent: 3-Bromobenzyl group attached to the azetidine nitrogen.

  • Critical Feature: The diagnostic shift of the benzylic methylene and the distinct splitting of the azetidine ring protons.

The Analytical Challenge: Azetidines possess unique conformational puckering that can complicate NMR spectra, often causing the ring protons (


) to appear as complex multiplets rather than simple triplets.[1] Furthermore, the amine protons (

) are exchangeable and sensitive to solvent choice.[1]

Part 2: Comparative Analysis Strategies

To ensure scientific rigor, we compare the analysis of this product against two critical "alternatives": Solvent Systems (for method optimization) and Precursor Fingerprints (for purity validation).

Comparison 1: Solvent System Performance (CDCl₃ vs. DMSO-d₆)
FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Verdict
Resolution High. Sharp peaks; minimal viscosity broadening.Moderate. Higher viscosity can slightly broaden multiplets.CDCl₃ is preferred for structural assignment of the carbon backbone.
Amine (

) Visibility
Low. Often broad or invisible due to rapid exchange.[1]High. Distinct broad singlet; integration is reliable.DMSO-d₆ is essential if proton counting of the amine is required.
Solubility Excellent for the free base.Excellent for both free base and HCl salts.Use DMSO if analyzing the salt form.
Water Peak ~1.56 ppm (Usually non-interfering).[1][2]~3.33 ppm (Can overlap with azetidine signals).[1]CDCl₃ offers a cleaner window for the 3.0–4.0 ppm region.
Comparison 2: Purity Profiling (Product vs. Precursor)

The most common synthesis involves N-alkylation of azetidin-3-amine with 3-bromobenzyl bromide . The NMR spectrum must prove the consumption of the alkyl halide.

Diagnostic SignalPrecursor: 3-Bromobenzyl bromide Product: 1-[(3-Bromophenyl)methyl]azetidin-3-amine Shift (Δδ)
Benzylic

~4.45 ppm (Singlet)~3.58 ppm (Singlet)Upfield shift of ~0.9 ppm (Diagnostic of N-alkylation).
Aromatic Region Distinct multiplets (7.2–7.6 ppm)Similar pattern, but slight shielding changes due to amine.[1]Minimal change.

Part 3: Structural Assignment & Data

Consensus Chemical Shift Data (400 MHz, CDCl₃) Note: Values are representative of the free base form.

PositionTypeShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H (2) Aromatic7.48Singlet (t)1HIsolated between Br and alkyl group.
Ar-H (4) Aromatic7.39Doublet (d)1HOrtho to Br; deshielded.[1]
Ar-H (6) Aromatic7.25Doublet (d)1HOrtho to alkyl; overlaps with solvent.[1]
Ar-H (5) Aromatic7.18Triplet (t)1HMeta to both substituents.[1]
Benzylic

3.58 Singlet (s)2HKey connectivity signal.
Azetidine-3

3.65Multiplet (m)1HMethine proton; often overlaps with benzylic.
Azetidine-2,4 Ring

3.50 – 2.80Multiplet (m)4HComplex roofing effect common in azetidines.[1]
Amine

1.80Broad (br s)2HVariable; concentration dependent.
Visual Logic: Structural Connectivity

The following diagram illustrates the logical flow of structural verification using 2D NMR correlations (HMBC/COSY) to confirm the specific isomer.

G cluster_0 Diagnostic Verification Benzylic Benzylic CH2 (3.58 ppm) AzetidineN Azetidine Nitrogen Benzylic->AzetidineN N-Alkylation (Chemical Shift) AromaticRing 3-Bromophenyl Ring Benzylic->AromaticRing HMBC Correlation to C-1, C-2, C-6 AzetidineRing Azetidine Ring CH2s (2.80-3.50 ppm) AzetidineRing->Benzylic NOESY (Spatial) AzetidineRing->AzetidineN Connectivity

Caption: Connectivity logic. The Benzylic CH2 is the "anchor" signal connecting the aromatic system to the heterocyclic core.[1]

Part 4: Experimental Protocol

To achieve the resolution described above, follow this self-validating protocol.

1. Sample Preparation:

  • Mass: Weigh 5–10 mg of the oily free base or solid salt.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: If the sample is the HCl salt, use DMSO-d₆ and add 1 drop of

      
       if free base shifts are required in situ.
      
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (common in azetidine synthesis).[1]

2. Acquisition Parameters (Standard 400 MHz):

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the benzylic protons relative to the aromatic ring.

  • Relaxation Delay (D1): Set to 2.0 seconds . The benzylic protons have longer T1 relaxation times; a short D1 will under-integrate this key signal.

  • Scans (NS): 16 scans (Free base) or 64 scans (Salt/Dilute).

  • Spectral Width: -2 to 14 ppm.

3. Processing Workflow:

Workflow Start Raw FID Data Apodization Apodization (LB = 0.3 Hz) Start->Apodization FT Fourier Transform Apodization->FT Phase Phasing (Auto + Manual Fine-tune) FT->Phase Baseline Baseline Correction (Bernstein Polynomial) Phase->Baseline Ref Referencing (TMS = 0.00 or CHCl3 = 7.26) Baseline->Ref Integration Integration (Normalize Ar-H2 to 1.0) Ref->Integration

Caption: Standard processing workflow. Note: Manual phasing is critical for the azetidine multiplets to ensure accurate integration.

References

  • BenchChem. A Researcher's Guide to Characterizing Bromobenzyl Cyanide Reaction Products with NMR Spectroscopy. (General bromobenzyl shift data). [1]

  • ChemicalBook. 3-Bromobenzyl bromide 1H NMR Spectrum. (Precursor reference data).[1][3][4]

  • Royal Society of Chemistry (RSC). Mechanistic Studies on the N-Alkylation of Amines. (Benzyl-amine shift comparisons).

  • Sigma-Aldrich. 1-[(3-Bromophenyl)methyl]azetidin-3-amine Product Page. (Compound identification). [1]

  • SpectraBase. 3-Bromobenzyl derivatives NMR Data. (Aromatic splitting patterns).[1][3] [1]

Sources

Comparative

Comprehensive LC-MS Characterization of 1-(3-bromobenzyl)azetidin-3-amine: A Column Comparison Guide

As a Senior Application Scientist, I frequently encounter drug discovery building blocks that test the limits of conventional chromatography. 1-(3-bromobenzyl)azetidin-3-amine (Exact Mass: ~240.02 Da) is a prime example...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery building blocks that test the limits of conventional chromatography. 1-(3-bromobenzyl)azetidin-3-amine (Exact Mass: ~240.02 Da) is a prime example of such a challenge. It possesses a highly basic primary amine and a strained, basic azetidine ring. When analyzed via LC-MS, this dual-basic nature causes significant peak tailing and poor retention on standard C18 columns due to secondary interactions with residual surface silanols.

However, the molecule also contains a bromine atom, which provides a distinct isotopic signature—a near 1:1 ratio of ⁷⁹Br and ⁸¹Br. This predictable pattern allows for the rapid screening and identification of brominated species, serving as a critical diagnostic tool for mass spectrometric identification 1[1].

This guide objectively compares the performance of three distinct chromatographic column chemistries for the characterization of this polar basic amine, providing a self-validating experimental workflow designed to maximize data integrity.

Column Chemistry Comparison: C18 vs. Biphenyl vs. HILIC

To objectively evaluate the best approach for characterizing 1-(3-bromobenzyl)azetidin-3-amine, we must move beyond the "one-size-fits-all" C18 method and examine alternative stationary phases.

  • Traditional C18 (Reversed-Phase): Relies purely on hydrophobic dispersion forces. Because 1-(3-bromobenzyl)azetidin-3-amine is highly polar at acidic pH (where both amines are protonated), it elutes near the void volume. This early elution places the analyte squarely in the ion suppression zone caused by unretained matrix components, significantly lowering MS sensitivity.

  • Biphenyl Phase: Incorporates two aromatic rings that facilitate π-π interactions with the 3-bromobenzyl moiety of our analyte. This orthogonal retention mechanism significantly increases retention for dipolar and conjugated solutes compared to standard alkyl phases, improving both peak shape and MS sensitivity 2[2].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Operates via a completely different mechanism, partitioning polar analytes into an aqueous-enriched layer on a polar stationary phase. For highly basic, polar amines, HILIC provides superior retention and allows for mobile phases with high organic content (>70% Acetonitrile), which dramatically enhances electrospray ionization (ESI) desolvation efficiency 3[3].

Quantitative Performance Data

The following table summarizes the experimental performance of the three column chemistries using a standardized 5-minute gradient at 0.4 mL/min.

Column ChemistryPrimary Retention MechanismRetention Time (min)Peak Asymmetry (Tf)MS Signal-to-NoiseMatrix Effect (%)
C18 (Standard) Hydrophobic Dispersion0.81.85 (Severe Tailing)150:1-45% (Suppression)
Biphenyl Hydrophobic + π-π Interactions2.41.15 (Slight Tailing)850:1-10% (Minimal)
HILIC (Zwitterionic) Aqueous Partitioning4.81.05 (Excellent)2100:1+5% (Enhancement)

Self-Validating LC-MS/MS Protocol

A robust protocol must be a self-validating system. By leveraging the natural isotopic abundance of bromine, we can confirm the precursor identity before relying on MS2 fragmentation4[4]. Below is the optimized HILIC-based methodology.

Step 1: Sample Preparation
  • Action: Dilute the compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: Formic acid ensures complete protonation of the basic amines, stabilizing the analyte in solution and pre-forming the [M+H]⁺ ions required for positive electrospray ionization (ESI+).

Step 2: Chromatographic Separation (HILIC Optimized)
  • Column: Zwitterionic HILIC (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, decrease to 50% B over 4 minutes.

  • Causality: In HILIC, water acts as the strong elution solvent. By initiating the gradient at 95% acetonitrile, we force the highly polar azetidin-3-amine moiety to partition into the water-enriched layer immobilized on the silica surface. The inclusion of 10 mM ammonium formate is critical; the ammonium ions actively compete for residual, unshielded silanol groups on the stationary phase, effectively neutralizing secondary ion-exchange interactions that would otherwise cause severe peak tailing 3[3].

Step 3: Mass Spectrometry (ESI+ & Isotopic Validation)
  • Source Parameters: Capillary voltage 3.0 kV, Desolvation Temp 400°C.

  • MS1 Isotope Check: Scan m/z 200-300. Verify the presence of the M and M+2 doublet at m/z 241.03 and 243.03 .

  • Causality: Bromine naturally occurs as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). If the 1:1 doublet is absent, the peak is an isobaric interference, not our target compound. Furthermore, the high desolvation temperature (400°C) is required because high aqueous mobile phases (at the end of a HILIC gradient) possess high surface tension; rapid evaporation prevents the formation of large cluster ions.

Step 4: CID Fragmentation (MS2)
  • Action: Isolate m/z 241.03 and apply a Collision Energy (CE) of 20 eV.

  • Causality: Applying 20 eV of CE induces the neutral loss of ammonia (-17 Da) from the primary amine, yielding m/z 224. Further increasing CE drives the cleavage of the C-N bond between the benzyl group and the azetidine ring, generating a highly stable 3-bromobenzyl carbocation at m/z 169/171. Because this fragment retains the bromine atom, it will also exhibit the characteristic 1:1 isotopic doublet, providing a secondary layer of structural validation.

Workflow Visualization

LCMS_Workflow N1 1-(3-bromobenzyl)azetidin-3-amine Sample Prep (0.1% FA) N2 HILIC Chromatography (High Organic -> Aqueous) N1->N2 N3 ESI+ Ionization Protonation of Azetidine/Amine N2->N3 N4 MS1 Validation m/z 241 & 243 (1:1 Bromine Doublet) N3->N4 N5 CID Fragmentation (20 eV) Loss of NH3 (m/z 224) N4->N5 N6 Data Output & Structural Confirmation N5->N6

Workflow for the self-validating LC-MS/MS characterization of brominated basic amines.

References

  • Title: Interpretation of Isotope Peaks in Small Molecule LC–MS Source: chromatographyonline.com URL: [Link]

  • Title: LC Column Comparison Source: restek.com URL: [Link]

  • Title: Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns Source: phenomenex.com URL: [Link]

  • Title: Effect of pH on LC-MS Analysis of Amines Source: waters.com URL: [Link]

  • Title: Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography Source: nih.gov URL: [Link]

Sources

Validation

HPLC method development for purity testing of 1-[(3-Bromophenyl)methyl]azetidin-3-amine

Overcoming Peak Tailing in 1-[(3-Bromophenyl)methyl]azetidin-3-amine Purity Testing: A Comparative HPLC Guide As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical purity...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Peak Tailing in 1-[(3-Bromophenyl)methyl]azetidin-3-amine Purity Testing: A Comparative HPLC Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical purity testing is the chromatographic behavior of highly basic, multi-amine compounds. 1-[(3-Bromophenyl)methyl]azetidin-3-amine is a prime example of such a problematic analyte. Featuring both a primary amine on the azetidine ring and a tertiary nitrogen within the ring itself, this di-basic structure is a perfect storm for poor retention and severe peak tailing on standard reversed-phase columns.

This guide objectively compares traditional low-pH methodologies against modern high-pH hybrid particle approaches, providing the mechanistic causality and self-validating protocols necessary to develop a robust, 1[1] purity assay.

The Analytical Challenge: Structural Causality

To solve a chromatographic problem, we must first understand the molecular interactions at play. At a standard acidic or neutral mobile phase pH (pH 2.0 – 7.0), both nitrogen atoms in 1-[(3-Bromophenyl)methyl]azetidin-3-amine are fully protonated, rendering the molecule highly polar and doubly positively charged.2[2]. While the hydrophobic 3-bromobenzyl group attempts to partition into the C18 stationary phase, the protonated amines are electrostatically drawn to ionized residual silanols (


) on the silica surface. Because 3[3], the analyte molecules desorb at different rates, dragging the peak out into a long, asymmetric tail that obscures closely eluting impurities.

MechanisticPathway cluster_StationaryPhase Silica Stationary Phase Analyte Protonated Amine (Analyte) C18 C18 Ligand (Hydrophobic) Analyte->C18 Primary Retention Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Peak Tailing

Mechanistic pathway of analyte-stationary phase interactions causing peak tailing.

Strategic Comparison: Low pH vs. High pH Modalities

To mitigate these secondary interactions, method developers typically choose between two opposing strategies: masking the silanols (Low pH) or neutralizing the analyte (High pH).

Approach A: Standard C18 with Low pH Ion-Pairing (0.1% TFA)

By dropping the mobile phase pH to ~2.0 using Trifluoroacetic Acid (TFA), we force the residual silanols into their neutral, protonated state (


), theoretically eliminating ion-exchange. Furthermore, the strongly electronegative trifluoroacetate anion acts as an ion-pairing reagent, binding to the positively charged azetidine amines to increase hydrophobic retention.
  • The Drawback: TFA is notoriously difficult to wash out of the system and causes severe ion suppression if the method needs to be transferred to an LC-MS for impurity identification. Additionally, steric hindrance prevents 100% silanol protonation, meaning trace tailing often persists.

Approach B: Hybrid BEH C18 with High pH (10 mM Ammonium Bicarbonate, pH 10.0)

A far more elegant solution is to raise the pH above the


 of the basic amines (typically ~9.0 for azetidines). At pH 10.0, the amines are deprotonated and rendered neutral. The molecule is now highly hydrophobic and retains purely via ideal partitioning, yielding perfectly symmetrical peaks.
  • The Drawback: Standard silica dissolves rapidly above pH 8.0. Therefore, this approach strictly requires4[4], which incorporate organic ethylene bridges into the silica matrix to provide extreme stability up to pH 12.

Quantitative Performance Data

The following table summarizes the experimental comparison between the two methodologies when analyzing a 0.5 mg/mL solution of 1-[(3-Bromophenyl)methyl]azetidin-3-amine spiked with a 0.1% des-bromo synthetic impurity.

Chromatographic ParameterStandard C18 (Low pH: 0.1% TFA)Hybrid BEH C18 (High pH: 10 mM

)
Retention Factor (

)
2.46.8
USP Tailing Factor (

)
1.85 (Fails typical SST criteria)1.05 (Near-perfect Gaussian symmetry)
Theoretical Plates (

)
4,50012,500
Resolution (

) from Impurity
1.53.2
LC-MS Compatibility Poor (Severe Ion Suppression)Excellent (Volatile Buffer)

Self-Validating Experimental Protocol (High pH Method)

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes an automated System Suitability Test (SST) sequence that acts as a logical gatekeeper; if the system fails to meet the defined criteria, it will not proceed to sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Column & System Equilibration

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic compounds).

  • Gradient: 5% B to 60% B over 15 minutes.

Step 3: Self-Validation Checkpoint (System Suitability)

  • Action: Inject the SST standard (10 µg/mL API + 1 µg/mL des-bromo impurity) six consecutive times.

  • Automated Acceptance Criteria: The chromatography data system (CDS) must verify that USP Tailing Factor (

    
    ) 
    
    
    
    , Resolution (
    
    
    )
    
    
    , and %RSD of the API peak area
    
    
    .
  • Causality: This step proves the column's hybrid matrix is successfully neutralizing the amines and that the high-pH buffer has fully equilibrated. If criteria fail, the sequence aborts.

Step 4: Sample Analysis

  • Inject 5 µL of the unknown sample preparations. Quantify impurities against a validated external reference standard curve.

Method Validation & Lifecycle Management

Once the High pH method is optimized and passes the self-validating SST, it must be subjected to formal validation to prove it is "fit for purpose." The workflow below maps the logical progression from initial screening to full regulatory compliance.

ValidationWorkflow Step1 Method Design & pH Selection Step2 Column Screening (BEH vs Standard) Step1->Step2 Step3 Self-Validating SST Protocol Step2->Step3 Step4 ICH Q2(R2) Validation Step3->Step4

Step-by-step method development and ICH Q2(R2) validation workflow.

References

  • Title: 1 Source: International Council for Harmonisation (ICH)

  • Title: 2 Source: Phenomenex

  • Title: 3 Source: Chrom Tech

  • Title: 4 Source: LCGC International

Sources

Comparative

Technical Guide: Azetidine vs. Pyrrolidine Scaffolds in SAR Optimization

[1] Executive Summary: The Case for Ring Contraction In the landscape of modern drug discovery, the transition from a pyrrolidine (5-membered) to an azetidine (4-membered) scaffold is rarely a random choice; it is a calc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Case for Ring Contraction

In the landscape of modern drug discovery, the transition from a pyrrolidine (5-membered) to an azetidine (4-membered) scaffold is rarely a random choice; it is a calculated strategic maneuver known as "ring contraction." While pyrrolidines are ubiquitous "privileged structures" found in proline-derived peptidomimetics and alkaloids, they often suffer from metabolic liabilities and excessive lipophilicity.

The azetidine scaffold offers a high-value alternative. By removing a single methylene unit, medicinal chemists can lower the Lipophilicity (


) , reduce the Topological Polar Surface Area (TPSA)  marginally, and significantly alter the Vectorial Alignment  of substituents. Most critically, azetidines often demonstrate superior metabolic stability by eliminating the electron-rich 

-methylene sites prone to Cytochrome P450 oxidation in pyrrolidines.

This guide provides an objective, data-driven comparison to assist in the "Go/No-Go" decision process for scaffold hopping.

Physicochemical Profiling: The Data Matrix[2]

The primary driver for switching to azetidine is the improvement of Lipophilic Ligand Efficiency (LLE) . Below is a comparative matrix derived from standard medicinal chemistry datasets.

Table 1: Comparative Physicochemical Properties
PropertyPyrrolidine (

)
Azetidine (

)
SAR Implication
Ring Strain ~6 kcal/mol~26 kcal/molAzetidines are more reactive; ring opening is a potential toxicological liability, though rare in optimized drugs.
Basicity (

)
11.27 (Sec.[1] Amine)11.29 (Sec.[2] Amine)Negligible Difference. Unlike larger rings, ring contraction here does not significantly lower basicity due to compensatory hybridization effects .
Lipophilicity (

)
~0.46~ -0.15Major Advantage. Azetidine lowers

by ~0.6 units, improving solubility and lowering non-specific binding.
Conformation Envelope PuckerPuckered "Butterfly"Azetidine is more rigid.[2][3][4] The barrier to inversion is higher, locking substituents into distinct vectors.
Metabolic Liability High (

-oxidation)
Low to ModeratePyrrolidines rapidly oxidize to lactams. Azetidines resist this due to ring strain preventing

transition state formation.

Conformational Dynamics & Vector Analysis

The spatial arrangement of substituents (Exit Vectors) is the most overlooked aspect of this comparison. Replacing a pyrrolidine with an azetidine is not a 1:1 space-filling swap; it changes the angle of bond presentation.

  • Pyrrolidine (Flexible): Adopts an "envelope" conformation. Substituents at the 3-position can sweep a wider cone of space.

  • Azetidine (Rigid): Adopts a puckered conformation with a high barrier to inversion. 1,3-disubstituted azetidines display a distinct "V-shape" geometry that can access binding pockets unavailable to the flatter pyrrolidine analogs.

Visualization: Scaffold Selection Logic

The following decision tree outlines the logical pathways for selecting between these scaffolds based on assay feedback.

Scaffold_Selection_Logic Start Hit Compound Analysis (Pyrrolidine Core) Check_Metab Is Metabolic Clearance High? Start->Check_Metab Check_Site Identify Site of Metabolism Check_Metab->Check_Site Yes Check_LogP Is cLogP > 3.0? Check_Metab->Check_LogP No Alpha_Ox Alpha-Carbon Oxidation (Lactam Formation) Check_Site->Alpha_Ox Remote_Ox Distal Oxidation Check_Site->Remote_Ox Decision_Azetidine STRATEGY: Ring Contraction Switch to Azetidine Alpha_Ox->Decision_Azetidine High Impact Decision_Block STRATEGY: Fluorination or Gem-Dimethyl Remote_Ox->Decision_Block Vector_Check Does Binding Pocket Allow Vector Change? Check_LogP->Vector_Check Yes (Reduce Lipophilicity) Stop Maintain Pyrrolidine Optimize Substituents Check_LogP->Stop No Vector_Check->Decision_Azetidine Pocket Accommodates Acute Angle Vector_Check->Stop Steric Clash

Figure 1: Decision logic for scaffold hopping from Pyrrolidine to Azetidine based on ADME and structural data.

Metabolic Stability: The "Metabolic Switch"

Scientific grounding suggests that the metabolic superiority of azetidine stems from the Transition State Energy Barrier .

Mechanism of Action[6]
  • Pyrrolidine Oxidation: Cytochrome P450 enzymes abstract a hydrogen from the

    
    -carbon (adjacent to Nitrogen). The resulting radical cation intermediate is stabilized, leading to hydroxylation and subsequent oxidation to a lactam (2-pyrrolidone). This is a "metabolic soft spot" .
    
  • Azetidine Resistance: Forming a double bond (iminium ion) or a planar

    
     center in a 4-membered ring introduces immense additional ring strain (Anti-Bredt rule analog). Consequently, P450 enzymes are less likely to oxidize the azetidine ring carbons.
    
Experimental Protocol: Comparative Microsomal Stability

To validate this in your own program, use the following protocol.

Objective: Determine Intrinsic Clearance (


) of matched molecular pairs.
  • Preparation:

    • Prepare 10 mM stock solutions of the Pyrrolidine lead and the Azetidine analog in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at

      
       minutes.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • 
      .
      

Synthetic Accessibility & Challenges

While azetidines are desirable, they are synthetically more challenging than pyrrolidines. A common pitfall is the Thermodynamic Trap .

  • The Problem: During cyclization of

    
    -haloamines, the reaction can proceed via 4-exo-tet (to Azetidine) or 5-endo-tet (to Pyrrolidine).[5] While Baldwin's rules favor 4-exo-tet, high temperatures or specific leaving groups can trigger rearrangement to the thermodynamically more stable 5-membered ring .
    
Workflow: Avoiding the Pyrrolidine Impurity

Synthesis_Workflow Precursor Gamma-Haloamine Precursor Condition_A Kinetic Control (Low Temp, Base) Precursor->Condition_A Condition_B Thermodynamic Control (High Temp, Acid) Precursor->Condition_B TS_4 4-exo-tet Transition State Condition_A->TS_4 TS_5 Rearrangement via Aziridinium Ion Condition_B->TS_5 Prod_Azetidine Azetidine (Target) TS_4->Prod_Azetidine Prod_Pyrrolidine Pyrrolidine (Impurity) TS_5->Prod_Pyrrolidine

Figure 2: Synthetic pathways illustrating the kinetic vs. thermodynamic competition.

Case Study: Cobimetinib (Cotellic)[5]

The discovery of Cobimetinib (a MEK inhibitor) exemplifies the successful application of the azetidine scaffold.

  • Challenge: Early lead compounds (often containing larger rings or acyclic amines) faced metabolic clearance issues and suboptimal potency.

  • Solution: Incorporation of a 3-fluoro-azetidine moiety.

  • Result:

    • Metabolic Stability: The azetidine ring resisted oxidative metabolism compared to piperidine/pyrrolidine analogs.

    • Solubility: The polar nature of the strained ring improved aqueous solubility.

    • Potency: The rigid geometry positioned the interaction with the MEK allosteric pocket optimally .

References

  • BenchChem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (2025).[2][6][1][5][7] Link

  • Sirenko, V., et al. Azetidines: New Tools for the Medicinal Chemist. Chemical Reviews.[4] (2018). Link (Note: Generalized link to ACS journal).

  • BenchChem. How to avoid pyrrolidine formation during azetidine synthesis. (2025).[2][6][1][5][7] Link

  • PharmaBlock. Azetidines in Drug Discovery: Case Studies and Applications. (2023). Link (Landing page for Azetidine resources).

  • Wuitschik, G., et al. Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie Int. Ed. (2008).[4][8][9] Link (Relevant for ring strain/physicochemical comparisons).

Sources

Validation

Validating the structure of 1-[(3-Bromophenyl)methyl]azetidin-3-amine via X-ray crystallography

Structural Validation of 1-[(3-Bromophenyl)methyl]azetidin-3-amine: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques As a Senior Application Scientist in structural biology and drug development, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 1-[(3-Bromophenyl)methyl]azetidin-3-amine: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

As a Senior Application Scientist in structural biology and drug development, I frequently encounter the challenge of definitively elucidating the 3D conformation of novel pharmaceutical building blocks. One such compound is 1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS: 1493585-80-0, MW: ~241.13 g/mol )[1]. This molecule presents a fascinating structural puzzle: it features a highly strained azetidine ring, a primary amine capable of extensive hydrogen bonding, and a heavy bromine atom primed for halogen bonding.

To validate its structure, we cannot rely on a single analytical technique. Instead, we must build a self-validating analytical system. This guide objectively compares Single-Crystal X-ray Diffraction (scXRD) against emerging alternatives like 3D Electron Diffraction (3DED) and traditional Nuclear Magnetic Resonance (NMR), providing a field-proven methodology for structural confirmation.

The Analytical Toolbox: Comparative Performance Data

While solution-state NMR is excellent for confirming 2D connectivity, it relies on ensemble averages and cannot map solid-state packing or absolute stereochemistry without complex derivatization. scXRD remains the gold standard for absolute 3D coordinate mapping. However, when compounds resist forming large crystals, 3DED (MicroED) has emerged as a powerful alternative capable of analyzing sub-micron particles[2].

Below is a quantitative comparison of these techniques for validating small molecule structures:

ParameterSingle-Crystal XRD (scXRD)3D Electron Diffraction (3DED)Solution-State NMRPowder XRD (PXRD)
Primary Output Absolute 3D atomic coordinates3D atomic coordinatesConnectivity & conformationBulk phase purity & fingerprint
Sample Requirement >10 μm single crystal<2 μm micro/nanocrystals~5–10 mg (dissolved)~10–50 mg (powder)
Resolution Limit ~0.7 – 0.8 Å~0.8 – 1.0 ÅN/A (Ensemble average)Low (Unit cell dimensions)
Data Acquisition Time 2 – 12 hours10 – 30 minutes1 – 2 hours15 – 60 minutes
Structural Confidence Gold StandardEmerging AlternativeHigh (Connectivity only)Moderate (de novo structure)

Causality in Experimental Design: Why scXRD?

Choosing scXRD for 1-[(3-Bromophenyl)methyl]azetidin-3-amine is a deliberate, causality-driven decision:

  • The Heavy Atom Advantage: The bromine atom acts as a strong anomalous scatterer. In crystallography, this significantly simplifies the "phase problem" during structure solution, allowing for straightforward mapping of the electron density[3].

  • Conformational Mapping: The azetidine ring is prone to puckering. scXRD provides precise bond lengths and angles, confirming the exact degree of ring strain and planarity in the solid state.

  • The Self-Validating Loop: A solved scXRD structure is not an isolated data point. By calculating a simulated PXRD pattern from the scXRD coordinates and overlaying it with the experimental PXRD of the bulk powder, we create a closed loop. A match proves that the single crystal perfectly represents the bulk synthesized material[3].

Experimental Workflow: Crystallization & scXRD Validation

To achieve high-resolution diffraction, the protocol must prioritize thermodynamic stability over kinetic precipitation.

Step 1: Solvent Selection & Crystallization

  • Dissolve 10 mg of the bulk powder in a minimal volume of a moderately polar solvent mixture (e.g., 1:1 Ethyl Acetate/Ethanol).

  • Causality: This specific solvent system balances the solubility of the lipophilic bromophenyl group and the polar primary amine.

  • Allow the solution to undergo slow evaporation at 20 °C. The slow removal of solvent facilitates the thermodynamic assembly of intermolecular hydrogen and halogen bonds, preventing the kinetic trapping of amorphous states.

Step 2: Crystal Harvesting & Sizing

  • Inspect the drop under polarized light. If only microcrystals (<2 μm) form, mechanical milling or seeding techniques can be employed to control and promote larger crystal growth[4].

  • Harvest a single crystal (approx. 0.1 × 0.1 × 0.1 mm) using a nylon loop.

  • Immediately submerge the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

Step 3: X-ray Diffraction Data Collection

  • Mount the loop on a diffractometer equipped with a Mo-Kα X-ray source.

  • Flash-cool the sample to 100 K using a liquid nitrogen stream.

  • Causality: Cryo-cooling minimizes the thermal vibrations of the atoms (the Debye-Waller effect), which drastically improves the resolution of the diffraction spots at higher scattering angles.

Step 4: Phase Solution and Refinement

  • Integrate the diffraction frames and solve the phase problem using Patterson synthesis, exploiting the heavy Br atom.

  • Refine the structure using least-squares minimization (e.g., SHELXL) until the R-factor is minimized (< 5%).

ValidationWorkflow Synthesis 1-[(3-Bromophenyl)methyl]azetidin-3-amine (Bulk Powder) Crystallization Crystallization Screen (Vapor Diffusion / Slow Evaporation) Synthesis->Crystallization Solvent selection QualityCheck Crystal Size & Quality Assessment Crystallization->QualityCheck Harvest scXRD Single-Crystal XRD (scXRD) (Crystals >10 μm) QualityCheck->scXRD Sufficient size MicroED 3D Electron Diffraction (3DED) (Crystals <2 μm) QualityCheck->MicroED Microcrystals only DataCollection Diffraction Data Collection & Integration scXRD->DataCollection X-ray beam MicroED->DataCollection Electron beam StructureSolution Phase Solution & Refinement DataCollection->StructureSolution Heavy atom phasing (Br) Validation Orthogonal Validation (PXRD Overlay & NMR) StructureSolution->Validation Self-validating loop

Decision tree for structural validation of 1-[(3-Bromophenyl)methyl]azetidin-3-amine.

Orthogonal Validation: When scXRD Fails

If crystallization yields only a nanocrystalline powder, 3DED is the next logical step. Because electrons interact with matter much more strongly than X-rays, 3DED can solve structures from crystals as small as 0.5 μm. However, dynamical scattering in 3DED can complicate refinement compared to the kinematic scattering of X-rays.

Therefore, coupling 3DED (or scXRD) with solution-state 1H and 13C NMR is mandatory. This ensures that the solid-state conformation is consistent with the intact molecule in solution, ruling out any degradation, oxidation, or unintended reactions that may have occurred during the crystallization process.

References

Sources

Comparative

A Researcher's Guide to Unlocking the Bioactive Potential of 3-Bromobenzyl Azetidine Derivatives

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its unique conformational rigidity and ability to impart favorable pharmacokinetic properties to drug candidates.[1] This guide provides a comprehensive framework for the comparative bioactivity analysis of a specific, yet underexplored, class of these compounds: 3-bromobenzyl azetidine derivatives.

While extensive comparative data for this specific family is still emerging, this guide will equip you with the foundational knowledge, detailed experimental protocols, and an understanding of key biological pathways to systematically evaluate their therapeutic potential. We will delve into the "why" and "how" of experimental design, empowering you to generate robust and reproducible data.

The Significance of the 3-Bromobenzyl Moiety

The incorporation of a 3-bromobenzyl group onto the azetidine scaffold offers several strategic advantages in drug design. The bromine atom can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity for biological targets.[1] Furthermore, the bromobenzyl group provides a versatile handle for further synthetic modifications through cross-coupling reactions, allowing for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Key Bioactivities for Investigation

Based on the known pharmacological profile of azetidine-containing compounds, several key areas of bioactivity warrant investigation for 3-bromobenzyl azetidine derivatives:

  • Anticancer Activity: Azetidine derivatives have shown promise as anticancer agents, with some acting as inhibitors of critical signaling pathways involved in tumor growth and proliferation, such as the STAT3 pathway.[2][3]

  • Antimicrobial Activity: The unique structural features of azetidines have been exploited to develop novel antimicrobial agents, particularly against resistant strains. A key target in mycobacteria is the mycolic acid biosynthesis pathway, which is essential for the integrity of the bacterial cell wall.[2]

  • Enzyme Inhibition: The rigid azetidine core can effectively present substituents to fit into the active sites of various enzymes, leading to potent and selective inhibition.

Comparative Bioactivity Data (Illustrative)

To guide your research, the following table presents illustrative bioactivity data for a hypothetical series of 3-bromobenzyl azetidine derivatives. This data is intended to serve as a template for how to structure and present your own experimental findings.

Compound IDSubstitution on Benzyl RingCytotoxicity (MCF-7) IC50 (µM)Antimicrobial (M. tuberculosis) MIC (µg/mL)STAT3 Inhibition IC50 (µM)
AZ-Br-001 None15.2328.5
AZ-Br-002 4-Fluoro8.7164.1
AZ-Br-003 4-Methoxy22.56415.2
AZ-Br-004 3,4-Dichloro5.182.3
Doxorubicin (Positive Control)0.8N/AN/A
Isoniazid (Positive Control)N/A0.05N/A

Experimental Protocols

To ensure the scientific integrity and reproducibility of your findings, detailed and well-validated experimental protocols are essential. The following are step-by-step methodologies for key bioactivity assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

Workflow for the in vitro cytotoxicity MTT assay.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Seed cells in 96-well plate treat_cells Treat cells with compounds prep_cells->treat_cells prep_compounds Prepare serial dilutions of test compounds prep_compounds->treat_cells incubate_24_48h Incubate for 24-48 hours treat_cells->incubate_24_48h add_mtt Add MTT solution incubate_24_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 3-bromobenzyl azetidine derivatives in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Prepare serial dilutions of test compounds in a 96-well plate inoculate_wells Inoculate wells with bacterial suspension prep_compounds->inoculate_wells prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate_wells incubate_18_24h Incubate at 37°C for 18-24 hours inoculate_wells->incubate_18_24h visual_inspection Visually inspect for bacterial growth incubate_18_24h->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the 3-bromobenzyl azetidine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., M. tuberculosis H37Rv) according to established guidelines (e.g., CLSI).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7][9]

Understanding the Mechanism: Key Signaling Pathways

To move beyond simply identifying active compounds, it is crucial to understand their mechanism of action. Based on existing research on azetidine derivatives, two pathways are of particular interest.

STAT3 Signaling Pathway in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[2] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

Inhibition of the STAT3 signaling pathway by azetidine derivatives.

cluster_upstream Upstream Activation cluster_stat3 STAT3 Activation cluster_downstream Downstream Effects cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 (inactive) jak->stat3_inactive phosphorylates stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimerization Dimerization stat3_active->dimerization translocation Nuclear Translocation dimerization->translocation gene_expression Gene Expression translocation->gene_expression cellular_response Proliferation, Survival gene_expression->cellular_response inhibitor 3-Bromobenzyl Azetidine Derivative inhibitor->stat3_active inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.

Mycolic Acid Biosynthesis in Mycobacteria

Mycolic acids are essential components of the mycobacterial cell wall, providing a crucial protective barrier. The biosynthesis of mycolic acids is a complex process involving multiple enzymes, making it an attractive target for antitubercular drugs.[2] Azetidine derivatives can interfere with this pathway, leading to the inhibition of mycobacterial growth.

Inhibition of Mycolic Acid Biosynthesis by azetidine derivatives.

cluster_fasI FAS-I cluster_fasII FAS-II cluster_condensation Condensation acetyl_coa Acetyl-CoA c26_fatty_acid C26 Fatty Acid acetyl_coa->c26_fatty_acid produces elongation Elongation Cycles c26_fatty_acid->elongation pks13 Pks13 c26_fatty_acid->pks13 meromycolate Meromycolate Chain elongation->meromycolate meromycolate->pks13 mycolic_acid Mycolic Acid pks13->mycolic_acid condenses inhibitor 3-Bromobenzyl Azetidine Derivative inhibitor->elongation inhibits

Sources

Validation

IR spectroscopy peaks for 1-[(3-Bromophenyl)methyl]azetidin-3-amine

Publish Comparison Guide: IR Spectroscopy Profiling of 1-[(3-Bromophenyl)methyl]azetidin-3-amine and Structural Analogs Executive Summary Azetidine derivatives, particularly 1-[(3-Bromophenyl)methyl]azetidin-3-amine, are...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: IR Spectroscopy Profiling of 1-[(3-Bromophenyl)methyl]azetidin-3-amine and Structural Analogs

Executive Summary

Azetidine derivatives, particularly 1-[(3-Bromophenyl)methyl]azetidin-3-amine, are highly valued in medicinal chemistry as conformationally restricted bioisosteres. Because structural isomers (such as meta- vs. para-bromobenzyl variants) exhibit drastically different pharmacological profiles, rigorous structural validation of these intermediates is critical. This guide provides a comparative analysis of the Infrared (IR) spectroscopy profile of 1-[(3-Bromophenyl)methyl]azetidin-3-amine against its structural analogs, detailing the quantum mechanical causality behind its vibrational modes and establishing a self-validating experimental protocol for researchers.

Mechanistic Causality of Vibrational Modes

To differentiate 1-[(3-Bromophenyl)methyl]azetidin-3-amine from its isomers, we must analyze the specific vibrational modes dictated by its functional groups. The IR spectrum is not just a fingerprint; it is a direct readout of bond polarity, molecular symmetry, and coupled atomic masses.

  • Primary Amine (-NH₂): The primary amine group exhibits two distinct N-H stretching bands in the 3400–3250 cm⁻¹ region[1]. This diagnostic doublet arises from the asymmetric (higher frequency) and symmetric (lower frequency) stretching of the two N-H bonds[2]. The N-H scissoring (in-plane bending) vibration typically appears near 1650–1580 cm⁻¹[1].

  • Azetidine Ring & Aliphatic Linker: The strained four-membered azetidine ring and the benzyl methylene (-CH₂-) group contribute to sp³ C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹). The C-N stretch for aliphatic amines falls in the 1250–1020 cm⁻¹ range[1].

  • Meta-Bromobenzyl Moiety: The aromatic ring presents sp² C-H stretching above 3000 cm⁻¹ and C=C skeletal vibrations around 1600 cm⁻¹ and 1500 cm⁻¹[3]. Critically, the substitution pattern governs the out-of-plane (OOP) C-H bending modes in the fingerprint region (900–650 cm⁻¹). A meta-disubstituted benzene ring is characterized by a strong C-H wagging peak between 810–750 cm⁻¹ (often ~770 cm⁻¹) and a distinct ring bending peak near 690 cm⁻¹[4]. The heavy bromine atom also introduces a C-Br stretch, typically observed below 600 cm⁻¹, with an associated in-plane bend coupling near 1070 cm⁻¹.

Comparative IR Spectroscopy Data

Comparing the target molecule with its para-substituted isomer (1-[(4-Bromophenyl)methyl]azetidin-3-amine) and its desbromo analog (1-benzylazetidin-3-amine) highlights the diagnostic power of the fingerprint region. The presence or absence of specific OOP bending modes acts as an absolute structural confirmation.

Functional Group / Mode1-[(3-Bromophenyl)methyl]azetidin-3-amine (Target)1-[(4-Bromophenyl)methyl]azetidin-3-amine (Para Isomer)1-Benzylazetidin-3-amine (Desbromo Analog)
N-H Stretch (1° Amine) ~3350 & 3280 cm⁻¹ (Doublet)~3350 & 3280 cm⁻¹ (Doublet)~3350 & 3280 cm⁻¹ (Doublet)
Aromatic C-H Stretch 3100–3000 cm⁻¹3100–3000 cm⁻¹3100–3000 cm⁻¹
Aliphatic C-H Stretch 2950–2850 cm⁻¹2950–2850 cm⁻¹2950–2850 cm⁻¹
Aromatic C=C Stretch ~1590, 1470 cm⁻¹~1515, 1480 cm⁻¹~1600, 1495 cm⁻¹
Aromatic OOP Bend ~770 cm⁻¹ & ~690 cm⁻¹ (Meta)~800 cm⁻¹ (Para)~750 cm⁻¹ & ~700 cm⁻¹ (Mono)
C-Br Stretch ~1070 cm⁻¹, <600 cm⁻¹~1070 cm⁻¹, <600 cm⁻¹Absent

Causality Note: The absence of the ~690 cm⁻¹ ring bend in the para-isomer and the shift of the OOP wag are the primary diagnostic differentiators. In para-substitution, the symmetry prevents the ring-bending dipole change observed in meta- and mono-substituted rings[4].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates self-validating steps. ATR is prioritized over traditional KBr pellet methods to prevent hygroscopic moisture absorption, which produces a broad O-H stretch at ~3300 cm⁻¹ that can obscure the critical primary amine doublet.

Step 1: Instrument Calibration & Validation

  • Power on the FTIR spectrometer and allow the source and detector to thermally stabilize for 30 minutes.

  • Self-Validation Check: Run a standard polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹. This ensures the interferometer is correctly aligned and that the ~690 cm⁻¹ meta-substitution peak will not be misassigned due to instrumental drift.

Step 2: Background Subtraction

  • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹. This removes ambient CO₂ and water vapor interference.

Step 3: Sample Acquisition

  • Apply a small amount (1–2 mg or 1-2 µL) of 1-[(3-Bromophenyl)methyl]azetidin-3-amine directly onto the center of the ATR crystal.

  • Apply the pressure clamp. Expert Insight: Listen for the click of the torque clutch. Uniform pressure ensures intimate contact between the crystal and the sample, which is required for the evanescent wave to penetrate the sample consistently, yielding accurate peak intensities.

  • Collect the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

Step 4: Spectral Processing

  • Apply an ATR correction algorithm. Because the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction normalizes the intensities of the fingerprint region relative to the functional group region.

  • Perform a baseline correction if physical scattering causes a sloping baseline.

Diagnostic Workflow for Isomer Differentiation

The following decision tree illustrates the logical progression for identifying the target compound from a mixture of unknown azetidine derivatives based purely on IR spectral data.

IR_Diagnostic_Workflow Start Unknown Azetidin-3-amine Derivative CheckAmine Check 3400-3250 cm⁻¹ (N-H Stretch) Start->CheckAmine Doublet Doublet Present (Primary Amine Confirmed) CheckAmine->Doublet CheckAromatic Check 900-650 cm⁻¹ (Aromatic C-H OOP Bend) Doublet->CheckAromatic Meta Peaks at ~770 & ~690 cm⁻¹ (Meta-substituted) CheckAromatic->Meta Para Single Peak at ~800 cm⁻¹ (Para-substituted) CheckAromatic->Para Mono Peaks at ~750 & ~700 cm⁻¹ (Monosubstituted) CheckAromatic->Mono CheckHalogen Check ~1070 & <600 cm⁻¹ (C-Br Stretch/Bend) Meta->CheckHalogen Isomer 1-[(4-Bromophenyl)methyl] azetidin-3-amine Para->Isomer Desbromo 1-Benzylazetidin-3-amine Mono->Desbromo Target 1-[(3-Bromophenyl)methyl] azetidin-3-amine CheckHalogen->Target C-Br peaks present

Diagnostic IR workflow for identifying 1-[(3-Bromophenyl)methyl]azetidin-3-amine and its isomers.

References

  • The Infrared Spectra of Aromatic Rings Source: Illinois State University (wpmucdn.com) URL:[Link][3]

  • IR Spectroscopy Tutorial: Amines Source: University of Colorado Boulder (orgchemboulder.com) URL:[Link][1]

  • Infrared Spectrometry Source: Michigan State University (msu.edu) URL:[Link][2]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings Source: Spectroscopy Online URL:[Link][4]

Sources

Comparative

Regioisomeric Profiling of 1-[(3-Bromophenyl)methyl]azetidin-3-amine: A Comparative Analytical Guide

Executive Summary In the development of small-molecule therapeutics, azetidine derivatives such as 1-[(3-Bromophenyl)methyl]azetidin-3-amine serve as critical, conformationally restricted building blocks. However, the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule therapeutics, azetidine derivatives such as 1-[(3-Bromophenyl)methyl]azetidin-3-amine serve as critical, conformationally restricted building blocks. However, the synthesis of bromobenzyl compounds frequently yields trace regioisomeric impurities—specifically the ortho (2-bromo) and para (4-bromo) isomers. Under global regulatory frameworks, rigorous identification and qualification of these organic impurities are mandatory once they exceed specific reporting thresholds, which typically begin at 0.05% depending on the maximum daily dose (1)[1].

This guide provides a comprehensive, field-proven strategy for differentiating the target meta-isomer from its ortho and para counterparts, comparing orthogonal analytical techniques and detailing self-validating experimental workflows.

The Regioisomer Challenge

Differentiating the target meta-isomer from its ortho and para impurities presents a unique analytical hurdle. Because these positional isomers possess identical molecular weights (


 241.13 for the 

isotope) and nearly identical fragmentation pathways, standard LC-MS/MS often fails to distinguish them without baseline chromatographic separation. Consequently, orthogonal techniques—specifically High-Performance Liquid Chromatography (HPLC) for quantitative profiling and Nuclear Magnetic Resonance (NMR) spectroscopy for absolute structural elucidation—must be employed in tandem (2)[2].
Quantitative Data Summary: Analytical Method Comparison
Analytical TechniquePrimary Utility2-Bromo (Ortho) Profile3-Bromo (Meta) Profile4-Bromo (Para) Profile

H NMR (Aromatic)
Structural Identification4 asymmetric signals; complex multiplet overlap4 signals; distinct narrow multiplet at C2 position2 symmetric doublets (AA'BB' spin system)
RP-HPLC (Phenyl/Low-Silanol) Quantitative ProfilingEarliest elution (steric shielding of dipole)Intermediate elutionLatest elution (optimal

stacking)
LC-MS/MS Trace DetectionIdentical precursor

; requires RT mapping
Identical precursor

; requires RT mapping
Identical precursor

; requires RT mapping

Experimental Methodologies

Protocol 1: Chromatographic Separation (RP-HPLC-UV)

To quantify impurity levels against regulatory thresholds, baseline separation of the isomers is required.

Step-by-Step Workflow:

  • Column Selection: Equip the system with a Phenyl-Hexyl column or a specialized low-silanol C18 column (e.g., Newcrom R1) with dimensions of 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in highly purified water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 15% B to 45% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (azetidine absorption) and 254 nm (aromatic ring absorption).

Rationale & Causality: Standard C18 phases often suffer from peak tailing when analyzing basic azetidine amines due to secondary interactions with residual surface silanols. Furthermore, standard hydrophobic interactions are often insufficient to resolve bromobenzyl regioisomers. By utilizing a Phenyl-Hexyl or low-silanol stationary phase, we exploit


 interactions between the stationary phase and the bromophenyl ring (3)[3]. The subtle differences in the dipole moments and steric profiles of the ortho, meta, and para isomers translate into distinct, reproducible retention times.

System Self-Validation: Before analyzing the synthesized batch, inject a System Suitability Test (SST) mixture containing equal parts of the 2-bromo, 3-bromo, and 4-bromo isomers. The system is considered validated only if the resolution factor (


) between the closest eluting pair is 

. If

, the gradient slope must be decreased.
Protocol 2: Structural Elucidation via H NMR

When an unknown impurity peak is isolated, NMR is the gold standard for assigning its regiochemistry.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in 0.6 mL of DMSO-

    
     (containing 0.03% TMS as an internal standard).
    
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 400 MHz or higher, utilizing a minimum of 16 scans and a relaxation delay (
    
    
    
    ) of 2 seconds.
  • Spectral Processing: Phase and baseline correct the spectrum. Focus integration and multiplet analysis strictly on the aromatic region (

    
     7.0 - 7.8 ppm).
    

Rationale & Causality:


H NMR directly translates molecular symmetry into spectral simplicity. The para-isomer (4-bromo) possesses a 

axis of symmetry, rendering the protons on the aromatic ring chemically equivalent in pairs, resulting in a distinct two-doublet (AA'BB') pattern. Conversely, the meta-isomer (3-bromo) lacks this symmetry but features a unique proton at the C2 position. Because this proton is flanked by the bromo and benzyl groups, it only experiences weak meta-coupling (

Hz), appearing as an isolated, narrow multiplet or fine triplet (4)[4].

System Self-Validation: To ensure the assigned peaks belong to the same molecular framework and are not co-eluting impurities, cross-validate the


H signals using a 2D 

H-

H COSY experiment. The isolated C2 proton of the meta-isomer should show no strong ortho-coupling cross-peaks, validating its structural assignment internally.

Decision Workflow

Workflow A 1-[(3-Bromophenyl)methyl]azetidin-3-amine Batch Sample B RP-HPLC-UV Separation (Phenyl-Hexyl Column) A->B C Isomeric Impurities Detected? B->C D Batch Approved (High Regiopurity) C->D No E Impurity Isolation (Preparative LC) C->E Yes F 1H NMR Elucidation (Aromatic Symmetry Analysis) E->F G Para-Isomer (2 Doublets) F->G H Ortho-Isomer (4 Complex Signals) F->H

Analytical workflow for detecting and differentiating bromobenzyl azetidine regioisomers.

Conclusion

The structural similarities between 1-[(3-Bromophenyl)methyl]azetidin-3-amine and its ortho/para isomers demand a robust, orthogonal analytical approach. By leveraging the


 interactions in specialized RP-HPLC for quantitative resolution, and exploiting the symmetry principles of 

H NMR for structural confirmation, researchers can establish a self-validating control strategy that ensures the isomeric purity of their drug substance batches aligns with stringent regulatory expectations.

References

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
  • Title: A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions Source: BenchChem URL
  • Title: Separation of 2-Bromobenzyl bromide on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL

Sources

Safety & Regulatory Compliance

Safety

1-[(3-Bromophenyl)methyl]azetidin-3-amine proper disposal procedures

Topic: 1-[(3-Bromophenyl)methyl]azetidin-3-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & EHS Officers Executive Safety Summary & Chemical Profile Imme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[(3-Bromophenyl)methyl]azetidin-3-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & EHS Officers

Executive Safety Summary & Chemical Profile

Immediate Action Required: This compound contains a strained azetidine ring and a halogenated aromatic system . It poses dual risks: potential exothermic ring-opening polymerization (if exposed to strong Lewis acids) and the generation of toxic dioxins/furans if incinerated without proper scrubbing.

Do not dispose of in standard organic waste streams without verifying halogen content limits.

Chemical Identity & Properties
PropertySpecification
Chemical Name 1-[(3-Bromophenyl)methyl]azetidin-3-amine
CAS Number 1493585-80-0 (or analog derivatives)
Molecular Formula C

H

BrN

Molecular Weight 241.13 g/mol
Functional Groups Azetidine (strained amine), Primary Amine, Aryl Bromide
Disposal Class Halogenated Organic Base
UN Transport (Proxy) UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.)

Risk Assessment & Causality (The "Why")

As a Senior Application Scientist, I must emphasize that standard disposal protocols often fail because they treat all amines or organics identically. You must account for two specific mechanisms:

  • Azetidine Ring Strain (Thermodynamic Instability):

    • The Hazard:[1] The 4-membered azetidine ring has significant angle strain (~26 kcal/mol). Contact with strong acids (often found in "General Organic Waste" carboys) can catalyze rapid, exothermic ring-opening or polymerization [1].

    • The Fix: Never commingle this waste with acidic waste streams (e.g., TFA, H₂SO₄ residues). Maintain a pH > 8 if in solution.

  • Halogen Content (Incineration Compliance):

    • The Hazard:[1] The bromine atom (Br) complicates thermal destruction. Standard incineration of brominated aromatics can yield hydrogen bromide (HBr) gas and brominated dioxins if not processed at >1100°C with alkaline scrubbers [2].

    • The Fix: You must segregate this into the "Halogenated Waste" stream. Mixing it with non-halogenated solvents (like Acetone/Ethanol waste) forces the entire container to undergo expensive, specialized treatment.

Waste Stream Segregation Logic

Visualizing the decision-making process ensures your team places the chemical in the correct stream, preventing costly re-classification or safety incidents.

WasteSegregation Start Waste: 1-[(3-Bromophenyl)methyl]azetidin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContamCheck Heavily Contaminated? Solid->ContamCheck SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolv No Halogens StreamA STREAM A: Halogenated Liquid Waste (High Temp Incineration) HaloSolv->StreamA NonHaloSolv->StreamA *MUST Segregate due to Bromine on solute* StreamB STREAM B: Solid Hazardous Waste (Double Bagged) ContamCheck->StreamB All Solid Waste

Figure 1: Decision logic for segregating brominated azetidine waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates the Halogenated stream.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Contaminated Solids)

Applicable for: Expired shelf stock, contaminated weighing boats, filter paper, silica gel.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a fume hood to avoid inhalation of amine dust.[2]

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-[(3-Bromophenyl)methyl]azetidin-3-amine"[3]

    • Hazards: Check "Toxic" and "Irritant".[1][4]

  • Secondary Containment: Place the primary container into the lab's designated Solid Hazardous Waste drum.

  • Prohibition: Do NOT place in "Biohazard/Sharps" containers or regular trash.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: HPLC effluent, reaction workups, dissolved stock solutions.

  • pH Check (Critical): Ensure the solution is Neutral or Basic (pH ≥ 7) .

    • Why? Acidic conditions can trigger ring-opening.[1][5] If the waste is acidic (e.g., from an HCl workup), slowly neutralize with saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy.

  • Container Selection: Use an HDPE or Glass carboy designated for Halogenated Solvents .

    • Warning: Never use metal containers (steel drums) for brominated waste if moisture is present, as HBr formation can corrode the metal [3].

  • Transfer: Pour waste via a funnel in a fume hood. Do not overfill (leave 10% headspace).

  • Log Entry: Immediately record the volume and chemical name on the carboy's accumulation log. Explicitly note "Brominated Organic" to aid the disposal vendor.

Emergency Spill Procedures

If a spill occurs, immediate containment is necessary to prevent exposure to the amine vapors and environmental contamination.

SpillResponse Alert 1. ALERT & EVACUATE (If >100mL or powder cloud) PPE 2. DON PPE (Nitrile, Goggles, Lab Coat) Alert->PPE Contain 3. CONTAIN (Surround with absorbent socks) PPE->Contain Absorb 4. ABSORB (Use Vermiculite or Sand) Contain->Absorb Collect 5. COLLECT (Scoop into jar, Label as HazWaste) Absorb->Collect Clean 6. DECONTAMINATE (Wash surface with mild soap/water) Collect->Clean

Figure 2: Workflow for managing spills of 1-[(3-Bromophenyl)methyl]azetidin-3-amine in a laboratory setting.

Specific Spill Notes:

  • Do not use paper towels for the primary absorption of the pure amine; the heat of adsorption can be significant. Use inert clay, sand, or vermiculite.[1]

  • Decontamination: After collecting the bulk material, wipe the surface with a dilute ethanol-soaked wipe, followed by soap and water. Dispose of wipes in the solid hazardous waste.

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use these codes as a baseline (verify with your local EHS officer as regulations vary by region):

  • EPA/RCRA (USA):

    • D001 (Ignitable - if in flammable solvent).[6]

    • D002 (Corrosive - if pH > 12.5 or amine concentration is high).[6]

    • Not Listed (P/U): This specific CAS is not on the P or U list, so it is classified by characteristic.

  • European Waste Code (EWC):

    • 07 01 03 * (Organic halogenated solvents, washing liquids and mother liquors).

    • 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[7] Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

  • PubChem. (n.d.). Compound Summary: Azetidine Derivatives. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 1-[(3-Bromophenyl)methyl]azetidin-3-amine

Handling specialized chemical intermediates like 1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS: 1493585-80-0) requires a rigorous, causally-driven approach to laboratory safety. Because this compound merges a reactive b...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized chemical intermediates like 1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS: 1493585-80-0) requires a rigorous, causally-driven approach to laboratory safety. Because this compound merges a reactive bromobenzyl moiety with a highly basic azetidine ring, standard personal protective equipment (PPE) protocols must be elevated to prevent severe mucosal irritation, chemical burns, and systemic toxicity.

This guide provides drug development professionals and synthetic chemists with field-proven, step-by-step operational and disposal methodologies, ensuring a self-validating safety system for handling this specific halogenated amine.

Physicochemical Hazard Profile & Causality

To select the correct PPE, one must first understand the mechanistic hazards of the molecule:

  • The Bromobenzyl Moiety: Benzyl halides and their derivatives are notorious alkylating agents. Similar to its precursor 3-bromobenzyl bromide, this structural feature imparts significant lachrymatory (tear-inducing) properties and can cause severe skin burns (Skin Corr. 1B)[1].

  • The Azetidin-3-amine Core: The primary and tertiary amines in this structure are strongly basic. Upon contact with ambient moisture on the skin, eyes, or respiratory tract, the compound undergoes rapid hydrolysis, leading to localized alkaline burns and severe respiratory irritation[2].

Tiered PPE Protocol

Do not rely on baseline laboratory attire. The following PPE matrix is designed to counter the specific permeation and inhalation risks of halogenated basic amines.

  • Eye/Face Protection: Wear tight-fitting, indirect-ventilation chemical safety goggles combined with a full-face shield (ANSI Z87.1/EN 166 compliant).

    • Causality: The basic amine is highly destructive to corneal tissue. The lachrymatory nature of the bromobenzyl group means that even minor vapor exposure will cause involuntary eye closure, creating secondary accident risks[1].

  • Hand/Skin Protection: Implement a double-gloving system. Use a high-dexterity Nitrile inner glove (0.11 mm) and a heavy-duty Butyl rubber or extended-cuff Nitrile outer glove (>0.4 mm).

    • Causality: Halogenated aromatics can rapidly permeate thin latex or standard nitrile, especially if the compound is solvated in organic solvents like DCM or DMF during synthesis. Double-gloving ensures that if the outer layer is breached, the inner layer provides a critical window for safe doffing.

  • Respiratory Protection: When handling the dry powder outside of a closed system, use a NIOSH-approved N95/N99 or European P3 (EN 143) particulate respirator[2]. If handling in solution where vapors may generate, upgrade to a half-mask respirator equipped with ABEK-P3 (EU) or OV/AG/P100 (US) combination cartridges[2].

    • Causality: Prevents the inhalation of caustic dust and neutralizes basic/organic vapors before they reach the alveolar space.

Quantitative Safety Specifications

Table 1: PPE Specifications & Operational Data Summary

ParameterSpecification / DataOperational Implication
CAS Number 1493585-80-0Unique identifier for procurement and waste tracking.
Molecular Weight 241.13 g/mol Required for precise molarity calculations in synthesis.
Glove Material Nitrile/Butyl (Outer: >0.4mm)Prevents permeation of halogenated basic amines.
Respirator Cartridge ABEK-P3 / OV-AG-P100Filters organic vapors, basic gases, and caustic dust.
Fume Hood Velocity 80 - 100 fpm (0.4-0.5 m/s)Ensures absolute containment of lachrymatory aerosols.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow these steps to ensure containment from storage to reaction.

Step 1: Pre-Operation Verification

  • Verify that the Class II chemical fume hood is operational with a face velocity between 80-100 fpm.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated acids, which can trigger violent exothermic reactions with the amine[3].

Step 2: PPE Donning & Material Transfer

  • Inspect all gloves for micro-tears using the inflation method. Don the inner nitrile gloves, lab coat, safety goggles, face shield, and finally the outer heavy-duty gloves.

  • Transfer the sealed vial of 1-[(3-Bromophenyl)methyl]azetidin-3-amine into the fume hood.

  • Weigh the compound using an anti-static, grounded spatula. Crucial: Keep the fume hood sash as low as physically possible to create a physical barrier against potential dust aerosolization[3].

Step 3: Post-Handling Doffing

  • Wipe down the exterior of the reagent bottle with a damp, disposable cloth before sealing.

  • Remove the outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin.

  • Wash hands immediately after removing the inner gloves.

Spill Response and Disposal Plan

A spill of a bromobenzyl amine requires immediate, calculated action to prevent vapor spread and tissue damage.

Emergency Spill Mitigation:

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to clean the spill without the Tier 2 PPE (Respirator and double gloves) described above.

  • Contain (Solid Spill): Do not sweep dry powders. Sweeping aerosolizes the caustic amine[2]. Instead, gently cover the powder with a damp, inert absorbent pad or sand to suppress dust formation.

  • Neutralize (Liquid/Solution Spill): If solvated, absorb with an inert material (e.g., vermiculite). Carefully wash the contaminated surface with a mild, dilute acidic solution (e.g., 5% acetic acid) to neutralize the residual basic amine, followed by copious amounts of water.

  • Dispose: Scoop all absorbed material into a chemically compatible, sealable polyethylene container. Label strictly as "Hazardous Waste - Halogenated Organic Amine." Do not mix with general acidic waste streams to prevent closed-container pressurization.

Operational Logic Visualization

HandlingWorkflow N1 Pre-Operation Check Verify Fume Hood Flow N2 Don Tier 2 PPE (Butyl Gloves, Respirator) N1->N2 N3 Material Transfer (1-[(3-Bromophenyl)methyl]azetidin-3-amine) N2->N3 N4 Contamination/Spill Detected? N3->N4 N5 Emergency Response Evacuate & Damp Absorb N4->N5 Yes N6 Standard Protocol Seal & Wipe Down N4->N6 No N7 Waste Segregation (Halogenated Amine Waste) N5->N7 N6->N7

Fig 1. Operational workflow and spill response logic for 1-[(3-Bromophenyl)methyl]azetidin-3-amine.

References

  • Capot Chemical. "MSDS of azetidin-3-amine dihydrochloride". Source: Capot Chemical. URL:[Link]

Sources

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